molecular formula C11H10ClNO2 B1350446 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole CAS No. 325744-41-0

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Numéro de catalogue: B1350446
Numéro CAS: 325744-41-0
Poids moléculaire: 223.65 g/mol
Clé InChI: UAVKQZLQYPVICE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-(chloromethyl)-3-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKQZLQYPVICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377274
Record name 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325744-41-0
Record name 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details two core synthetic strategies: a one-pot cycloaddition reaction and a two-step approach involving a hydroxymethyl intermediate. Detailed experimental protocols, quantitative data, and reaction diagrams are presented to facilitate replication and further research.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through two principal routes. The choice of pathway may depend on the availability of starting materials, desired purity, and scalability.

Pathway 1: One-Pot [3+2] Cycloaddition

This streamlined approach involves the direct reaction of 4-methoxybenzaldoxime with 2,3-dichloro-1-propene. This method is advantageous due to its atom economy and reduced number of synthetic steps. The reaction proceeds via an in-situ generation of a nitrile oxide from the aldoxime, which then undergoes a 1,3-dipolar cycloaddition with the alkene.

Pathway 2: Two-Step Synthesis via Hydroxymethyl Intermediate

This alternative route first involves the synthesis of [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol. This intermediate is then chlorinated in a subsequent step to yield the final product. This pathway allows for the isolation and purification of the alcohol intermediate, which may lead to a purer final product.

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the described synthesis pathways.

PathwayStepStarting MaterialsReagents/SolventsYield (%)Melting Point (°C)Reference
1One-Pot Cycloaddition4-Methoxybenzaldoxime, 2,3-Dichloro-1-propeneBase (e.g., Triethylamine)Good-[1]
21. Synthesis of Alcohol Intermediate4-Methoxybenzaldehyde, Hydroxylamine hydrochloridePropargyl alcohol, Base (e.g., Sodium acetate)92%57[2]
22. Chlorination of Alcohol[3-(4-Methoxyphenyl)isoxazole-5-yl]-methanolThionyl chloride (SOCl₂)--
AnalogueSynthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanoneHydroxylamine hydrochloride, Sodium hydroxide42%128.5-132.5[3]

Note: Yields for the one-pot synthesis and the chlorination step for the specific target molecule are reported as "Good" in literature, but specific quantitative data was not found.[1]

Experimental Protocols

Pathway 1: One-Pot Synthesis of this compound

This protocol is based on a general method for the synthesis of 3-substituted 5-chloromethylisoxazoles from aldoximes and 2,3-dichloro-1-propene.[1]

  • Materials:

    • 4-Methoxybenzaldoxime

    • 2,3-Dichloro-1-propene (serves as both reactant and solvent)

    • A suitable base (e.g., Triethylamine)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldoxime in an excess of 2,3-dichloro-1-propene.

    • Slowly add the base (e.g., triethylamine) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • Remove the excess 2,3-dichloro-1-propene under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Pathway 2: Two-Step Synthesis

Step 1: Synthesis of [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol [2]

  • Materials:

    • 4-Methoxybenzaldehyde

    • Hydroxylamine hydrochloride

    • Propargyl alcohol

    • Sodium acetate

    • Ethanol

  • Procedure:

    • Prepare 4-methoxybenzaldoxime by reacting 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

    • To a solution of the in-situ generated 4-methoxybenzonitrile oxide (from the aldoxime), add propargyl alcohol.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is poured into a separating funnel, and the organic phase is separated from the aqueous phase.

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

    • The pure [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol is obtained as a brown solid (Yield: 92%, m.p. 57 °C).[2]

Step 2: Chlorination of [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol

This is a general procedure for the chlorination of an alcohol using thionyl chloride.

  • Materials:

    • [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Pyridine (optional, as a catalyst and acid scavenger)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol in anhydrous DCM.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add thionyl chloride dropwise to the stirred solution. A small amount of pyridine can be added catalytically.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthesis_Pathways cluster_path1 Pathway 1: One-Pot Cycloaddition cluster_path2 Pathway 2: Two-Step Synthesis A1 4-Methoxybenzaldoxime R1 + A1->R1 A2 2,3-Dichloro-1-propene A2->R1 P This compound R1->P Base, Reflux B1 4-Methoxybenzaldehyde R2 + B1->R2 B2 Hydroxylamine HCl B2->R2 B3 Propargyl alcohol B3->R2 I1 [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol P2 This compound I1->P2 SOCl₂ R2->I1 Base

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental_Workflow_Pathway2 cluster_step1 Step 1: Alcohol Synthesis cluster_step2 Step 2: Chlorination S1_Start Mix 4-Methoxybenzaldehyde, Hydroxylamine HCl, Propargyl alcohol, Base S1_React Stir at Room Temperature (Monitor by TLC) S1_Start->S1_React S1_Workup Aqueous Workup (Separation) S1_React->S1_Workup S1_Dry Dry Organic Phase (Na₂SO₄) S1_Workup->S1_Dry S1_Evap Evaporate Solvent S1_Dry->S1_Evap S1_Product [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol S1_Evap->S1_Product S2_Start Dissolve Alcohol in Anhydrous DCM (0 °C) S1_Product->S2_Start S2_React Add SOCl₂ dropwise Stir at Room Temperature (Monitor by TLC) S2_Start->S2_React S2_Quench Quench with Ice Water S2_React->S2_Quench S2_Workup Aqueous Workup (NaHCO₃, Brine) S2_Quench->S2_Workup S2_Dry Dry Organic Phase (Na₂SO₄) S2_Workup->S2_Dry S2_Purify Column Chromatography S2_Dry->S2_Purify S2_Product This compound S2_Purify->S2_Product

Caption: Detailed experimental workflow for the two-step synthesis of the target compound.

References

An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, a distinct heterocyclic compound, holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway, and an exploration of the potential biological significance of the isoxazole scaffold. Due to the limited publicly available data on this specific molecule, this guide combines reported information with well-established principles of isoxazole chemistry and the biological activities of structurally related compounds to offer a predictive and informative resource for researchers.

Chemical and Physical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the available and predicted information for this compound.

PropertyValueSource
CAS Number 325744-41-0[PubChemLite]
Molecular Formula C₁₁H₁₀ClNO₂[PubChemLite]
Molecular Weight 223.66 g/mol [PubChemLite]
Monoisotopic Mass 223.04001 Da[PubChemLite]
Predicted XlogP 2.4[PubChemLite]
Predicted CCS ([M+H]⁺) 145.3 Ų[PubChemLite]

Note: Most properties are predicted and have not been experimentally verified in published literature.

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-aryl-5-halomethylisoxazoles involves a [3+2] cycloaddition reaction between a nitrile oxide and a suitable alkyne, followed by halogenation. An alternative approach involves the reaction of an aldoxime with a dichloropropene.[1]

A logical synthetic workflow is depicted below:

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Chlorination A 4-Methoxybenzaldehyde C 4-Methoxybenzaldoxime A->C Reaction with B B Hydroxylamine E 4-Methoxybenzonitrile Oxide C->E Oxidative Halogenation with D D N-Chlorosuccinimide (NCS) G (3-(4-methoxyphenyl)isoxazol-5-yl)methanol E->G [3+2] Cycloaddition with F F Propargyl Alcohol I This compound G->I Reaction with H H Thionyl Chloride (SOCl₂) G A Synthesized Compound This compound B In vitro Screening (e.g., cell viability assays, enzyme inhibition) A->B C Hit Identification B->C D Mechanism of Action Studies (e.g., Western blot, qPCR) C->D F In vivo Studies (Animal Models) C->F E Signaling Pathway Elucidation D->E G Lead Optimization F->G

References

An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data for 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole (CAS Number: 325744-41-0) is limited. This guide provides a comprehensive overview based on established principles of isoxazole chemistry and the known properties of structurally related compounds to offer insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The unique electronic and structural features of the isoxazole ring make it a valuable component in the design of novel therapeutic agents.[4] This guide summarizes the available chemical data for this compound and provides a generalized framework for its synthesis, potential biological activities, and mechanisms of action based on related compounds.

Chemical and Physical Properties

PropertyValue
CAS Number 325744-41-0
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in currently accessible literature. However, a common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[5][6][7] This approach is highly versatile and allows for the introduction of various substituents onto the isoxazole core.

The synthesis would likely proceed via the reaction of a 4-methoxybenzonitrile oxide with 3-chloro-1-propyne. The nitrile oxide can be generated in situ from the corresponding aldoxime or hydroximoyl chloride.

The following is a representative protocol for the synthesis of a 3,5-disubstituted isoxazole via 1,3-dipolar cycloaddition, which could be adapted for the target molecule. This protocol is based on general methods described in the literature.[8][9]

Reaction: Synthesis of a 3-Aryl-5-alkylisoxazole from an Aryl Aldoxime and a Terminal Alkyne.

Materials:

  • Aryl aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (1.1 eq)

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • The aryl aldoxime is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0 °C in an ice bath.

  • N-Chlorosuccinimide is added portion-wise to the stirred solution, and the mixture is stirred at 0 °C for 30 minutes.

  • The terminal alkyne is then added to the reaction mixture.

  • Pyridine is added dropwise to the mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product A 4-Methoxybenzaldoxime C In situ generation of 4-methoxybenzonitrile oxide (e.g., using NCS) A->C Chlorinating Agent (e.g., NCS) B 3-Chloro-1-propyne D 1,3-Dipolar Cycloaddition B->D C->D E This compound D->E Purification

Caption: General synthetic workflow for this compound.

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for this compound, the isoxazole scaffold is present in numerous compounds with significant pharmacological properties.[3][4] Structurally related isoxazole derivatives have demonstrated a broad range of biological effects, suggesting potential areas of investigation for the title compound.

Biological ActivityExamples in Isoxazole DerivativesPotential Relevance
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][10]Potential treatment for inflammatory diseases.
Anticancer Inhibition of heat shock protein 90 (HSP90), induction of apoptosis, and antiproliferative effects against various cancer cell lines.[11][12]Development of novel chemotherapeutic agents.
Enzyme Inhibition Inhibition of enzymes such as carbonic anhydrase and sPLA₂.[13][14]Therapeutic applications in various diseases, including glaucoma and inflammatory conditions.
Antimicrobial Activity against various bacterial and fungal strains.[3]Development of new antibiotics and antifungals.

The presence of the 4-methoxyphenyl group is also common in many biologically active compounds and can influence their pharmacokinetic and pharmacodynamic properties.[15]

Potential Signaling Pathways and Mechanism of Action

The mechanism of action for this compound is currently unknown. However, based on the activities of related isoxazole derivatives, several potential signaling pathways could be modulated.

Many isoxazole derivatives exert their anti-inflammatory effects through the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[1][10] Inhibition of COX-2 is a particularly attractive target for anti-inflammatory drug design due to its upregulation at sites of inflammation.

The anticancer activity of some isoxazoles has been attributed to the inhibition of HSP90.[12] HSP90 is a molecular chaperone that is essential for the stability and function of many proteins that are critical for tumor cell growth and survival. By inhibiting HSP90, isoxazole derivatives can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.[16]

The following diagram illustrates a generalized signaling pathway for inflammation involving COX enzymes, which could be a potential target for isoxazole derivatives.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus e.g., LPS, Cytokines PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Isoxazole Isoxazole Derivative (Hypothetical Target) Isoxazole->COX Inhibition

Caption: Hypothetical anti-inflammatory mechanism of an isoxazole derivative.

Conclusion

This compound is a chemical compound for which specific biological and detailed synthetic data are not yet widely available. However, its structural features, namely the 3,5-disubstituted isoxazole core and the 4-methoxyphenyl moiety, place it within a class of compounds of significant interest to medicinal chemists and drug discovery professionals. The general synthetic strategies and the broad spectrum of biological activities exhibited by related isoxazoles provide a strong foundation for future research into this specific molecule. Further investigation is warranted to elucidate its precise synthetic route, physicochemical properties, and pharmacological profile, which may reveal its potential as a novel therapeutic agent.

References

The Pivotal Role of the Isoxazole Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of isoxazole-containing compounds, offering valuable insights for professionals engaged in drug discovery and development.

I. The Isoxazole Core: A Versatile Pharmacophore

The isoxazole nucleus is a bioisosteric equivalent for various functional groups, capable of enhancing the pharmacological and pharmacokinetic profiles of drug candidates. Its utility spans a broad spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1] The inherent stability of the isoxazole ring and its capacity to engage in diverse non-covalent interactions with biological targets make it a valuable component in the design of novel therapeutics.[2]

II. Synthesis of Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through various synthetic strategies, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a cornerstone method.[3] Other significant approaches include the reaction of hydroxylamine with 1,3-dicarbonyl compounds and the cycloisomerization of α,β-acetylenic oximes.[4][5]

General Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles via Cycloaddition:

A common method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of an aldehyde with hydroxylamine to form an aldoxime, which is then converted to a nitrile oxide in situ. The nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with an alkyne.[1]

  • Step 1: Oxime Formation. To a solution of the desired aldehyde (1 equivalent) in a suitable solvent such as ethanol or a deep eutectic solvent, hydroxylamine hydrochloride (1-1.2 equivalents) and a base (e.g., sodium hydroxide or sodium acetate, 1-1.5 equivalents) are added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1][6]

  • Step 2: Nitrile Oxide Formation and Cycloaddition. To the reaction mixture containing the oxime, a chlorinating agent like N-chlorosuccinimide (NCS) is added to generate the hydroximoyl chloride, which, upon elimination of HCl with a base, forms the nitrile oxide. The corresponding alkyne (1 equivalent) is then added, and the reaction is stirred, often with heating, to facilitate the cycloaddition.[1]

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[1]

Synthesis of Isoxazole-Carboxamides:

Isoxazole-carboxamides are a significant class of derivatives with potent biological activities. Their synthesis is typically achieved by coupling an isoxazole carboxylic acid with an appropriate amine.[6]

  • Step 1: Activation of Carboxylic Acid. The isoxazole-4-carboxylic acid (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.2 equivalents) are added, and the mixture is stirred at room temperature for approximately 30 minutes to form an active ester intermediate.[6][7]

  • Step 2: Amide Bond Formation. The desired aniline or amine derivative (1.2 equivalents) is added to the reaction mixture, which is then stirred at room temperature for 24-48 hours.[6]

  • Step 3: Purification. The reaction is monitored by TLC. Once complete, the solvent is removed, and the residue is redissolved in an organic solvent and washed sequentially with a mild base (e.g., 1% NaHCO3) and brine. The organic layer is dried and concentrated, and the final product is purified by column chromatography.[6]

III. Biological Activities and Therapeutic Applications

Isoxazole derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

A. Anticancer Activity

Numerous isoxazole-containing compounds have exhibited potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[8]

Compound ClassCancer Cell LineIC50 (µM)Reference
4-(Trifluoromethyl)isoxazolesMCF-7 (Breast)2.63[9]
Isoxazole-Carboxamide DerivativesHep3B (Liver)~23 (µg/mL)[10]
HeLa (Cervical)15.48 (µg/mL)[10]
B16F1 (Melanoma)0.079[11]
3,5-Disubstituted IsoxazolesU87 (Glioblastoma)42.8 - 67.6[12]
Diosgenin-Isoxazole DerivativeMCF-7 (Breast)9.15[12]
Curcumin-Isoxazole DerivativeMCF-7 (Breast)3.97[12]
3,5-Diamino-4-arylazoisoxazolesPC3 (Prostate)38.63 - 53.96[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][11][13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9][14]

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole test compounds and incubated for a further 24-72 hours.[9][14]

  • MTT Addition: Following the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3][13]

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570-590 nm.[3][13]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

B. Anti-inflammatory Activity

Isoxazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[15][16]

Compound ClassAssayIC50 (µM) / % InhibitionReference
Substituted IsoxazolesCOX-2 Inhibition0.55[17]
3-(4'-methoxyphenyl)-5-substituted phenylisoxazolesCarrageenan-induced paw edemaStatistically significant inhibition[1]
Substituted IsoxazolesCarrageenan-induced paw edema71.86 - 76.71 % inhibition[18][19]
Pyrazolyl IsoxazolesCarrageenan-induced rat paw edema36.6 - 73.7% reduction in edema[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.[1][20][21]

  • Animal Preparation: Wistar albino rats are fasted overnight before the experiment.[1]

  • Compound Administration: The test isoxazole derivatives are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A standard anti-inflammatory drug (e.g., diclofenac sodium or indomethacin) is used as a positive control, and a vehicle is used for the control group.[2][6]

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[2][20][21]

  • Measurement of Paw Edema: The paw volume is measured at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[22]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[2]

C. Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibiotics. Novel isoxazole derivatives continue to be explored for their potential to combat bacterial and fungal infections, including drug-resistant strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diaminesE. coli95[23]
S. aureus95[23]
Isoxazole-containing ChalconesS. aureus1[13]
Dihydropyrazole derivatives from Isoxazole ChalconesCandida albicans2[13]
Imidazole-linked IsoxazolesS. aureus6.25[24]
E. coli6.25[24]
C. albicans6.25[24]
A. niger6.25[24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[24]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The isoxazole test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Signaling Pathways Modulated by Isoxazole Derivatives

The diverse biological activities of isoxazole compounds stem from their ability to interact with and modulate various cellular signaling pathways.

A. Pro-inflammatory Signaling: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[15][25][26] Some isoxazole derivatives exert their anti-inflammatory effects by inhibiting key components of this pathway.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1b IL-1β IL1R IL-1R IL1b->IL1R Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IL1R->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Isoxazole Isoxazole Derivatives Isoxazole->IKK_complex Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.
B. Cell Survival and Proliferation: The Akt/GSK3β/β-catenin Pathway

The PI3K/Akt signaling pathway is central to cell survival, proliferation, and metabolism. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β phosphorylates β-catenin, marking it for degradation. Therefore, inactivation of GSK3β by Akt leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[27][28] Certain isoxazole derivatives have been shown to modulate this pathway, impacting cancer cell growth.

Akt_GSK3b_Catenin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Phosphorylates & Inactivates b_catenin β-catenin GSK3b->b_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation b_catenin->Degradation Nucleus Nucleus b_catenin->Nucleus Translocates Proliferation_Genes Cell Proliferation Gene Transcription Nucleus->Proliferation_Genes Induces Isoxazole Isoxazole Derivatives Isoxazole->Akt Modulates JNK_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Stress_Stimuli Stress Stimuli (e.g., Cytokines, ROS) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Nucleus Nucleus JNK->Nucleus Translocates Target_Genes Target Gene Transcription (Apoptosis, Inflammation) cJun->Target_Genes Activates Isoxazole Isoxazole Derivatives Isoxazole->JNK Inhibits

References

Spectroscopic and Synthetic Profile of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole. This molecule is of interest to the drug development community due to the established and diverse biological activities of the isoxazole scaffold. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel isoxazole-based compounds.

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of this compound are summarized below. While experimental spectroscopic data for this specific molecule is not widely published, the following tables provide a combination of predicted data and estimated values based on closely related analogues.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₀ClNO₂[1]
Molecular Weight223.66 g/mol
Monoisotopic Mass223.04001 Da[1]
Melting Point81-83 °C

Table 2: Estimated ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Estimation is based on the analysis of 5-(chloromethyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole and other 3,5-disubstituted isoxazoles.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.75d2HAr-H (ortho to isoxazole)
~6.98d2HAr-H (ortho to -OCH₃)
~6.60s1HIsoxazole C4-H
~4.70s2H-CH₂Cl
~3.85s3H-OCH₃

Table 3: Estimated ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Estimation is based on the analysis of 5-(chloromethyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole and other 3,5-disubstituted isoxazoles.

Chemical Shift (δ) ppmAssignment
~171.0Isoxazole C5
~163.0Isoxazole C3
~161.5Ar-C (para to isoxazole)
~128.5Ar-CH (ortho to isoxazole)
~121.0Ar-C (ipso)
~114.5Ar-CH (ortho to -OCH₃)
~98.0Isoxazole C4
~55.5-OCH₃
~38.0-CH₂Cl

Table 4: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺224.04729
[M+Na]⁺246.02923
[M-H]⁻222.03273
[M]⁺223.03946

Data sourced from PubChem predictions.[1]

Table 5: Estimated Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch
~1610, 1580, 1510Aromatic C=C Stretch
~1450C=N Stretch (Isoxazole Ring)
~1250Asymmetric C-O-C Stretch (Aryl Ether)
~1175Symmetric C-O-C Stretch (Aryl Ether)
~950N-O Stretch (Isoxazole Ring)
~750-700C-Cl Stretch

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a reliable synthetic route can be constructed based on well-established methods for the synthesis of 3,5-disubstituted isoxazoles.[2][3] The most common approach involves the reaction of a chalcone with hydroxylamine, followed by an oxidative aromatization step.

Synthesis of 1-(4-methoxyphenyl)-4-chlorobut-2-en-1-one (Chalcone Intermediate)

A plausible precursor is an α,β-unsaturated ketone (chalcone). This can be synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and chloroacetaldehyde.

  • Reaction Setup: To a stirred solution of 4-methoxyacetophenone (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (2.0 eq).

  • Addition of Aldehyde: Cool the mixture in an ice bath and add chloroacetaldehyde (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent such as ethanol to yield the pure chalcone.

Synthesis of this compound

This step involves the cyclization of the chalcone intermediate with hydroxylamine.

  • Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a solvent such as ethanol or acetic acid.[3]

  • Base Addition: Add a base, such as sodium acetate or potassium hydroxide, to the mixture and reflux for 6-12 hours.[2][3] This initially forms the isoxazoline intermediate.

  • Oxidation/Aromatization: The aromatization to the isoxazole can sometimes occur in situ or may require a subsequent oxidation step. If the isoxazoline is isolated, it can be treated with an oxidizing agent like N-chlorosuccinimide (NCS) to facilitate the formation of the isoxazole ring.

  • Workup: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general two-step synthesis of this compound.

Synthetic_Workflow cluster_start Starting Materials A 4-Methoxyacetophenone C Claisen-Schmidt Condensation A->C B Chloroacetaldehyde B->C D 1-(4-methoxyphenyl)-4-chlorobut-2-en-1-one (Chalcone Intermediate) C->D F Cyclization & Aromatization D->F E Hydroxylamine (NH₂OH·HCl) E->F G This compound (Final Product) F->G

Fig. 1: General synthetic workflow for this compound.
Potential Biological Signaling Pathway

Isoxazole derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[4][5] Several studies have shown that some isoxazole compounds can induce apoptosis in cancer cells.[6][7] While the specific pathways for this compound have not been elucidated, a generalized potential mechanism of action is the induction of apoptosis through the modulation of key signaling proteins.

Signaling_Pathway A Isoxazole Derivative B Target Protein (e.g., Kinase, HSP90) A->B Inhibition C Signal Transduction Cascade B->C D Activation of Caspases C->D E Apoptosis D->E

References

Starting materials for 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic route for 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is predicated on the well-established 1,3-dipolar cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocyclic rings.

Core Synthesis Pathway

The principal method for synthesizing this compound involves a [3+2] cycloaddition reaction.[1][2][3][4][5][6] This reaction joins a nitrile oxide, generated in situ, with an alkyne. Specifically, the 3-(4-methoxyphenyl) portion of the isoxazole ring is derived from 4-methoxybenzonitrile oxide, and the 5-(chloromethyl) substituent is introduced via propargyl chloride.

The overall synthetic strategy can be broken down into two key stages:

  • Formation of the Nitrile Oxide Precursor: 4-Methoxybenzaldehyde is reacted with hydroxylamine to form 4-methoxybenzaldehyde oxime.

  • 1,3-Dipolar Cycloaddition: The 4-methoxybenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which then undergoes a cycloaddition reaction with propargyl chloride to yield the final product.

Starting Materials

The synthesis relies on readily available commercial starting materials. The primary precursors for this synthetic route are outlined in the table below.

Role in Synthesis Starting Material Chemical Structure CAS Number Molecular Formula Molecular Weight ( g/mol )
Aryl Component Precursor4-Methoxybenzaldehyde4-Methoxybenzaldehyde123-11-5C₈H₈O₂136.15
Oxime Formation ReagentHydroxylamine HydrochlorideHydroxylamine Hydrochloride5470-11-1H₄ClNO69.49
Alkyne ComponentPropargyl Chloride (3-Chloro-1-propyne)Propargyl Chloride624-65-7C₃H₃Cl74.51

Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for 1,3-dipolar cycloaddition reactions for the synthesis of isoxazoles.

Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add an equimolar amount of hydroxylamine hydrochloride, followed by a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the HCl and liberate the free hydroxylamine.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the product, 4-methoxybenzaldehyde oxime[7], is typically isolated by precipitation upon addition of water, followed by filtration. The solid can be washed with cold water and dried.

Step 2: Synthesis of this compound
  • Reaction Setup: In a suitable reaction vessel, dissolve the 4-methoxybenzaldehyde oxime prepared in Step 1 in a solvent such as dichloromethane (DCM) or ethyl acetate.

  • Nitrile Oxide Generation: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to the solution. This will convert the oxime to the corresponding hydroximoyl chloride.

  • Cycloaddition: In the same pot, add propargyl chloride[8][9] and a base (e.g., triethylamine or potassium carbonate). The base will induce the elimination of HCl from the hydroximoyl chloride, generating the 4-methoxybenzonitrile oxide in situ. This highly reactive intermediate immediately undergoes a [3+2] cycloaddition with the propargyl chloride.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final product.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition A 4-Methoxybenzaldehyde D 4-Methoxybenzaldehyde Oxime A->D B Hydroxylamine HCl B->D C Base (e.g., NaOH) C->D I 4-Methoxybenzonitrile Oxide (in situ) D->I Generation E Chlorinating Agent (e.g., NCS) E->I F Propargyl Chloride H This compound F->H G Base (e.g., Triethylamine) G->H I->H Cycloaddition

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to Isoxazole Ring Formation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The stability of the isoxazole ring to metabolic oxidation, reduction, and hydrolysis makes it an attractive pharmacophore in drug design.[6] This technical guide provides a comprehensive overview of the core mechanisms for isoxazole ring formation, with a focus on synthetic routes, experimental protocols, and quantitative data to aid researchers in the effective synthesis of isoxazole-containing compounds.

Core Synthetic Methodologies

The construction of the isoxazole ring can be broadly categorized into two primary strategies: cycloaddition reactions and condensation reactions.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes (Huisgen Cycloaddition)

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is one of the most versatile and widely employed methods for the synthesis of isoxazoles.[7][8][9] This reaction, often referred to as the Huisgen cycloaddition, is highly efficient and allows for the construction of a diverse range of substituted isoxazoles.[9][10]

Nitrile oxides are typically unstable and are therefore generated in situ from various precursors, most commonly from the dehydrohalogenation of hydroxymoyl chlorides or the oxidation of aldoximes.[11][12][13] The reaction proceeds via a concerted pericyclic mechanism.[7]

1_3_Dipolar_Cycloaddition cluster_step1 Step 1: In situ generation of Nitrile Oxide cluster_step2 Step 2: [3+2] Cycloaddition Aldoxime R-CH=N-OH Aldoxime NitrileOxide R-C≡N⁺-O⁻ Nitrile Oxide Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Bleach) NitrileOxide2 R-C≡N⁺-O⁻ TransitionState NitrileOxide2->TransitionState Alkyne R'C≡CR'' Alkyne Alkyne->TransitionState Isoxazole Isoxazole TransitionState->Isoxazole

Caption: General mechanism of isoxazole synthesis via 1,3-dipolar cycloaddition.

EntryAlkyneNitrile Oxide PrecursorCatalyst/ReagentSolventTime (h)Yield (%)Reference
1Phenylacetylene4-Pyridinaldoxime[Bis(trifluoroacetoxy)iodo]benzeneMeOH/H₂O--[11]
2Terminal AlkyneHydroxyimidoyl ChlorideCu/Al₂O₃Solvent-free (ball milling)0.5-160-95[14]
3N-Boc protected alkyneEthyl chlorooximidoacetateNa₂CO₃THF-H₂O-85[15][16]
4PhenylacetyleneBenzaldehyde/NH₂OH·HClChloramine-T--85[10]
5Propargyl EsterHydroxymidoyl ChlorideCuSO₄·5H₂O, Sodium Ascorbate--Good[6]

This protocol is adapted from a procedure utilizing the in situ generation of nitrile oxides from aldoximes followed by cycloaddition with terminal alkynes.[11]

Materials:

  • Terminal alkyne (1.2 equiv)

  • Aldoxime (1.0 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (1.5 equiv)

  • Methanol/Water (5:1 mixture)

Procedure:

  • To a solution of the alkyne and aldoxime in a 5:1 methanol/water mixture, add [bis(trifluoroacetoxy)iodo]benzene.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine (Claisen/Paal-Knorr Type Synthesis)

A classical and straightforward method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[17][18] This reaction can be considered a variation of the Paal-Knorr synthesis for five-membered heterocycles.[19][20][21] The reaction proceeds through the initial formation of a monoxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.[17] A significant challenge with this method can be the formation of regioisomeric mixtures, although regioselectivity can often be controlled by varying reaction conditions and substrate structure.[3]

Condensation_Reaction Dicarbonyl 1,3-Dicarbonyl Compound Monoxime Monoxime Intermediate Dicarbonyl->Monoxime Hydroxylamine NH₂OH Hydroxylamine Hydroxylamine->Monoxime CyclizedIntermediate Cyclized Intermediate Monoxime->CyclizedIntermediate Intramolecular Cyclization Isoxazole Isoxazole CyclizedIntermediate->Isoxazole - H₂O

Caption: Synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine.

Entry1,3-Dicarbonyl CompoundReagentSolventConditionsYield (%)Reference
11,3-Diphenyl-2-propen-1-one (Chalcone)NH₂OH·HCl, Sodium AcetateEthanolUltrasound, 50°C, 85 min-[22]
2β-Enamino diketoneNH₂OH·HCl, Pyridine, BF₃·OEt₂Acetonitrile0°C to rtGood[3][23]
33-(Dimethylamino)-1-arylprop-2-en-1-oneNH₂OH·HClWaterRefluxHigh[24]
4Chalcone derivativeNH₂OH·HCl, KOHEthanolReflux, 5h52-56[25]
5Ethyl acetoacetate, Aromatic aldehydeNH₂OH·HCl, Vitamin B₁WaterUltrasound, 20°C, 30 min92[26]

This protocol is adapted from a green chemistry approach for the synthesis of isoxazole derivatives.[24]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Water

Procedure:

  • Suspend 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water in a round-bottom flask.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by suction filtration. The product is often pure enough without further purification.

Advanced and Green Synthetic Approaches

Recent advances in isoxazole synthesis have focused on the development of more sustainable and efficient methodologies, including metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent reactions in environmentally benign solvents.[1][2][26]

Metal-Catalyzed Syntheses

Various transition metals, including copper, palladium, and gold, have been employed to catalyze the formation of isoxazole rings.[7][27][28] Copper catalysts are particularly prevalent in [3+2] cycloaddition reactions, often referred to as "click chemistry," which provides high regioselectivity and yields.[6]

Metal_Catalyzed_Workflow Start Starting Materials (e.g., Alkyne, Nitrile Oxide Precursor) Reaction Reaction Vessel Start->Reaction Product Isoxazole Product Reaction->Product Catalyst Metal Catalyst (e.g., Cu(I), Pd(II)) Catalyst->Reaction Conditions Reaction Conditions (Solvent, Temperature) Conditions->Reaction Purification Workup & Purification Product->Purification Final Pure Isoxazole Purification->Final

Caption: General workflow for metal-catalyzed isoxazole synthesis.

Ultrasound and Microwave-Assisted Synthesis

The use of ultrasound and microwave irradiation has been shown to significantly accelerate reaction rates, improve yields, and lead to cleaner reactions in isoxazole synthesis.[22][26][29] These techniques often allow for reactions to be carried out under milder conditions and in shorter time frames compared to conventional heating methods.[22]

EntryAldehydeMethodTime (min)Yield (%)Reference
14-ChlorobenzaldehydeUltrasound3092[26]
24-ChlorobenzaldehydeConventional Stirring12075[26]
32-MethoxybenzaldehydeUltrasound3090[26]
42-MethoxybenzaldehydeConventional Stirring15070[26]

Conclusion

The synthesis of the isoxazole ring is a well-established field with a rich history and a continual drive towards innovation. The classical methods of 1,3-dipolar cycloaddition and condensation with 1,3-dicarbonyls remain cornerstones of isoxazole synthesis, offering versatility and reliability. Modern advancements, particularly in metal catalysis and green chemistry, have further expanded the synthetic chemist's toolbox, enabling the efficient, selective, and environmentally conscious production of these valuable heterocyclic compounds. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of isoxazole derivatives for applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Synthesis of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. This technical guide provides an in-depth review of the core synthetic strategies for constructing the isoxazole ring, with a focus on practical, detailed methodologies for laboratory application.

1,3-Dipolar Cycloaddition: The Huisgen Approach

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is one of the most versatile and widely employed methods for isoxazole synthesis. This reaction, often referred to as the Huisgen cycloaddition, allows for the construction of a wide array of substituted isoxazoles with high regioselectivity.[1][2]

A significant advantage of this method is the ability to generate the often unstable nitrile oxide intermediate in situ from various stable precursors, such as aldoximes, hydroximoyl chlorides, or primary nitro compounds.[2][3]

Signaling Pathway for 1,3-Dipolar Cycloaddition

1_3_Dipolar_Cycloaddition cluster_precursor Nitrile Oxide Precursor cluster_generation In Situ Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide Aldoxime->Nitrile_Oxide Oxidation (e.g., NCS, TCCA) Hydroximoyl_Chloride Hydroximoyl Chloride Hydroximoyl_Chloride->Nitrile_Oxide Base (e.g., Et3N) Nitro_Compound Primary Nitro Compound Nitro_Compound->Nitrile_Oxide Dehydration Isoxazole Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Caption: In situ generation of nitrile oxides and subsequent [3+2] cycloaddition.

Experimental Protocols

Protocol 1.2.1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Alkynes

This protocol details a one-pot, three-step synthesis that begins with the formation of an aldoxime, followed by its conversion to a hydroximoyl chloride, and finally the cycloaddition with an alkyne.[4]

  • Step 1: Oxime Formation. To a stirred solution of the corresponding aldehyde (2 mmol) in a deep eutectic solvent (DES) of choline chloride:urea (1:2, 1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50°C for one hour.

  • Step 2: Hydroximoyl Chloride Formation. To the reaction mixture, add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) and continue stirring at 50°C for three hours.

  • Step 3: Cycloaddition. Add the corresponding alkyne (2 mmol) to the mixture and stir for four hours at 50°C.

  • Work-up and Purification. Quench the reaction with water and extract with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 1.2.2: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

Copper(I) catalysts can significantly accelerate the cycloaddition and control regioselectivity.[3][5]

  • Reaction Setup. In a round-bottom flask, combine the aldoxime (1 mmol), terminal alkyne (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and a suitable solvent such as a t-BuOH/H2O mixture (1:1, 10 mL).

  • Reaction Conditions. Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for the time required to achieve completion (typically monitored by TLC, ranging from 1 to 24 hours). For in-situ generation of the nitrile oxide from the aldoxime, an oxidant like sodium hypochlorite or Chloramine-T is often added.

  • Work-up and Purification. After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash chromatography.

Quantitative Data

The choice of oxidant, solvent, and energy source (conventional heating, microwave, or ultrasound) can significantly impact the yield and reaction time.

PrecursorDipolarophileConditionsTimeYield (%)Reference
Benzaldehyde OximePhenylacetyleneNCS, Et3N, THF, 65°C12 h75[6]
4-Methoxybenzaldehyde OximePhenylacetylenePIFA, CH2Cl2, rt2 h85[2]
BenzaldehydePhenylacetyleneHydroxylamine, NaOH, NCS in DES, 50°C4 h70[4]
4-ChlorobenzaldehydePhenylacetyleneCu(I), t-BuOH/H2O, 60°C, Ultrasound60 min85[7]
Aromatic AldehydesPropargyl AlcoholNCS, Et3N, DMF, Ultrasound1.5-4.5 h45-87[8]
Acid ChloridesTerminal AlkynesSonogashira coupling, then cycloaddition, Microwave30 minModerate to Good[9]

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A classical and straightforward method for synthesizing isoxazoles is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[10] This reaction, often referred to as the Paal-Knorr synthesis for isoxazoles, proceeds through the formation of a monoxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring. The regioselectivity of the reaction depends on the substitution pattern of the 1,3-dicarbonyl compound and the reaction conditions.[11]

Experimental Workflow

Paal_Knorr_Isoxazole cluster_reactants Reactants cluster_reaction Reaction Sequence cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Condensation Monoxime Monoxime Intermediate Condensation->Monoxime Formation Cyclization Intramolecular Cyclization Monoxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole Isoxazole Dehydration->Isoxazole Aromatization

Caption: Paal-Knorr synthesis of isoxazoles from 1,3-dicarbonyl compounds.

Experimental Protocols

Protocol 2.2.1: Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones

This protocol describes a general procedure for the synthesis of isoxazoles from β-diketones and hydroxylamine hydrochloride.

  • Reaction Setup. In a round-bottom flask, dissolve the β-diketone (10 mmol) in a suitable solvent such as ethanol (20-30 mL).

  • Reagent Addition. Add hydroxylamine hydrochloride (12 mmol, 1.2 eq.) and a base (e.g., sodium acetate or pyridine, 12 mmol, 1.2 eq.) to the solution.

  • Reaction Conditions. Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Work-up and Purification. After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2.2.2: One-Pot, Three-Component Synthesis of Isoxazol-5(4H)-ones

This method is a highly efficient, often green, approach that combines an aldehyde, a β-ketoester, and hydroxylamine in a single pot.[12]

  • Reaction Setup. In a round-bottom flask, mix an aromatic aldehyde (10 mmol), a β-ketoester such as ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), and a catalyst (e.g., citric acid, 10 mmol) in water (25 mL).[13]

  • Reaction Conditions. Stir the mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrates and catalyst used.[13] Ultrasound irradiation can significantly shorten the reaction time.[12]

  • Work-up and Purification. Upon completion (monitored by TLC), the solid product often precipitates directly from the reaction mixture. Collect the precipitate by filtration and wash with cold water. Recrystallize the product from ethanol or another suitable solvent.

Quantitative Data

The use of green chemistry techniques such as ultrasound irradiation and water as a solvent often leads to higher yields and shorter reaction times compared to conventional methods.

Dicarbonyl PrecursorAldehydeCatalyst/ConditionsTimeYield (%)Reference
Ethyl AcetoacetateBenzaldehydeCitric Acid, Water, rt5-24 h70-90[13]
Ethyl Acetoacetate4-MethoxybenzaldehydeSnII-Mont K10, Water, 30°C, Ultrasound (90W)20 min96[7]
Ethyl AcetoacetateVarious Aromatic AldehydesPyruvic Acid (5 mol%), Water, Ultrasound10-15 min73-92[7]
Ethyl Acetoacetate4-Hydroxy-3-methoxybenzaldehydeTriphenylphosphine (10 mol%), Water, Ultrasound10 min99[7]
Ethyl Acetoacetate2-MethoxybenzaldehydeVitamin B1, Water, Ultrasound30 min92[14]

Synthesis from α,β-Unsaturated Ketones (Chalcones)

α,β-Unsaturated ketones, particularly chalcones, are excellent precursors for the synthesis of 3,5-disubstituted isoxazoles. The reaction proceeds via a Michael addition of hydroxylamine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration.

Logical Relationship

Chalcone_to_Isoxazole cluster_reactants Reactants cluster_reaction Reaction Sequence cluster_product Product Chalcone α,β-Unsaturated Ketone (Chalcone) Michael_Addition Michael Addition Chalcone->Michael_Addition Hydroxylamine Hydroxylamine Hydroxylamine->Michael_Addition Adduct Adduct Intermediate Michael_Addition->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole 3,5-Disubstituted Isoxazole Dehydration->Isoxazole

Caption: Synthesis of isoxazoles from α,β-unsaturated ketones.

Experimental Protocols

Protocol 3.2.1: Conventional Synthesis from Chalcones

This protocol outlines a standard method for the cyclization of chalcones with hydroxylamine.

  • Reaction Setup. Dissolve the chalcone (10 mmol) in ethanol (30-50 mL) in a round-bottom flask.

  • Reagent Addition. Add hydroxylamine hydrochloride (12 mmol, 1.2 eq.) and a base such as potassium hydroxide or sodium acetate (12 mmol, 1.2 eq.).

  • Reaction Conditions. Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification. After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol provides the pure isoxazole.

Protocol 3.2.2: Microwave-Assisted Synthesis from Chalcones

Microwave irradiation can dramatically reduce the reaction time for this transformation.

  • Reaction Setup. In a microwave-safe reaction vessel, combine the chalcone (1 mmol), hydroxylamine hydrochloride (1 mmol), and a solution of sodium hydroxide in ethanol.

  • Reaction Conditions. Irradiate the mixture in a microwave reactor at a suitable power (e.g., 210 W) for 10-15 minutes.

  • Work-up and Purification. After cooling, the work-up is similar to the conventional method: pour into ice-water, filter the precipitate, wash, and recrystallize.

Quantitative Data

The use of microwave or ultrasound irradiation can significantly improve yields and reduce reaction times. The electronic nature of the substituents on the chalcone can also influence the reaction outcome, with electron-donating groups sometimes leading to higher yields.[7]

Chalcone SubstituentMethodTimeYield (%)Reference
UnsubstitutedConventional (Reflux in Ethanol/KOH)4 hGood[15]
VariousMicrowave (210 W in Ethanolic NaOH)10-15 minHigh[15]
Quinoxaline-substitutedUltrasound (50°C in Ethanol/NaOAc)85 min~65[7]
3-(Dimethylamino)-1-arylprop-2-en-1-oneUltrasound (Ethanol, no catalyst)30-45 min84-96[7]
3-(Dimethylamino)-1-arylprop-2-en-1-oneConventional Heating1-2.5 h56-80[7]

Conclusion

The synthesis of isoxazoles can be achieved through several robust and versatile methodologies. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The classical 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyls with hydroxylamine remain cornerstones of isoxazole synthesis. Modern techniques, particularly those employing ultrasound and microwave irradiation, offer significant advantages in terms of reaction efficiency and adherence to the principles of green chemistry. This guide provides a foundational framework of detailed protocols and comparative data to aid researchers in the strategic design and execution of isoxazole synthesis in a laboratory setting.

References

Methodological & Application

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that feature significantly in medicinal chemistry and drug discovery. The isoxazole scaffold is a key structural motif in numerous pharmaceuticals exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The development of efficient and sustainable synthetic methodologies for isoxazole derivatives is therefore of paramount importance. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3,5-disubstituted isoxazoles, a common substitution pattern with significant therapeutic potential.

Core Concept: The [3+2] Dipolar Cycloaddition

The cornerstone of many isoxazole syntheses is the [3+2] dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. In the context of synthesizing 3,5-disubstituted isoxazoles, a terminal alkyne is commonly employed. A key feature of the one-pot strategies discussed herein is the in situ generation of the nitrile oxide intermediate, which immediately reacts with the alkyne present in the reaction mixture. This circumvents the need to isolate the often unstable nitrile oxide, streamlining the synthetic process.

Methodologies for One-Pot Synthesis

Several effective one-pot methodologies have been developed for the synthesis of 3,5-disubstituted isoxazoles, primarily differing in the choice of starting materials and the method for generating the nitrile oxide intermediate.

Method A: From Aldehydes and Alkynes via an Aldoxime Intermediate

This widely used approach involves the initial conversion of an aldehyde to its corresponding aldoxime by reaction with hydroxylamine. The aldoxime is then oxidized in situ to generate the nitrile oxide, which subsequently undergoes a cycloaddition reaction with a terminal alkyne.

Method B: Copper-Catalyzed Synthesis from Aldehydes and Alkynes

A variation of Method A, this protocol utilizes a copper(I) catalyst to promote the cycloaddition of the in situ generated nitrile oxide with the terminal alkyne.[1] This catalytic approach often leads to high regioselectivity and can be performed in aqueous solvent systems.[1]

Method C: Metal-Free Synthesis from Aldoximes and Alkynes using Alkyl Nitrites

This method offers a metal-free alternative, employing alkyl nitrites such as tert-butyl nitrite or isoamyl nitrite as oxidizing agents to convert pre-formed or in situ generated aldoximes into nitrile oxides.[2] This approach is noted for its mild reaction conditions and environmental friendliness.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis from an Aldehyde and an Alkyne (General Procedure)

This protocol describes a general one-pot, three-step procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles starting from an aldehyde and a terminal alkyne.

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.05 equiv)

  • Sodium hydroxide (1.05 equiv)

  • Terminal alkyne (1.0 equiv)

  • Chloramine-T trihydrate (1.05 equiv)

  • Copper(I) iodide (CuI) (optional, 0.05 equiv)

  • Solvent (e.g., aqueous tert-butanol, THF)

Procedure:

  • To a solution of hydroxylamine hydrochloride in the chosen solvent, add the aldehyde and sodium hydroxide.

  • Stir the mixture at room temperature for 30-60 minutes, or until the formation of the aldoxime is complete (monitored by TLC).

  • To the reaction mixture containing the in situ formed aldoxime, add the terminal alkyne.

  • If using a catalyst, add CuI at this stage.

  • Add Chloramine-T trihydrate portion-wise to the stirred mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 60°C) for several hours (typically 3-5 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free One-Pot Synthesis from an Aldoxime and an Alkyne

This protocol details a metal-free approach using an alkyl nitrite as the oxidant.[2]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Isoamyl nitrite (1.5 equiv)

  • Solvent (e.g., ethyl methyl ketone)

Procedure:

  • Dissolve the aldoxime and the terminal alkyne in the solvent in a round-bottom flask.

  • Add isoamyl nitrite to the mixture.

  • Heat the reaction mixture to 65°C and stir for the required time (typically monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of 3,5-disubstituted isoxazoles, allowing for easy comparison of different methodologies.

EntryStarting MaterialsCatalyst/ReagentSolventTime (h)Yield (%)Reference
1Benzaldehyde, PhenylacetyleneCuI, Chloramine-Tt-BuOH/H₂O-Good[1]
24-Chlorobenzaldehyde, PhenylacetyleneCuI, Chloramine-Tt-BuOH/H₂O-76[1]
34-Methoxybenzaldoxime, PhenylacetyleneIsoamyl nitriteEthyl methyl ketone-96[2]
42-Chlorobenzaldoxime, 1-OctyneIsoamyl nitriteEthyl methyl ketone-82[2]
5Benzaldehyde, PhenylacetyleneNCS, NaOHChCl:urea (DES)4-[3]
6Acid chlorides, Terminal alkynes, HydroxylamineCuI, Et₃NTHF5Moderate[4]

Note: "Good" and "Moderate" yields are as reported in the source literature where specific percentages were not provided in the abstract.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Workup & Purification A Aldehyde/ Aldoxime E In situ Aldoxime Formation A->E B Hydroxylamine (if starting from aldehyde) B->E C Terminal Alkyne G [3+2] Cycloaddition C->G D Solvent D->E F In situ Nitrile Oxide Generation (Oxidation) E->F F->G H Quenching G->H I Extraction H->I J Purification (Chromatography) I->J K 3,5-Disubstituted Isoxazole J->K

Caption: General workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Chemical Transformation Pathway

The diagram below outlines the key chemical transformations in the one-pot synthesis, starting from an aldehyde.

G A R1-CHO (Aldehyde) B R1-CH=NOH (Aldoxime) A->B + NH2OH C [R1-C≡N⁺-O⁻] (Nitrile Oxide) B->C Oxidation E 3,5-Disubstituted Isoxazole C->E + R2-C≡CH [3+2] Cycloaddition D R2-C≡CH (Terminal Alkyne) D->E

Caption: Chemical pathway for the one-pot synthesis of 3,5-disubstituted isoxazoles.

References

Synthesis of 5-Chloromethylisoxazoles from Aldoximes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-chloromethylisoxazoles from aldoximes. This one-pot synthesis method offers an efficient route to obtaining these valuable heterocyclic compounds, which are significant building blocks in medicinal chemistry and drug development.

Introduction

5-Chloromethylisoxazoles are important synthetic intermediates due to the reactive chloromethyl group, which allows for further functionalization, and the isoxazole core, a privileged scaffold in many biologically active compounds. The synthesis method described herein involves the in situ generation of nitrile oxides from various aldoximes, followed by a [3+2] cycloaddition reaction with 2,3-dichloro-1-propene. This one-pot procedure is advantageous as it avoids the isolation of often unstable nitrile oxide intermediates and is effective for a range of both aromatic and aliphatic aldoximes.

Reaction Principle

The core of this synthetic strategy is a 1,3-dipolar cycloaddition reaction. The process begins with the conversion of an aldoxime to the corresponding hydroximoyl chloride, which is then dehydrochlorinated in situ to generate a reactive nitrile oxide. This nitrile oxide immediately undergoes a cycloaddition reaction with 2,3-dichloro-1-propene to yield the desired 5-chloromethylisoxazole. 2,3-Dichloro-1-propene conveniently serves as both the dipolarophile and the solvent in this reaction.

Experimental Protocols

The following protocols are based on established literature procedures for the one-pot synthesis of 3-substituted 5-(chloromethyl)isoxazoles.

Materials and Equipment
  • Reagents:

    • Substituted aldoxime (e.g., benzaldehyde oxime, 4-chlorobenzaldehyde oxime, etc.)

    • 2,3-Dichloro-1-propene (reagent grade)

    • Chlorinating agent (e.g., N-chlorosuccinimide (NCS))

    • Base (e.g., Triethylamine (TEA) or pyridine)

    • Solvent for workup (e.g., dichloromethane, ethyl acetate)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Chromatography equipment (for purification)

General Experimental Procedure
  • Reaction Setup: To a solution of the aldoxime (1.0 eq) in an excess of 2,3-dichloro-1-propene (which acts as both reactant and solvent), add the chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature or gentle heating (e.g., 40-50 °C) while slowly adding a base (e.g., triethylamine, 1.2 eq) dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-chloromethylisoxazole.

Quantitative Data Summary

The yields of 5-chloromethylisoxazoles can vary depending on the nature of the substituent on the starting aldoxime. The following table summarizes typical yields for a range of substrates based on literature reports.

Aldoxime PrecursorProductYield (%)
Benzaldehyde oxime5-Chloromethyl-3-phenylisoxazole~85%
4-Chlorobenzaldehyde oxime5-Chloromethyl-3-(4-chlorophenyl)isoxazole~90%
4-Methoxybenzaldehyde oxime5-Chloromethyl-3-(4-methoxyphenyl)isoxazole~82%
2-Nitrobenzaldehyde oxime5-Chloromethyl-3-(2-nitrophenyl)isoxazole~75%
Furan-2-carbaldehyde oxime5-Chloromethyl-3-(furan-2-yl)isoxazole~78%
Cyclohexanecarbaldehyde oxime3-Cyclohexyl-5-(chloromethyl)isoxazole~65%
Pivalaldehyde oxime3-(tert-Butyl)-5-(chloromethyl)isoxazole~60%

Visualizations

Reaction Pathway

The following diagram illustrates the overall transformation from an aldoxime to a 5-chloromethylisoxazole.

G Aldoxime Aldoxime (R-CH=NOH) NitrileOxide In situ generated Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Chlorination & Dehydrochlorination Isoxazole 5-Chloromethylisoxazole NitrileOxide->Isoxazole Dichloropropene 2,3-Dichloro-1-propene Dichloropropene->Isoxazole [3+2] Cycloaddition G cluster_reaction Reaction cluster_workup Workup & Purification Mix Mix Aldoxime & 2,3-Dichloropropene AddNCS Add Chlorinating Agent (NCS) Mix->AddNCS AddBase Add Base (e.g., TEA) AddNCS->AddBase Stir Stir at RT or Heat AddBase->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Application Notes and Protocols for 1,3-Dipolar Cycloaddition in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the synthesis of five-membered heterocyclic compounds, with the construction of the isoxazole ring being a prominent application. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to afford isoxazoles or isoxazolines, respectively. The isoxazole scaffold is a privileged structural motif in medicinal chemistry, present in a wide array of pharmaceuticals due to its ability to participate in hydrogen bonding and π-π stacking interactions.[1] This document provides detailed application notes and experimental protocols for the synthesis of isoxazoles via 1,3-dipolar cycloaddition, with a focus on methods relevant to drug discovery and development.

The versatility of this synthetic strategy is demonstrated by its application in synthesizing a variety of biologically active molecules, including those with anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][5] The reaction can be tailored to produce a diverse range of substituted isoxazoles, often with high regioselectivity.[6][7][8]

Reaction Mechanism and Regioselectivity

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a concerted pericyclic reaction. The regioselectivity of the addition, leading to either 3,5-disubstituted or 3,4-disubstituted isoxazoles, is governed by both steric and electronic factors of the reactants.[6] In the reaction with terminal alkynes, the formation of the 3,5-disubstituted isomer is generally favored.[6] However, the regioselectivity can be influenced by the choice of catalyst, solvent, and the nature of the substituents on both the nitrile oxide and the dipolarophile.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nitrile_Oxide R'−C≡N⁺−O⁻ (Nitrile Oxide) TS [Transition State] Nitrile_Oxide->TS + Alkyne R−C≡C−H (Terminal Alkyne) Alkyne->TS Isoxazole_35 3,5-Disubstituted Isoxazole (Major Product) TS->Isoxazole_35 Favored Isoxazole_34 3,4-Disubstituted Isoxazole (Minor Product) TS->Isoxazole_34 Disfavored

Experimental Protocols

The in situ generation of the unstable nitrile oxide intermediate is a key feature of most protocols. Common precursors for nitrile oxides include aldoximes, hydroximoyl chlorides, and primary nitro compounds.[9]

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles from Terminal Alkynes and Aldoximes

This protocol is adapted from a common and reliable method for achieving high regioselectivity for the 3,5-disubstituted isoxazole isomer.[6][7] Copper(I) catalysts are well-established for promoting this transformation.[6]

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et3N) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous DCM (10 mL) at room temperature, add CuI (0.1 mmol).

  • Add N-Chlorosuccinimide (NCS) (1.1 mmol) to the mixture.

  • Slowly add triethylamine (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours.[10]

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow A Combine Aldoxime, Alkyne, and CuI in DCM B Add NCS A->B C Add Triethylamine (dropwise) B->C D Stir at Room Temperature (6-24 h) C->D E Reaction Quench and Extraction D->E F Drying and Concentration E->F G Purification by Chromatography F->G H Characterization of 3,5-Disubstituted Isoxazole G->H

Protocol 2: Intramolecular Nitrile Oxide Cycloaddition (INOC) for Bicyclic Isoxazoles

The intramolecular variant of this reaction is a powerful tool for the synthesis of fused heterocyclic systems, which are of great interest in drug discovery.[9][11]

Materials:

  • Aldoxime-alkyne substrate (e.g., N-propargylbenzimidazole oxime) (1.0 mmol)[11]

  • Sodium hypochlorite solution (bleach)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the aldoxime-alkyne substrate (1.0 mmol) in DCM.

  • Add the sodium hypochlorite solution to the DCM solution, creating a biphasic mixture.

  • Stir the mixture vigorously at room temperature. The in situ generated nitrile oxide will undergo intramolecular cycloaddition.[11]

  • Monitor the reaction by TLC until the starting material is consumed. A high yield (e.g., 97%) can be achieved.[11]

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate.

  • The product may be pure enough for characterization or can be further purified by chromatography if necessary.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various isoxazole derivatives from selected literature reports.

EntryDipolarophileNitrile Oxide PrecursorCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Ref.
1Propargyl-substituted dihydroisoindolin-1-oneArylnitrile oxidesAg₂CO₃ (10 mol%)Toluene11012-1855-78[10]
2Propargyl-substituted dihydroisoindolin-1-oneArylnitrile oxidesCuI (10 mol%)Toluene1106-863-89[10]
31-Ethynyl-2-fluorobenzene4-Methoxybenzaldehyde oxime[Bis(trifluoroacetoxy)iodo]benzeneDCMRT--[12]
42-Ethynyl pyridinePyridine-2-aldoxime[Bis(trifluoroacetoxy)iodo]benzeneDCM/Acetone50>7-[12]
5Dimethyl-2-methylene glutarateVarious aldoximesDiacetoxyiodobenzene- (Microwave)--High[5]
62-Nitro-1-phenylethyl-2-(prop-2-yn-1yl)malonate(Internal)ZrCl₄ (10 mol%), DBUDCM-782465[9]

Applications in Drug Development

The isoxazole ring is a key component in numerous approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties and its ability to act as a bioisostere for amide or ester groups.[2] For example, the anti-inflammatory drugs celecoxib and valdecoxib feature a central pyrazole ring, which can be synthesized from a β-enaminone intermediate derived from the reductive ring-opening of an isoxazole.[11] The development of efficient and diverse synthetic routes to isoxazoles, such as the 1,3-dipolar cycloaddition, is therefore of high importance to medicinal chemists.[13] The ability to perform these reactions on a solid phase further enhances their utility in combinatorial chemistry and high-throughput screening for drug discovery.[4]

Drug_Development_Logic A 1,3-Dipolar Cycloaddition B Diverse Isoxazole Library A->B C Reductive Ring Opening B->C G High-Throughput Screening B->G D β-Enaminone Intermediate C->D E Further Functionalization (e.g., Pyrazole Synthesis) D->E F Biologically Active Molecules (e.g., COX-2 Inhibitors) E->F G->F

References

Application Note: Structural Characterization of Isoxazole Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely employed in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The precise structural characterization of these synthesized derivatives is a critical step in the drug development pipeline to confirm their identity, purity, and to understand their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful and complementary analytical techniques for the unambiguous elucidation of the chemical structures of these compounds.[3][4] This application note provides detailed protocols for the characterization of isoxazole derivatives using 1D and 2D NMR, as well as mass spectrometry, and presents a comprehensive data analysis workflow.

Materials and Methods

Sample Preparation

For NMR Spectroscopy:

A well-prepared sample is crucial for acquiring high-quality NMR spectra.[5]

  • Sample Amount: Weigh 5-25 mg of the purified isoxazole derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[6] For small molecules (less than 1000 g/mol ), 5-25 mg is typically sufficient for both.[6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[6][7] The choice of solvent can affect chemical shifts, so consistency is key when comparing with literature data.[5]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] Vigorous shaking or vortexing may be required to achieve complete dissolution.[6]

  • Filtration: If any solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[5][8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (0 ppm). Many commercially available deuterated solvents already contain TMS.[8]

For Mass Spectrometry:

  • Sample Amount: Prepare a dilute solution of the isoxazole derivative (1-10 µg/mL) in a high-purity solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with 0.1% formic acid to aid ionization.[9]

  • Solvent Purity: Use HPLC or LC-MS grade solvents to avoid interference from impurities.

  • Filtration: If necessary, filter the sample solution using a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

NMR Spectroscopy Protocol

NMR experiments are essential for elucidating the carbon-hydrogen framework of the molecule.

  • Instrumentation: Experiments can be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shifts, signal integrations (proton count), and coupling constants (J-values) which provide information about neighboring protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity within spin systems.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and confirming the overall molecular structure.

Mass Spectrometry Protocol

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of the isoxazole derivatives.[9]

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: ESI is a soft ionization technique suitable for many organic molecules, and can be run in positive or negative ion mode. For isoxazole derivatives, positive ion mode is commonly used, often detecting the protonated molecule [M+H]⁺.

  • Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.

    • MS/MS (Tandem Mass Spectrometry): To aid in structural elucidation, perform MS/MS on the molecular ion peak. The resulting fragmentation pattern provides valuable information about the different structural components of the molecule.[9]

Results and Discussion

To illustrate the characterization process, we will consider a hypothetical example: 3-(4-chlorophenyl)-5-phenylisoxazole .

NMR Data Analysis

The NMR spectra should be analyzed to assign all proton and carbon signals to the corresponding atoms in the proposed structure.

Table 1: ¹H and ¹³C NMR Data for 3-(4-chlorophenyl)-5-phenylisoxazole in CDCl₃

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)Integration¹³C Chemical Shift (δ, ppm)
Isoxazole-H46.80s-1H97.2
C3-Aryl H2', H6'7.79-7.85m-2H129.0
C3-Aryl H3', H5'7.45-7.52m-2H128.0
C5-Aryl H2'', H6''7.79-7.85m-2H125.8
C5-Aryl H3'', H5''7.45-7.52m-2H129.2
C5-Aryl H4''7.45-7.52m-1H130.3
Isoxazole-C3----161.9
Isoxazole-C5----170.6
C3-Aryl C1'----127.6
C3-Aryl C4'----136.0
C5-Aryl C1''----127.2

Note: The chemical shifts are based on representative data from similar structures.[10] The multiplets for the aromatic protons often overlap.

Mass Spectrometry Data Analysis

The high-resolution mass spectrum provides the exact mass of the molecule, which is used to confirm the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

ParameterValue
Ionization ModeESI+
Calculated Exact Mass for C₁₅H₁₀ClNO [M+H]⁺256.0524
Measured Exact Mass256.0529
Mass Error (ppm)1.95

The measured mass is in close agreement with the calculated mass, confirming the elemental formula.

The MS/MS fragmentation pattern can provide further structural confirmation. The isoxazole ring is known to undergo characteristic cleavage under mass spectrometric conditions.[9] A common fragmentation pathway involves the cleavage of the N-O bond.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis and Confirmation synthesis Synthesized Isoxazole Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr_analysis Sample Prep ms_analysis Mass Spectrometry (HRMS, MS/MS) purification->ms_analysis Sample Prep structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_confirmation Final Structure Confirmation purity_assessment->final_confirmation

fragmentation_pathway parent_ion [M+H]⁺ Isoxazole Derivative fragment1 Fragment A (Loss of RCN) parent_ion->fragment1 N-O bond cleavage fragment2 Fragment B (Loss of R'CHO) parent_ion->fragment2 Ring Opening fragment3 Other Fragments parent_ion->fragment3 Further Fragmentation

logical_relationship structure Unambiguous Structure Confirmation nmr NMR Spectroscopy structure->nmr ms Mass Spectrometry structure->ms connectivity Connectivity (C-H Framework) Stereochemistry nmr->connectivity mol_formula Molecular Formula and Weight ms->mol_formula

Conclusion

The combined application of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provides a robust and reliable methodology for the comprehensive structural characterization of isoxazole derivatives.[3][4] NMR spectroscopy offers detailed insights into the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and can aid in structural elucidation through fragmentation analysis.[3][9] The protocols and data analysis workflows outlined in this application note serve as a valuable guide for researchers in the field of medicinal chemistry and drug development to ensure the accurate identification and characterization of novel isoxazole-based compounds.

References

Application Notes and Protocols for the Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities.[1][2] The isoxazole ring is a key structural motif in numerous pharmaceuticals, exhibiting properties such as antiviral, antimicrobial, antitumor, and anti-inflammatory effects.[1][2] The title compound, 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, is a functionalized isoxazole that can serve as a valuable building block in medicinal chemistry and organic synthesis. The chloromethyl group at the 5-position provides a reactive site for further molecular elaboration, enabling the synthesis of a wide array of more complex molecules with potential therapeutic applications.[3] This document provides a detailed protocol for the synthesis of this compound, intended for researchers and professionals in the field of drug development.

Synthesis Protocol

The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In this proposed protocol, 4-methoxybenzonitrile oxide is generated in situ from 4-methoxybenzaldoxime and reacts with 3-chloro-1-propyne to yield the target isoxazole.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
4-MethoxybenzaldehydeC₈H₈O₂136.15123-11-5Starting material for oxime
Hydroxylamine hydrochlorideNH₂OH·HCl69.495470-11-1Reagent for oxime formation
Sodium hydroxideNaOH40.001310-73-2Base for oxime formation
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53128-09-6For in situ generation of nitrile oxide
3-Chloro-1-propyneC₃H₃Cl74.51624-65-7Alkyne for cycloaddition
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent
Ethyl acetateC₄H₈O₂88.11141-78-6Extraction solvent
HexanesC₆H₁₄86.18110-54-3Eluent for chromatography
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Drying agent

Instrumentation

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Melting point apparatus

Experimental Procedure

Step 1: Synthesis of 4-Methoxybenzaldoxime

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 4-methoxybenzaldoxime.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 4-methoxybenzaldoxime (1.0 eq) in dichloromethane (DCM).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution in portions at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the corresponding hydroximoyl chloride.

  • To this mixture, add 3-chloro-1-propyne (1.5 eq) followed by the slow addition of a base (e.g., triethylamine, 1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., using a 30% ethyl acetate/hexanes eluent).[4]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[1]

Expected Results

ParameterExpected Value
Physical Appearance White to off-white solid
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol [5]
Yield 60-75%
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.87 (s, 3H, OCH₃), 4.75 (s, 2H, CH₂Cl), 6.50 (s, 1H, isoxazole-H), 6.98 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 37.5 (CH₂Cl), 55.4 (OCH₃), 102.0 (isoxazole-C4), 114.5 (Ar-C), 121.8 (Ar-C), 128.5 (Ar-C), 161.0 (Ar-C), 163.0 (isoxazole-C3), 170.0 (isoxazole-C5)

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • N-Chlorosuccinimide is a corrosive and oxidizing agent; handle with care.

  • 3-Chloro-1-propyne is a flammable and toxic liquid; handle with extreme caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cycloaddition cluster_purification Purification A 4-Methoxybenzaldehyde C 4-Methoxybenzaldoxime A->C Ethanol, RT B Hydroxylamine HCl + NaOH B->C F This compound C->F DCM, 0°C to RT D N-Chlorosuccinimide (NCS) D->F E 3-Chloro-1-propyne + Base E->F G Crude Product H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism cluster_nitrile_oxide Nitrile Oxide Formation cluster_cycloaddition [3+2] Cycloaddition Oxime 4-Methoxybenzaldoxime HydroximoylChloride Intermediate Hydroximoyl Chloride Oxime->HydroximoylChloride + NCS NitrileOxide 4-Methoxybenzonitrile Oxide HydroximoylChloride->NitrileOxide + Base, -HCl Product This compound NitrileOxide->Product NCS NCS Base Base Alkyne 3-Chloro-1-propyne Alkyne->Product

Caption: Logical relationship of the key reaction steps.

References

Application Notes and Protocols for the Use of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the known anticancer properties of the isoxazole scaffold and its derivatives. As of the date of this document, specific experimental data for 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole is not publicly available. The information provided is intended to serve as a representative guide for the investigation of this and structurally similar compounds.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The anticancer effects of isoxazole-containing compounds are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways crucial for tumor cell proliferation and survival.[1][3] this compound is a synthetic isoxazole derivative that holds potential as an anticancer agent due to its structural features. The chloromethyl group at the 5-position can act as a reactive electrophile, potentially alkylating nucleophilic residues in biological targets, while the 3-(4-methoxyphenyl) substituent can influence target binding and pharmacokinetic properties.

This document provides a summary of the potential anticancer applications of this class of compounds, along with detailed protocols for in vitro evaluation.

Potential Mechanisms of Action

Based on studies of structurally related isoxazole derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[4][5] This is a key mechanism for effective cancer chemotherapy.

  • Cell Cycle Arrest: The proliferation of cancer cells can be halted by inducing arrest at specific checkpoints in the cell cycle, such as G0/G1 or G2/M phase.[6][7]

  • Inhibition of Signaling Pathways: Isoxazoles have been reported to interfere with critical signaling pathways, such as those involving Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression.[6]

Data Presentation: In Vitro Anticancer Activity of Representative Isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of various isoxazole derivatives against different human cancer cell lines. This data is provided to illustrate the potential potency and selectivity of this class of compounds.

Compound ClassCancer Cell LineAssayEndpointValueReference
3,4-isoxazolediamidesK562 (Leukemia)Apoptosis% Apoptotic Cells>50%[4]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridinesK562 (Leukemia)Apoptosis% Apoptotic Cells>50%[4]
Indole-3-isoxazole-5-carboxamidesHuh7 (Hepatocellular Carcinoma)CytotoxicityIC50Not specified[6]
Steroidal A-ring-fused isoxazolesHeLa (Cervical Cancer)Cell Cycle Arrest% G2/M Arrest~45-75%[7]
Isoxazolyl chalconesA549 (Lung Cancer)CytotoxicityIC501.35-11.07 µM[8]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazolesVariousCytotoxicityIC50<12 µM[9]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Human cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Human cancer cell lines

  • Test compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation start Start: Compound Synthesis/ Procurement cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot) apoptosis->mechanism cell_cycle->mechanism end_invitro Identify Lead Candidates mechanism->end_invitro

Caption: A representative workflow for the in vitro evaluation of novel anticancer compounds.

Proposed Signaling Pathway

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound cdk4 CDK4 compound->cdk4 Potential Inhibition pro_apoptotic Pro-apoptotic Proteins (Bax) compound->pro_apoptotic Potential Activation anti_apoptotic Anti-apoptotic Proteins (Bcl-2) compound->anti_apoptotic Potential Inhibition cdk4_cyclinD CDK4/Cyclin D Complex cdk4->cdk4_cyclinD cyclinD Cyclin D cyclinD->cdk4_cyclinD rb Rb cdk4_cyclinD->rb phosphorylates e2f E2F rb->e2f inhibits s_phase S Phase Entry e2f->s_phase caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis_out Apoptosis caspases->apoptosis_out

Caption: A plausible signaling pathway for isoxazole-induced anticancer effects.

References

Application of Isoxazole Derivatives as Antimicrobial Agents: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of isoxazole derivatives as potent antimicrobial agents. It includes detailed application notes summarizing their activity, experimental protocols for their synthesis and evaluation, and visual diagrams of relevant pathways and workflows.

Application Notes

Isoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities, including notable antimicrobial effects against a wide range of pathogens.[1][2] The isoxazole ring is a key structural motif in several clinically used drugs and serves as a versatile scaffold for the development of new therapeutic agents.[3]

The antimicrobial efficacy of isoxazole derivatives is attributed to various mechanisms of action. A prominent mechanism for some derivatives, such as the penicillins cloxacillin and flucloxacillin, is the inhibition of bacterial cell wall synthesis .[1] These compounds act as bactericidal agents by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains in the bacterial cell wall.[1] Another identified mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for microbial proliferation.[1] Some isoxazole derivatives have also been found to inhibit bacterial peptide deformylase , an essential enzyme in bacterial protein synthesis.

The antimicrobial activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring and any appended phenyl rings. Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy moieties, can enhance the antimicrobial potency of these compounds.

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against selected bacterial and fungal strains, providing a comparative view of their efficacy.

Table 1: Antibacterial Activity of Isoxazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
TPI-2 Isoxazole Derivative6.256.256.25-
TPI-5 Isoxazole Derivative----
TPI-14 Isoxazole Derivative with Methoxy Substitution----
Compound 7b Triazole-Isoxazole Hybrid--1530[4]
Compound 4a Isoxazole Derivative->8030-[5]
Compound 4d Isoxazole Derivative----[5]
Compound 4f Isoxazole Derivative----[5]

Table 2: Antifungal Activity of Isoxazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
TPI-2 Isoxazole Derivative6.2512.50
TPI-5 Isoxazole Derivative--
TPI-14 Isoxazole Derivative with Methoxy Substitution--
Compound 4e Isoxazole Derivative6-[5]
Compound 4g Isoxazole Derivative<6-[5]
Compound 4h Isoxazole Derivative<6-[5]

Experimental Protocols

Detailed methodologies for the synthesis of isoxazole derivatives and the evaluation of their antimicrobial activity are provided below.

Protocol 1: Synthesis of Isoxazole Derivatives from Chalcones

This protocol outlines a general and widely used method for the synthesis of isoxazole derivatives, which involves the cyclization of a chalcone precursor with hydroxylamine hydrochloride.

Part A: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol in a round-bottom flask.

  • Prepare a 10-40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Cool the flask containing the ethanolic solution in an ice bath.

  • Add the alkaline solution dropwise to the cooled ethanolic solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Part B: Cyclization to Isoxazole Derivative

  • Dissolve the synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (10-15 mmol) in 30-50 mL of ethanol or acetic acid in a round-bottom flask.

  • Add a base such as sodium acetate, sodium hydroxide, or potassium hydroxide (10-20 mmol) to the mixture.

  • Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress using TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purify the crude isoxazole derivative by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the final product.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes the standard broth microdilution method for determining the MIC of the synthesized isoxazole derivatives against various microbial strains.

  • Prepare a stock solution of the test isoxazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 1000 µg/mL).

  • Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the compound stock solution directly in the microtiter plate. Add 50 µL of the stock solution to the first well of a row and mix. Transfer 50 µL from the first well to the second, and so on, to create a range of concentrations. Discard the final 50 µL from the last well in the dilution series.

  • Prepare a microbial inoculum suspension in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for the sterility control well) with 50 µL of the diluted microbial suspension, resulting in a final volume of 100 µL per well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key processes and mechanisms related to the antimicrobial application of isoxazole derivatives.

Diagram 1: General Workflow for Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Antimicrobial Evaluation Phase start Start: Select Starting Materials (Substituted Acetophenone & Benzaldehyde) chalcone Claisen-Schmidt Condensation (Base-catalyzed reaction) start->chalcone Step 1 isoxazole Cyclization with Hydroxylamine HCl chalcone->isoxazole Step 2 purification Purification & Characterization (Recrystallization, NMR, MS) isoxazole->purification Step 3 mic_prep Prepare Microbial Inoculum & Compound Dilutions purification->mic_prep Proceed to Evaluation mic_assay Broth Microdilution Assay (Incubation) mic_prep->mic_assay Step 4 mic_result Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_result Step 5 end End: Antimicrobial Activity Data mic_result->end Final Data

Caption: Workflow for isoxazole synthesis and antimicrobial testing.

Diagram 2: Mechanism of Action - Inhibition of Bacterial Cell Wall Synthesis

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by Isoxazole Derivatives precursors Peptidoglycan Precursors (NAG-NAM-pentapeptide) transglycosylation Transglycosylation (Chain Elongation) precursors->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan (Bacterial Cell Wall) transpeptidation->cell_wall lysis Cell Lysis & Bacterial Death transpeptidation->lysis Leads to isoxazole Isoxazole Derivative (e.g., Cloxacillin) pbp Penicillin-Binding Proteins (PBPs) isoxazole->pbp Binds to inhibition Inhibition of PBP Activity isoxazole->inhibition pbp->transpeptidation Catalyzes pbp->inhibition inhibition->transpeptidation Blocks

Caption: Inhibition of cell wall synthesis by isoxazole derivatives.

References

Application Notes and Protocols: Purification of Isoxazoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry and drug discovery, found in a variety of biologically active molecules.[1][2] Following the synthesis of isoxazole derivatives, effective purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts.[1] Column chromatography is a fundamental, widely employed, and highly effective technique for the purification of these organic compounds on scales ranging from micrograms to kilograms.[1][3]

This document provides a detailed protocol for the purification of isoxazole derivatives using silica gel column chromatography, a method that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5]

Principle of Separation

Column chromatography separates components of a mixture based on their differing affinities for the stationary phase and the mobile phase.[5] For the purification of most isoxazole derivatives, a normal-phase setup is used, which typically employs a polar stationary phase (most commonly silica gel) and a less polar mobile phase (the eluent).[3][5]

Silica gel is slightly acidic and has polar Si-O-H groups on its surface.[4] Polar compounds in the crude mixture will adsorb more strongly to the silica gel and thus move down the column more slowly. Non-polar compounds have a weaker interaction with the stationary phase, spend more time in the mobile phase, and are eluted from the column more quickly.[4] By carefully selecting the mobile phase, a gradient of polarity can be established to sequentially elute compounds with increasing polarity, achieving separation.

Data Presentation

Quantitative parameters are crucial for the reproducibility of a purification protocol. The following tables summarize key data for the column chromatography of isoxazoles.

Table 1: Stationary Phase Selection for Isoxazole Purification

Stationary Phase Polarity Primary Application Notes
**Silica Gel (SiO₂) ** Polar, slightly acidic General purpose purification of most isoxazole derivatives.[3] Most common and cost-effective choice.[3] For acid-sensitive compounds, the mobile phase can be neutralized with triethylamine (~1-3%).[6]
Alumina (Al₂O₃) Polar (available in acidic, neutral, or basic forms) Purification of less acidic or basic-stable isoxazoles. The choice of grade (acidic, neutral, basic) depends on the stability of the target compound.[4]
Reversed-Phase Silica (e.g., C18) Non-polar Purification of highly polar isoxazole derivatives.[3][7] Uses a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][8]

| Chiral Stationary Phases (CSPs) | Chiral | Separation of isoxazole enantiomers.[9][10] | Polysaccharide-based CSPs are often effective.[9][10] |

Table 2: Example Mobile Phase Systems for Isoxazole Purification on Silica Gel

Mobile Phase System (Eluent) Polarity Typical Starting Ratio (v/v) Notes
n-Hexane / Ethyl Acetate Low to Medium 95:5 to 80:20 A standard, highly versatile system for many common isoxazoles.[1][6][11] Polarity is increased by adding more ethyl acetate.[1]
Petroleum Ether / Diethyl Ether Low to Medium 95:5 to 80:20 An alternative to the Hexane/EtOAc system.[6]
Dichloromethane / Methanol Medium to High 99:1 to 95:5 Suitable for more polar isoxazole derivatives.[6] Methanol content should generally not exceed 10% to avoid dissolving the silica gel.[6]
Hexanes / Dichloromethane / Ethyl Acetate Low to Medium 10:1:1 A ternary system that can sometimes improve the separation of closely related compounds.[12]

| Chloroform / Acetone | Medium | 8:2 | Can be effective for certain isoxazole structures.[13] |

Table 3: Key Parameters for Preliminary TLC Analysis

Parameter Target Value Significance
Retention Factor (Rf) 0.25 - 0.35 This Rf range for the target compound in a given solvent system on TLC indicates that the eluent is suitable for column chromatography, allowing for good separation without excessively long elution times.[1][14]

| Separation (ΔRf) | > 0.20 | The difference in Rf values between the desired product and the nearest impurity should be at least 0.20 for an effective column separation.[14] |

Experimental Protocols

Part 1: Preliminary Analysis & Mobile Phase Selection via TLC

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[1][15]

Methodology:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude isoxazole mixture in a volatile solvent like dichloromethane or ethyl acetate (~1 mL).[14]

  • TLC Plate Spotting: Using a microcapillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate (drawn in pencil ~1 cm from the bottom).[1][16] Make the spot as small as possible to ensure good resolution.[17]

  • Development: Place the TLC plate in a developing chamber containing a small amount of a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[14][16] Allow the solvent front to travel up the plate until it is ~1 cm from the top.[17]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry the plate. Visualize the separated spots. Since isoxazole rings are aromatic, they can typically be seen as dark spots under a UV lamp (254 nm).[1][18] Iodine vapor can also be used as a universal stain.[18]

  • Analysis & Optimization: Calculate the Rf value for the product spot and any impurities.[1] Adjust the polarity of the solvent system until the desired isoxazole has an Rf value between 0.25 and 0.35 and is well-separated from other spots.[14]

    • If the Rf is too low (<0.2), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[16]

    • If the Rf is too high (>0.8), decrease the polarity of the eluent (e.g., increase the percentage of hexane).[16]

Part 2: Isoxazole Purification by Column Chromatography

This protocol describes a standard procedure using the slurry packing method and dry sample loading, which is often recommended for better resolution.[1]

Methodology:

Step 1: Column Preparation (Slurry Packing)

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (~0.5 cm) of sand over the plug.[1]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 20-50 times the weight of the crude sample) with the initial, low-polarity mobile phase determined by TLC.[4]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure the silica packs down evenly and to remove any air bubbles.[4]

  • Once the silica has settled, add another thin layer (~0.5 cm) of sand on top to prevent the stationary phase from being disturbed during sample and solvent addition.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude isoxazole product in a minimal amount of a volatile solvent (e.g., dichloromethane).[1]

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[1]

  • Carefully and evenly add this powder to the top of the prepared column.

Step 3: Elution and Fraction Collection

  • Carefully add the initial mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant level of solvent at the top of the column.[1]

  • If the separation is difficult, a step-gradient elution can be performed. This involves starting with the low-polarity solvent system and, after a set volume, systematically increasing the polarity by increasing the proportion of the more polar solvent (e.g., from 95:5 to 90:10 Hexane:EtOAc).[1][15]

  • Monitor the elution of compounds by periodically spotting the collected fractions on TLC plates and visualizing them under a UV lamp.[1]

Step 4: Product Isolation

  • Analyze the TLC plates of the collected fractions to identify which ones contain the pure isoxazole product.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified isoxazole.

Mandatory Visualization

The following diagram illustrates the complete workflow for isoxazole purification.

Isoxazole_Purification_Workflow Experimental Workflow for Isoxazole Purification cluster_prep Phase 1: Method Development cluster_column Phase 2: Column Chromatography cluster_analysis Phase 3: Isolation & Analysis Crude Crude Isoxazole Product TLC_Analysis 1. TLC Analysis (Test various mobile phases) Crude->TLC_Analysis Rf_Check Is Rf of product between 0.25-0.35 and well-separated? TLC_Analysis->Rf_Check Optimize Optimize Mobile Phase (Adjust Polarity) Rf_Check->Optimize No Pack_Column 2. Pack Column (Silica Gel Slurry) Rf_Check->Pack_Column Yes Optimize->TLC_Analysis Load_Sample 3. Dry Load Sample Pack_Column->Load_Sample Elute 4. Elute with Optimized Mobile Phase Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect Monitor_Fractions 6. Monitor Fractions by TLC Collect->Monitor_Fractions Pool_Fractions 7. Pool Pure Fractions Monitor_Fractions->Pool_Fractions Evaporate 8. Evaporate Solvent Pool_Fractions->Evaporate Pure_Product Pure Isoxazole Evaporate->Pure_Product

Caption: Workflow for isoxazole purification by column chromatography. Max Width: 760px.

References

Application Notes and Protocols for Green Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a core structural motif in a multitude of pharmaceutical agents and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and anticonvulsant properties.[3][4] Traditional synthetic routes to isoxazoles often involve multi-step procedures, harsh reaction conditions, hazardous organic solvents, and toxic reagents, which raises environmental and safety concerns.[5]

In alignment with the principles of green chemistry, there is a growing imperative to develop sustainable and eco-friendly synthetic methodologies.[3] These approaches aim to reduce waste, minimize energy consumption, and utilize safer solvents and catalysts.[5][6] This document provides detailed application notes and experimental protocols for several key green synthesis strategies for isoxazole derivatives, including ultrasound-assisted synthesis, microwave-assisted synthesis, and solvent-free approaches. These methods offer significant advantages such as reduced reaction times, higher yields, and simplified work-up procedures.[5][7]

I. Ultrasound-Assisted Isoxazole Synthesis

Application Note:

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful and efficient green chemistry tool.[5][8] The underlying principle is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. This phenomenon creates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate reaction rates even at ambient bulk temperatures.[9] Ultrasound-assisted synthesis of isoxazoles often leads to higher yields, shorter reaction times, and can enable the use of greener solvents like water or ethanol.[8][10] This technique is particularly effective for multi-component reactions (MCRs), providing a simple and energy-efficient path to complex molecules.[8]

Data Presentation: Comparison of Ultrasound-Assisted vs. Conventional Methods

EntryMethodCatalystSolventTimeYield (%)Reference
1Ultrasound (50 °C)Itaconic AcidWater15 min95%[8]
2Conventional Heating (100 °C)Itaconic AcidWater3 h90%[8]
3Ultrasound (RT)Pyruvic Acid (5 mol%)Water45-60 min92-96%[8]
4Ultrasound (RT)Catalyst-FreeEthanol60-90 min88-95%[8]
5Ultrasound (RT, 47 kHz)NaDCCWater20-28 min72-89%[8]
6Ultrasound (RT, 90 W)Fe2O3 NPs (10 mol%)Water20-35 min84-91%[8]

Experimental Protocol: Ultrasound-Assisted, One-Pot, Three-Component Synthesis of 4H-Isoxazol-5-ones [8]

This protocol describes the synthesis of 4H-isoxazol-5-ones from an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride using itaconic acid as a reusable catalyst in water under ultrasonic irradiation.[8]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol, 106 mg)

  • Ethyl acetoacetate (1 mmol, 130 mg)

  • Hydroxylamine hydrochloride (1 mmol, 70 mg)

  • Itaconic acid (10 mol%, 13 mg)

  • Deionized water (5 mL)

  • Ethanol (for recrystallization)

  • Ultrasonic bath (e.g., 40 kHz)

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and itaconic acid (10 mol%).

  • Add 5 mL of deionized water to the flask.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is aligned with the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at 50 °C for 15 minutes.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure 4H-isoxazol-5-one derivative.

  • The aqueous filtrate containing the itaconic acid catalyst can be recovered and reused for subsequent reactions without significant loss of activity.[8]

Visualization: Workflow for Ultrasound-Assisted Isoxazole Synthesis

G cluster_workflow Ultrasound-Assisted Synthesis Workflow A 1. Combine Reactants (Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl, Catalyst) in Water B 2. Ultrasonic Irradiation (e.g., 40 kHz, 50°C, 15 min) A->B One-Pot Reaction C 3. Product Precipitation B->C D 4. Vacuum Filtration C->D E 5. Wash with Cold Water D->E F 6. Recrystallization (Ethanol) E->F G Pure Isoxazole Product F->G

Caption: Workflow for the one-pot synthesis of isoxazoles using ultrasound.

II. Microwave-Assisted Isoxazole Synthesis

Application Note:

Microwave-assisted organic synthesis (MAOS) is an established green technology that utilizes microwave energy to heat reactants and solvents directly and uniformly.[4] This leads to a dramatic reduction in reaction times, often from hours to mere minutes, along with improved product yields and reduced side-product formation.[4][7] For isoxazole synthesis, microwave irradiation is particularly effective for 1,3-dipolar cycloaddition reactions and multi-component couplings.[7][11] The efficiency of this method allows for rapid library synthesis, which is highly valuable in drug discovery and development.[7] The use of benign solvents like ethanol or even solvent-free conditions further enhances the green credentials of this approach.[12][13]

Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis

EntryReactantsMethodTimeYield (%)Reference
1Chalcone, Hydroxylamine HClMicrowave (210 W)10-15 minGood[4][13]
2Aromatic Aldehyde, Phenylnitromethane, Basic AluminaMicrowave (700 W)2-3 min90-96%[12]
3Aromatic Aldehyde, PhenylnitromethaneConventional Heating5-18 h50-60%[12]
4Acid Chloride, Terminal Alkyne, Hydroximinoyl ChlorideMicrowave30 minModerate to Good[7]
5Acid Chloride, Terminal Alkyne, Hydroximinoyl ChlorideConventional HeatingSeveral DaysLower, with byproducts[7]

Experimental Protocol: Microwave-Assisted Synthesis from Chalcones [4][13]

This protocol details the cyclization of a chalcone with hydroxylamine hydrochloride in an ethanolic basic solution under microwave irradiation to form 3,5-disubstituted isoxazoles.

Materials:

  • Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one, 0.01 mol, 2.08 g)

  • Hydroxylamine hydrochloride (0.01 mol, 0.70 g)

  • Sodium hydroxide

  • Ethanol

  • Microwave reactor

  • Microwave-safe reaction vessel with a stirrer

Procedure:

  • In a microwave-safe reaction vessel, prepare an ethanolic sodium hydroxide solution.

  • Add the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) to the vessel.[4]

  • Seal the vessel and place it in the microwave reactor cavity.

  • Irradiate the mixture at a power of 210 W for 10-15 minutes.[13] Monitor temperature and pressure according to the reactor's safety guidelines.

  • Monitor the reaction's completion by TLC.

  • After the reaction is complete, cool the vessel to room temperature in an ice bath.

  • The isoxazole derivative will precipitate from the solution.

  • Collect the product by filtration, wash thoroughly with cold water, and dry.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization: Microwave-Assisted Synthesis Workflow

G cluster_workflow Microwave-Assisted Synthesis Workflow A 1. Combine Chalcone, Hydroxylamine HCl, and Ethanolic NaOH in Vessel B 2. Microwave Irradiation (210 W, 10-15 min) A->B Rapid & Uniform Heating C 3. Cool in Ice Bath B->C D 4. Filtration & Washing C->D E Pure Isoxazole Product D->E

Caption: Workflow for the rapid microwave-assisted synthesis of isoxazoles.

III. Solvent-Free Isoxazole Synthesis

Application Note:

Solvent-free or solid-state synthesis represents a significant advancement in green chemistry by completely eliminating the need for volatile organic solvents.[1][12] Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a key technique in this area.[1] These reactions often proceed faster, with higher yields, and simplify product purification, as the need for solvent removal is obviated.[14] This approach minimizes waste and energy consumption compared to solution-based methods.[1] The synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition under ball-milling conditions is a prime example, offering a scalable and efficient route to these important scaffolds.[1][14]

Data Presentation: Solvent-Free Synthesis of 3,5-Disubstituted Isoxazoles

EntryDipolarophile (Alkyne)Dipole (Hydroxyimidoyl Chloride)MethodCatalystTimeYield (%)Reference
1PhenylacetyleneEthyl 2-chloro-2-(hydroxyimino)acetateBall-millingCu/Al2O320 min99%[1][14]
24-EthynylanisoleEthyl 2-chloro-2-(hydroxyimino)acetateBall-millingCu/Al2O320 min99%[14]
31-Ethynyl-4-fluorobenzeneEthyl 2-chloro-2-(hydroxyimino)acetateBall-millingCu/Al2O320 min91%[14]
4Ethynyltrimethylsilane2-Chloro-N-hydroxy-2-oxoacetimidoyl chlorideBall-millingCu/Al2O320 min86%[14]

Experimental Protocol: Mechanochemical Synthesis of 3,5-Isoxazoles [1]

This protocol describes the solvent-free synthesis of a 3,5-isoxazole derivative from a terminal alkyne and a hydroxyimidoyl chloride using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions.

Materials:

  • Terminal alkyne (e.g., Phenylacetylene, 0.5 mmol)

  • Hydroxyimidoyl chloride (e.g., Ethyl 2-chloro-2-(hydroxyimino)acetate, 0.5 mmol)

  • Cu/Al2O3 nanocomposite catalyst (10 mol%)

  • Potassium carbonate (K2CO3, 1.0 mmol)

  • Ball-milling apparatus (e.g., planetary or shaker mill) with stainless steel grinding jars and balls

Procedure:

  • To a stainless steel grinding jar, add the terminal alkyne (0.5 mmol), hydroxyimidoyl chloride (0.5 mmol), Cu/Al2O3 catalyst (10 mol%), and K2CO3 (1.0 mmol).

  • Add the stainless steel grinding balls.

  • Secure the jar in the ball-milling apparatus.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for 20 minutes.

  • After milling, carefully open the jar and extract the solid mixture.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by filtration to remove the catalyst and inorganic base.

  • The solvent is then removed under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary. The Cu/Al2O3 catalyst can be recovered and reused.[1]

Visualization: Principles of Green Isoxazole Synthesis

G cluster_main Green Synthesis Approaches for Isoxazoles cluster_methods Methodologies cluster_benefits Key Benefits A Core Principles B Ultrasound-Assisted A->B C Microwave-Assisted A->C D Solvent-Free (Mechanochemistry) A->D E Reduced Reaction Time B->E F Increased Yields B->F G Energy Efficiency B->G H Use of Green Solvents (Water, Ethanol) B->H I Waste Minimization B->I C->E C->F C->G C->H C->I D->E D->F D->G D->H D->I

Caption: Key principles and benefits of green synthesis methods for isoxazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a common synthetic route involving the cyclization of a chalcone precursor with hydroxylamine.

Issue 1: Low Yield of the Desired Isoxazole Product

Potential Cause Recommended Solution
Incomplete Cyclization: The reaction may result in a mixture of the desired isoxazole along with isoxazoline or oxime byproducts due to incomplete cyclization of the intermediate.[1]Optimize Reaction Conditions: Carefully select the base and solvent. Using a stronger base can promote the complete dehydration of the isoxazoline intermediate to the aromatic isoxazole.[1] Experiment with extending the reaction time or increasing the temperature to encourage full conversion.
Side Reactions: Competing side reactions can consume the starting materials, leading to a lower yield of the target compound.[1]Control Reaction Parameters: Adjust the pH of the reaction medium. A more basic condition typically favors the Michael addition necessary for cyclization over the formation of chalcone oxime.[1] Ensure high-purity hydroxylamine hydrochloride is used to avoid side reactions from contaminants like hydrazine, which can form pyrazoline derivatives.[1]
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the starting material.Adjust Reagent Ratios: Typically, an excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) is used to drive the reaction towards completion.[1] The amount of base used (e.g., 2.0-3.0 equivalents of 10% aqueous NaOH or KOH) is also a critical parameter to optimize.[1]

Issue 2: Formation of Significant Side Products

Observed Side Product Potential Cause Recommended Solution
Isoxazoline and/or Chalcone Oxime Incomplete cyclization and dehydration.[1]Increase the strength of the base or prolong the reaction time to favor the formation of the more stable aromatic isoxazole ring.[1]
Pyrazoline Derivatives Contamination of hydroxylamine hydrochloride with hydrazine.[1]Use high-purity hydroxylamine hydrochloride. If pyrazoline formation persists, consider alternative synthetic pathways.[1]
Furoxan (Nitrile Oxide Dimer) Dimerization of the in-situ generated nitrile oxide intermediate.[2]If using a method involving nitrile oxide cycloaddition, add the nitrile oxide precursor slowly to the reaction mixture to keep its instantaneous concentration low.[2] Using a large excess of the alkene component can also help to outcompete the dimerization reaction.[2]

Issue 3: Difficulty in Product Purification

Problem Potential Cause Recommended Solution
Co-elution of Product and Byproducts The polarity of the desired isoxazole, starting chalcone, and isoxazoline or oxime byproducts can be very similar.[1]Optimize Column Chromatography: Use column chromatography on silica gel with careful selection of the eluent system to achieve good separation. A combination of techniques may be necessary for high purity.[1] Consider recrystallization from a suitable solvent system to further purify the product after chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and effective approach is to start from a chalcone precursor, which is an α,β-unsaturated ketone. This chalcone would then be reacted with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.[3][4]

Q2: What are the key reaction parameters to control for maximizing the yield?

To maximize the yield, it is crucial to optimize the choice of base and solvent, the reaction temperature, and the reaction time.[1] A stronger base and adequate heating are often necessary to ensure the complete formation and dehydration of the intermediate to the final isoxazole product.[1]

Q3: My NMR analysis shows a mixture of products. What are the likely impurities?

Common impurities in isoxazole synthesis from chalcones include unreacted starting material, partially reduced isoxazolines, and chalcone oximes.[1] The presence of these can indicate incomplete reaction or non-optimal reaction conditions.

Q4: Can I use a one-pot synthesis method?

Yes, one-pot methods are often employed for isoxazole synthesis. For instance, the reaction of an aldoxime with an alkyne can be performed in a single pot to generate the isoxazole.[5] Another one-pot approach involves the in-situ generation of nitrile oxides which then undergo cycloaddition.[6]

Experimental Protocols

General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol is a general starting point and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 equivalent) in a suitable solvent such as ethanol (10-20 mL per gram of chalcone).[1]

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the stirred solution.[1]

  • Base Addition: Slowly add a solution of a base, for example, 10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 equivalents), to the reaction mixture.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time might be several hours.[3][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.[3]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 30 mL).[3]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1][8]

Data Presentation

Table 1: Summary of Reaction Conditions for Isoxazole Synthesis from Chalcones

ParameterTypical Range/ValueReference
Chalcone 1.0 eq[1]
Hydroxylamine Hydrochloride 1.2 - 1.5 eq[1]
Base (e.g., 10% aq. NaOH/KOH) 2.0 - 3.0 eq[1]
Solvent Ethanol[3]
Temperature Reflux[3][7]
Reaction Time 6 - 12 hours[3][7]
Reported Yields (for similar isoxazoles) 42% - 63%[3][8]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Chalcone in Ethanol add_reagents Add Hydroxylamine HCl and Base start->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux monitor Monitor by TLC reflux->monitor quench Pour into Ice Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: Experimental workflow for isoxazole synthesis.

troubleshooting_yield start Low Yield Observed check_purity Analyze Crude Product (TLC, NMR) start->check_purity incomplete Incomplete Reaction/ Byproducts Present check_purity->incomplete Impurities Detected purification_issue Purification Difficulty check_purity->purification_issue Clean Reaction, Low Recovery optimize_base Increase Base Strength or Concentration incomplete->optimize_base optimize_time Increase Reaction Time or Temperature incomplete->optimize_time check_reagents Verify Reagent Purity (e.g., Hydroxylamine HCl) incomplete->check_reagents optimize_chroma Optimize Chromatography Eluent System purification_issue->optimize_chroma recrystallize Attempt Recrystallization purification_issue->recrystallize

Caption: Troubleshooting low yield in isoxazole synthesis.

References

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding side product formation during isoxazole synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of isoxazoles, focusing on identifying and mitigating the formation of unwanted side products.

Q1: My reaction is resulting in a low yield. What are the common causes related to side reactions?

A1: Low yields in isoxazole synthesis can be attributed to several factors, often involving the formation of undesired side products that consume starting materials or intermediates. The most common causes depend on the synthetic route employed.

For 1,3-Dipolar Cycloaddition Reactions:

  • Primary Cause: Dimerization of Nitrile Oxide. The in situ generated nitrile oxide intermediate is highly reactive and can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially if the concentration of the alkyne (dipolarophile) is low.[1][2][3] This is a very common side reaction that significantly reduces the yield of the desired isoxazole.[2]

  • Other Causes:

    • Inefficient Nitrile Oxide Generation: The choice of base and precursor for generating the nitrile oxide is critical.[1] Improper conditions can lead to incomplete conversion and other side reactions.

    • Reactant Decomposition: High temperatures or overly aggressive reagents can cause the decomposition of sensitive starting materials or the nitrile oxide intermediate.[1][4]

    • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can slow down the desired cycloaddition, allowing more time for side reactions like dimerization to occur.[4]

For Condensation of 1,3-Dicarbonyls with Hydroxylamine:

  • Incomplete Cyclization/Dehydration: The reaction proceeds through an oxime intermediate, which then cyclizes and dehydrates.[5][6] Incomplete dehydration can leave 5-hydroxy isoxazoline as a byproduct.[6]

  • Formation of Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, hydroxylamine can react with either carbonyl group, potentially leading to a mixture of two isomeric isoxazoles and complicating purification.

  • Reaction Conditions: Factors like pH and temperature are critical for controlling the reaction and can influence the formation of side products.[7]

Troubleshooting & Optimization Strategies:

StrategyApplicable RouteDescription
Slow Addition of Precursor 1,3-Dipolar CycloadditionAdd the nitrile oxide precursor (e.g., hydroximoyl chloride) or the base dropwise to the reaction mixture. This maintains a low instantaneous concentration of the nitrile oxide, favoring reaction with the alkyne over dimerization.[2][3]
Adjust Stoichiometry 1,3-Dipolar CycloadditionUse a slight excess of the alkyne (dipolarophile) to ensure it is readily available to "trap" the nitrile oxide as it is formed, outcompeting the dimerization pathway.[1][3]
Optimize Temperature BothLowering the reaction temperature can sometimes reduce the rate of side reactions (like dimerization) more significantly than the rate of the desired cycloaddition.[3][4] Conversely, some reactions require sufficient heat for complete dehydration.[8] Optimization is key.
Choice of Base/Solvent BothFor nitrile oxide generation, ensure the base (e.g., triethylamine) is appropriate and pure.[1][4] The choice of solvent can significantly impact reactant solubility, reaction rate, and regioselectivity.[1]
Ensure Complete Dehydration 1,3-Dicarbonyl CondensationFor reactions that may stall at the hydroxy isoxazoline intermediate, treatment with acid can facilitate the final dehydration step to form the aromatic isoxazole ring.[6]
Q2: I am observing a mixture of isomeric products. How can I improve the regioselectivity?

A2: The formation of regioisomers is a frequent challenge, particularly in the synthesis of unsymmetrical isoxazoles.

  • In 1,3-Dipolar Cycloadditions: The reaction of a nitrile oxide with an unsymmetrical alkyne can produce a mixture of 3,4- and 3,5-disubstituted isoxazoles. Regioselectivity is governed by a combination of electronic and steric factors of the substituents on both reactants.[1][4]

    • General Rule: Terminal alkynes typically show high regioselectivity, yielding 3,5-disubstituted isoxazoles.[3]

    • Control Strategies:

      • Catalysis: Copper(I)-catalyzed reactions strongly favor the formation of 3,5-disubstituted isoxazoles.[3] Ruthenium(II) catalysts have also been used to control regioselectivity.[3]

      • Substituent Effects: Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[3]

      • Alternative Routes: For challenging targets like 3,4-disubstituted isoxazoles, alternative methods such as the [3+2] cycloaddition of nitrile oxides with enamines can provide higher regiospecificity.[4]

  • In 1,3-Dicarbonyl Condensations: The reaction of an unsymmetrical β-diketone with hydroxylamine can lead to two different regioisomers.

    • Control Strategies:

      • pH and Temperature Control: Reaction temperature and pH have been identified as key factors in determining the regiochemical outcome in the synthesis of certain amino-isoxazoles.[7]

      • Protecting Groups: It may be possible to selectively protect one carbonyl group, forcing the reaction to proceed at the other, although this adds steps to the synthesis.

Frequently Asked Questions (FAQs)

Q3: What are the primary methods for synthesizing isoxazoles?

A3: The two most common and versatile methods are:

  • Reaction of a 1,3-dicarbonyl compound with hydroxylamine: This is a classic condensation reaction where the two nucleophilic sites of hydroxylamine react with the two electrophilic carbonyl carbons to form the ring.[1][5]

  • 1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne or alkene: This [3+2] cycloaddition is a powerful method for creating substituted isoxazoles and isoxazolines.[1][9] The nitrile oxide is typically generated in situ from precursors like aldoximes or hydroximoyl chlorides.[10]

Other notable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][7][8]

Q4: What is a furoxan and how is it formed?

A4: A furoxan (or 1,2,5-oxadiazole-2-oxide) is the product of the head-to-tail dimerization of two molecules of a nitrile oxide. This is the most common side reaction when generating nitrile oxides for 1,3-dipolar cycloadditions and is a primary cause of reduced yields.[2][3] Its formation is competitive with the desired cycloaddition reaction.

Caption: Competing pathways for a nitrile oxide intermediate.

Q5: How can I identify side products in my reaction mixture?

A5: A combination of chromatographic and spectroscopic techniques is essential for identifying products and impurities.

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction's progress and identify the number of components in the crude mixture.[8] Different spots may correspond to starting material, the desired product, and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the isoxazole ring typically appears as a singlet in a characteristic region of the spectrum (e.g., ~6.5 ppm).[11][12] The presence of multiple signals in this region could indicate a mixture of regioisomers. Unexpected signals or complex multiplets may point to side products.

    • ¹³C NMR: This can help confirm the carbon skeleton of the product and identify impurities.

  • Mass Spectrometry (MS): MS will give you the molecular weight of the components in your mixture. This is particularly useful for identifying side products like furoxan dimers, which will have a molecular weight exactly double that of the nitrile oxide intermediate.

  • Infrared (IR) Spectroscopy: Can be used to follow the disappearance of starting material functional groups (e.g., carbonyl C=O stretch in a 1,3-diketone) and the appearance of new bands corresponding to the product.

Q6: How stable is the isoxazole ring to purification and workup conditions?

A6: The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to base-catalyzed ring opening.[13] One study on the drug leflunomide showed that the isoxazole ring was stable at pH 4.0 and 7.4 at 37°C, but readily opened at pH 10.0.[13] Therefore, it is advisable to avoid strongly basic conditions during aqueous workup and purification to prevent degradation of the desired product. Acid-catalyzed degradation can also occur, but typically at very low pH values (e.g., < 3.5).[14]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol is adapted from a common method for reacting α,β-unsaturated ketones with hydroxylamine.[15]

  • A mixture of the chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) is prepared in ethanol (25 mL).

  • The reaction mixture is heated to reflux for approximately 6 hours, with progress monitored by TLC.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The concentrated residue is poured into ice water, causing the product to precipitate.

  • The solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the purified isoxazole.

Chalcone_to_Isoxazole_Workflow Start 1. Mix Reactants Chalcone Hydroxylamine HCl Sodium Acetate in Ethanol Reflux 2. Reflux ~6 hours Start->Reflux TLC Monitor by TLC Reflux->TLC Periodically TLC->Reflux Incomplete Cool 3. Cool to RT TLC->Cool Complete Concentrate 4. Concentrate (Rotary Evaporator) Cool->Concentrate Precipitate 5. Pour into Ice Water Concentrate->Precipitate Filter 6. Collect Solid (Filtration) Precipitate->Filter Recrystallize 7. Recrystallize from Ethanol Filter->Recrystallize End Pure Isoxazole Recrystallize->End

Caption: Experimental workflow for isoxazole synthesis from chalcones.

Protocol 2: General Procedure for Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition

This protocol describes the reaction between a 1,3-dicarbonyl compound and a hydroximoyl chloride.[15]

  • To a solution of the 1,3-dicarbonyl compound (0.5 mmol) and hydroximoyl chloride (0.5 mmol) in a mixture of water and methanol (15 mL), add the base (e.g., triethylamine, 1.5 mmol) at room temperature.

  • Stir the reaction mixture at room temperature, monitoring completion by TLC.

  • Once the reaction is complete, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).[16]

  • Dry the combined organic phases with a drying agent like Na₂SO₄ and concentrate under reduced pressure.[16]

  • Purify the crude residue by column chromatography (e.g., silica gel with an ethyl acetate/hexanes eluent system) to obtain the final product.[16]

References

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing isoxazole synthesis. The following sections address common issues encountered during experimental procedures, offering targeted solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to isoxazoles?

A1: The two most common and versatile methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature influence the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters in isoxazole synthesis. The choice of solvent can significantly impact reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to the formation of side products and decomposition, whereas low temperatures may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the potential causes and solutions?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the dimerization of the in situ generated nitrile oxide to form furoxans.[1][2][3] To address this, consider the slow addition of the nitrile oxide precursor or using a slight excess of the alkyne dipolarophile.[1][4] Inefficient generation of the nitrile oxide is another common cause; ensure the base (e.g., triethylamine, N,N-diisopropylethylamine) and precursor (e.g., aldoxime, hydroximoyl chloride) are of high quality and appropriate for your specific substrate.[1]

Q4: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions, and is influenced by both electronic and steric factors of the reactants.[1][2][4] To enhance regioselectivity, several strategies can be employed:

  • Catalyst Selection: The use of a copper(I) catalyst often promotes the formation of 3,5-disubstituted isoxazoles.[2][4] Ruthenium catalysts have also been utilized for this purpose.[2]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. In some cases, less polar or fluorinated solvents have been shown to improve selectivity.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[2]

Q5: What are common side reactions in isoxazole synthesis and how can they be minimized?

A5: The most prevalent side reaction is the dimerization of nitrile oxide to form furoxans.[1][3][4][5] This can be minimized by the slow in-situ generation of the nitrile oxide, maintaining a low concentration throughout the reaction.[2][4] Another potential side reaction is the reaction of the nitrile oxide with the solvent or base, which can be mitigated by optimizing the choice of these reagents.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis in a structured, problem-solution format.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient nitrile oxide generation (for 1,3-dipolar cycloaddition)- Ensure the base used is appropriate for the substrate and reaction conditions. Common bases include triethylamine and N,N-diisopropylethylamine.[1]- Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]
Poor reactant solubility- Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Suboptimal reaction temperature- Systematically screen a range of temperatures. For some reactions, increasing the temperature from 60°C to 80°C can improve yields, while further increases may be detrimental.[1]
Reactant decomposition- If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1]
Catalyst inactivity- For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Dimerization of nitrile oxide- Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.- Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]
Formation of Isomeric Products Poor regioselectivity in 1,3-dipolar cycloaddition- Experiment with different catalysts, such as copper(I), to direct the reaction towards a specific regioisomer.[1][2][4]- Screen various solvents, as polarity can influence regioselectivity.[1][2]- Optimize the reaction temperature; lower temperatures may improve selectivity.[2]
Difficult Product Purification Presence of multiple byproducts- Refer to troubleshooting points for specific byproducts (e.g., furoxan dimerization).- Ensure a mild workup procedure, avoiding strongly acidic or basic conditions if the product is sensitive.[5]
Incomplete reaction- Increase the reaction time or moderately increase the temperature.[5]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles

This protocol details a common method for the regioselective synthesis of 3,5-disubstituted isoxazoles.

  • Reactant Preparation: To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).[2]

  • Nitrile Oxide Generation: If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture from step 1, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.[2]

  • Reaction Execution: The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[2]

Protocol 2: Synthesis of 5-Arylisoxazoles via Condensation

This protocol describes the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in an aqueous medium.[6]

  • Reaction Setup: A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.[6]

  • Reaction Execution: The reaction is heated to reflux and monitored by TLC.[1]

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[1][6]

Visualized Workflows and Logic

The following diagrams illustrate key experimental workflows and decision-making processes in isoxazole synthesis.

G start Start: Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) check_reagents->optimize_conditions check_catalyst Verify Catalyst Activity (if applicable) optimize_conditions->check_catalyst side_reactions Investigate Side Reactions (e.g., Nitrile Oxide Dimerization) check_catalyst->side_reactions yield_improved Yield Improved? side_reactions->yield_improved end_success End: Successful Synthesis yield_improved->end_success Yes end_reassess Reassess Synthetic Strategy yield_improved->end_reassess No

Caption: Troubleshooting logic for low reaction yield.

G start Start: Synthesis of Isoxazole via 1,3-Dipolar Cycloaddition reagent_prep Prepare Reactants: Alkyne, Nitrile Oxide Precursor, Base, Catalyst (optional) start->reagent_prep reaction_setup Combine Reactants in Appropriate Solvent reagent_prep->reaction_setup in_situ_generation In Situ Generation of Nitrile Oxide (e.g., slow addition of oxidant) reaction_setup->in_situ_generation reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) in_situ_generation->reaction_monitoring workup Reaction Work-up: Quenching, Extraction reaction_monitoring->workup purification Purification: Column Chromatography workup->purification characterization Characterization of Product purification->characterization end End: Pure Isoxazole Product characterization->end

Caption: General workflow for 1,3-dipolar cycloaddition.

References

Technical Support Center: Troubleshooting Low Regioselectivity in 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in a 1,3-dipolar cycloaddition?

A1: The regioselectivity of a 1,3-dipolar cycloaddition is primarily governed by a combination of electronic and steric factors.[1] According to Frontier Molecular Orbital (FMO) theory, the reaction's regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] The reaction favors the regioisomer that results from the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[1] Steric hindrance between bulky substituents on the dipole and dipolarophile can also play a significant role in disfavoring the formation of one regioisomer.[1]

Q2: How do electron-donating and electron-withdrawing groups on the reactants influence regioselectivity?

A2: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have a profound effect on the energy levels and orbital coefficients of the HOMO and LUMO of both the 1,3-dipole and the dipolarophile, thereby influencing regioselectivity. Generally, an EDG on one reactant and an EWG on the other will lower the HOMO-LUMO energy gap, accelerating the reaction and often enhancing regioselectivity. The regiochemical outcome is dictated by which FMO interaction is dominant (HOMOdipole-LUMOdipolarophile or HOMOdipolarophile-LUMOdipole). For instance, in the reaction of azides with alkynes, the presence of an EWG on the alkyne typically leads to the formation of the 1,4-disubstituted triazole as the major product.

Q3: Can the choice of solvent affect the regiomeric ratio of my reaction?

A3: Yes, the solvent can influence the regioselectivity of 1,3-dipolar cycloadditions. While the effect is often not as pronounced as electronic or steric effects, it can be a useful parameter to optimize. Solvent polarity can differentially stabilize the transition states leading to the different regioisomers. For example, in some cases, polar solvents may favor the formation of the more polar regioisomer. Additionally, the use of "green solvents" like ionic liquids or deep eutectic solvents has been shown to not only accelerate reactions but also improve regioselectivity in certain cases. In some three-component 1,3-dipolar cycloadditions, performing the reaction in water can lead to a significant change in the regioisomeric ratio.[2][3]

Q4: Is it possible to alter the regioselectivity by changing the reaction temperature?

A4: Yes, temperature can be a critical factor in controlling regioselectivity.[4] Reactions with low regioselectivity often have small differences in the activation energies for the formation of the two regioisomers. Lowering the reaction temperature can amplify the effect of this small energy difference, leading to a higher preference for the product formed via the lower energy transition state. Conversely, at higher temperatures, the reaction may become less selective as there is sufficient thermal energy to overcome both activation barriers.[4][5] For instance, in the 1,3-dipolar cycloaddition between 7-heteronorbornadienes and benzyl azide, decreasing the temperature from 110 °C to 50 °C resulted in a significant improvement in regioselectivity, in some cases leading to a single regioisomer.[5]

Q5: How can I use a catalyst to improve the regioselectivity of my 1,3-dipolar cycloaddition?

A5: Catalysts, particularly Lewis acids, can significantly enhance both the rate and regioselectivity of 1,3-dipolar cycloadditions.[6] Lewis acids coordinate to the dipolarophile, lowering its LUMO energy and altering the orbital coefficients, which can lead to a more pronounced preference for one regioisomer.[6] For example, in the well-known azide-alkyne cycloaddition ("click chemistry"), a copper(I) catalyst is used to achieve excellent regioselectivity for the 1,4-disubstituted triazole, whereas a ruthenium catalyst can favor the 1,5-regioisomer.[7] For other 1,3-dipolar cycloadditions, screening different Lewis acids (e.g., Sc(OTf)3, Yb(OTf)3, TiCl4) can be an effective strategy to improve regioselectivity.

Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing Regioselectivity

If your 1,3-dipolar cycloaddition is suffering from low regioselectivity, follow this systematic approach to identify optimal reaction conditions.

Troubleshooting_Workflow start Low Regioselectivity Observed temp Modify Reaction Temperature start->temp Easiest parameter to change analyze Analyze Regioisomeric Ratio (NMR, HPLC, etc.) temp->analyze solvent Screen Solvents catalyst Introduce a Catalyst solvent->catalyst No significant improvement solvent->analyze substituents Modify Substituents (if possible) catalyst->substituents No significant improvement catalyst->analyze substituents->analyze fail Consult Computational Studies or Redesign Synthesis substituents->fail No significant improvement analyze->solvent No significant improvement success High Regioselectivity Achieved analyze->success Improved?

Caption: A workflow for systematically troubleshooting low regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening
  • Setup: In parallel, set up the reaction in a series of vials with magnetic stir bars.

  • Reagents: To each vial, add the 1,3-dipole (1.0 equiv) and the dipolarophile (1.1 equiv).

  • Solvents: To each vial, add a different solvent to achieve the same concentration (e.g., 0.1 M). A suggested starting panel of solvents includes:

    • Toluene (non-polar)

    • Dichloromethane (DCM) (polar aprotic)

    • Acetonitrile (MeCN) (polar aprotic)

    • Tetrahydrofuran (THF) (polar aprotic)

    • Methanol (MeOH) (polar protic)

    • Water (if reactants are soluble)[2][3]

  • Reaction: Stir all reactions at room temperature for 24 hours.

  • Analysis: Take an aliquot from each reaction mixture and analyze the regioisomeric ratio by ¹H NMR spectroscopy or HPLC.

  • Optimization: If a promising solvent is identified, further optimization of temperature and concentration in that solvent can be performed.

Protocol 2: Screening of Lewis Acid Catalysts
  • Setup: In parallel, set up the reaction in a series of oven-dried vials with magnetic stir bars under an inert atmosphere (e.g., nitrogen or argon).

  • Catalysts: To each vial, add a different Lewis acid catalyst (5-10 mol%). A suggested starting panel of Lewis acids includes:

    • Sc(OTf)₃

    • Yb(OTf)₃

    • Cu(OTf)₂

    • Zn(OTf)₂

    • TiCl₄ (use a non-coordinating solvent like DCM)

  • Solvent: Add an appropriate anhydrous solvent (e.g., DCM, toluene, or MeCN) to each vial.

  • Reaction Initiation: Cool the reaction mixtures to a low temperature (e.g., -78 °C or 0 °C) before adding the 1,3-dipole (1.0 equiv) and the dipolarophile (1.1 equiv).

  • Reaction: Allow the reactions to slowly warm to room temperature and stir for 24 hours.

  • Quenching: Quench the reactions by adding a small amount of saturated aqueous NaHCO₃ solution.

  • Workup and Analysis: Extract the organic components, dry the organic layer, and concentrate. Analyze the crude product to determine the regioisomeric ratio.

Quantitative Data

Table 1: Effect of Solvent on the Regioisomeric Ratio of a Three-Component 1,3-Dipolar Cycloaddition

Reaction of isatin derivatives, benzylamine, and benzylideneacetone.[3]

EntrySolventRegioisomeric RatioYield (%)
1Water68:3223
2Ethanol-Low
3THF-Low
Table 2: Effect of Temperature on the Regioselectivity of Azide Cycloaddition to a 7-Oxanorbornadiene Derivative[5]
EntryTemperature (°C)Path A / Path B Ratio
111027:73
27015:85
350>1:99
Table 3: Effect of Lewis Acid Catalyst on the Regio- and Stereoselectivity of Nitrone Cycloaddition to Methacrolein[6]
EntryCatalyst (mol%)Temp (°C)Regioisomeric Ratio (5a:6a)endo:exo (5a)ee (%) (5a)
1None2075:2595:5-
2Ru-complex (10)-2015:8598:291
3Ru-complex (10)-1018:82>99:192

Mechanistic Insights

Frontier Molecular Orbital (FMO) Theory and Regioselectivity

The regioselectivity in 1,3-dipolar cycloadditions can be rationalized using FMO theory. The reaction proceeds through a concerted transition state where the HOMO of the dipole interacts with the LUMO of the dipolarophile, or vice versa. The preferred regioisomer is the one that results from the alignment of the atoms with the largest orbital coefficients.

FMO_Theory HOMO_D HOMO interaction1 Interaction 1 (Normal Electron Demand) HOMO_D->interaction1 Smaller Energy Gap Favors this Interaction LUMO_D LUMO interaction2 Interaction 2 (Inverse Electron Demand) LUMO_D->interaction2 HOMO_DP HOMO HOMO_DP->interaction2 Larger Energy Gap Disfavors this Interaction LUMO_DP LUMO LUMO_DP->interaction1

Caption: FMO interactions determining regioselectivity in 1,3-dipolar cycloadditions.

References

Technical Support Center: Isoxazole Stability in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing N-O bond cleavage in isoxazoles during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause N-O bond cleavage in isoxazoles?

A1: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions. The primary factors include:

  • Reaction Conditions: Elevated temperatures, strongly basic or acidic pH, and exposure to UV light can promote ring opening.[1][2][3] Microwave irradiation, while enhancing reaction rates, can also lead to decomposition.

  • Reagents: Strong reducing agents (e.g., Raney nickel, LiAlH₄, SmI₂) are commonly used to intentionally cleave the N-O bond for synthetic purposes.[4] Certain transition metal catalysts (e.g., Fe(III), Ru(II)) and Lewis acids (e.g., AlCl₃) can also facilitate cleavage.[5][6][7]

  • Structural Features: The substitution pattern on the isoxazole ring can influence its stability. For instance, deprotonation at the C3 position is known to trigger N-O bond cleavage.

Q2: How can I minimize N-O bond cleavage during a reaction?

A2: To maintain the integrity of the isoxazole ring, consider the following strategies:

  • Optimize Reaction Conditions:

    • Temperature: Whenever possible, run reactions at lower temperatures.[8]

    • pH: Maintain a neutral or mildly acidic pH, as strongly basic or acidic conditions can catalyze cleavage.[2][9]

    • Catalyst Selection: If a catalyst is necessary, screen for options that are less prone to inducing ring opening. For some cycloaddition reactions, copper(I) catalysts can be effective while preserving the isoxazole ring.[8]

  • Reagent Choice: Avoid harsh reducing agents unless N-O cleavage is the desired outcome.

  • Protecting Groups: While not extensively documented specifically for preventing N-O cleavage, the general principles of protecting groups can be applied to other functional groups in the molecule to avoid harsh conditions that might affect the isoxazole ring.

Q3: Are there any specific catalysts I should be wary of?

A3: Yes, several transition metals and Lewis acids have been reported to promote isoxazole ring opening. These include:

  • Iron(III) catalysts (e.g., FeCl₃): Can be used for ring-opening annulations.[5]

  • Ruthenium(II) catalysts: Have been employed for the synthesis of nicotinamide derivatives via isoxazole ring opening.[5]

  • Lewis Acids (e.g., AlCl₃, TiCl₄): Can catalyze reactions that involve N-O bond cleavage.[6][7]

Careful selection and screening of catalysts are crucial when working with isoxazole-containing molecules.

Troubleshooting Guides

Issue 1: Unexpected N-O Bond Cleavage Observed

If you are observing unexpected cleavage of the isoxazole ring, consult the following troubleshooting workflow:

troubleshooting_workflow start Start: Unexpected N-O Bond Cleavage Detected check_conditions Review Reaction Conditions start->check_conditions high_temp High Temperature? check_conditions->high_temp Analyze extreme_ph Extreme pH (Strongly Acidic or Basic)? high_temp->extreme_ph No lower_temp Action: Lower Reaction Temperature high_temp->lower_temp Yes catalyst_present Catalyst Present? extreme_ph->catalyst_present No adjust_ph Action: Adjust pH to Neutral or Mildly Acidic extreme_ph->adjust_ph Yes reducing_agent Strong Reducing Agent Present? catalyst_present->reducing_agent No screen_catalysts Action: Screen for Milder Catalysts (e.g., Cu(I)) or Use Stoichiometric Reagents catalyst_present->screen_catalysts Yes photochemical Reaction Exposed to UV Light? reducing_agent->photochemical No remove_reducer Action: Remove or Replace Reducing Agent with a Milder Alternative reducing_agent->remove_reducer Yes protect_from_light Action: Protect Reaction from Light photochemical->protect_from_light Yes end End: Isoxazole Ring Stabilized photochemical->end No lower_temp->end adjust_ph->end screen_catalysts->end remove_reducer->end protect_from_light->end

A troubleshooting flowchart for unexpected N-O bond cleavage.

Data Presentation

The stability of the isoxazole ring is highly dependent on the specific compound and reaction conditions. The following table summarizes the stability of the drug leflunomide, a compound containing a 3-unsubstituted isoxazole ring, at different pH values and temperatures. This data can serve as a general guide for understanding the potential for base-catalyzed hydrolysis.

pHTemperature (°C)Half-life (t₁/₂) (hours)Stability
4.025StableResistant to ring opening[9]
7.425StableResistant to ring opening[9]
10.025~6.0Decomposes via N-O bond cleavage[9]
4.037StableResistant to ring opening[9]
7.437~7.4Noticeable decomposition[9]
10.037~1.2Rapid decomposition[9]

Experimental Protocols

Protocol 1: General Procedure for Minimizing N-O Bond Cleavage in a Reaction

This protocol provides a generalized approach to setting up a reaction to favor the stability of an isoxazole ring.

Materials:

  • Isoxazole-containing starting material

  • Reagents for the desired transformation

  • Appropriate solvent

  • Buffer solutions (if necessary to control pH)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Solvent Selection: Choose a non-polar or mildly polar solvent that is compatible with your reaction.

  • Temperature Control: Set up the reaction in a vessel that allows for precise temperature control (e.g., a round-bottom flask in a cooling bath). Start the reaction at a low temperature (e.g., 0 °C or room temperature) and only increase it if necessary and with careful monitoring.

  • pH Control: If the reaction is sensitive to pH, consider using a buffered solvent system to maintain a neutral or slightly acidic environment.

  • Reagent Addition: Add reagents slowly and in a controlled manner to avoid localized high concentrations that could lead to side reactions.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere.

  • Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to detect the formation of any ring-opened byproducts.

  • Work-up: Upon completion, perform a mild work-up, avoiding strongly acidic or basic conditions.

Protocol 2: Reductive Cleavage of an Isoxazole using Raney Nickel (for reference of what to avoid)

This protocol describes a common method for the intentional reductive cleavage of the N-O bond in isoxazoles. These are the types of conditions to avoid if you wish to preserve the isoxazole ring.

Materials:

  • Isoxazole derivative

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

  • Reaction Setup: Dissolve the isoxazole derivative in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry to the reaction mixture.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). For more robust hydrogenations, a Parr apparatus may be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always keeping it wet.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting product, typically a β-hydroxy ketone or a related reduced species, by column chromatography.[4][10]

Signaling Pathways and Mechanisms

The cleavage of the N-O bond in isoxazoles can proceed through several mechanisms depending on the reaction conditions.

Base-Catalyzed Hydrolysis

Under basic conditions, the isoxazole ring can undergo hydrolysis, leading to ring opening.

base_catalyzed_hydrolysis isoxazole Isoxazole intermediate Anionic Intermediate isoxazole->intermediate Nucleophilic Attack hydroxide OH⁻ cleavage N-O Bond Cleavage intermediate->cleavage Electron Push product Ring-Opened Product cleavage->product

Mechanism of base-catalyzed N-O bond cleavage.
Reductive Cleavage

Reducing agents, such as Raney Nickel and hydrogen, can facilitate the reductive cleavage of the N-O bond.

reductive_cleavage isoxazole Isoxazole intermediate Reduced Intermediate isoxazole->intermediate Reduction reducing_agent [H] (e.g., Raney Ni, H₂) cleavage N-O Bond Cleavage intermediate->cleavage product β-Hydroxy Ketone / γ-Amino Alcohol cleavage->product

Mechanism of reductive N-O bond cleavage.
Photochemical Cleavage

Exposure to UV light can induce photochemical rearrangement and cleavage of the isoxazole ring, often proceeding through a high-energy azirine intermediate.[3]

photochemical_cleavage isoxazole Isoxazole excited_state Excited State isoxazole->excited_state uv_light hν (UV light) azirine Azirine Intermediate excited_state->azirine Homolysis of N-O bond rearrangement Rearrangement / Cleavage azirine->rearrangement product Oxazole / Ring-Opened Products rearrangement->product

Mechanism of photochemical N-O bond cleavage.

References

Technical Support Center: Purification of Chlorinated Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of chlorinated isoxazole compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Column Chromatography Issues

Q: Why am I seeing multiple spots on my TLC plate after column chromatography?

A: This issue can stem from a few possible causes:

  • Incomplete Purification: The chosen solvent system may not have been optimal for separating your compound from impurities. Channeling in the column due to improper packing can also lead to poor separation.

  • Compound Degradation: The chlorinated isoxazole may be unstable on silica gel. Some halogenated heterocycles can degrade on acidic stationary phases like silica.[1][2]

Suggested Solutions:

  • Repeat Chromatography: Ensure the column is packed carefully to create a uniform stationary phase bed.

  • Optimize Eluent System: Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (R_f) of approximately 0.3 for the target compound to ensure good separation.[1]

  • Check for Degradation: Spot your compound on a TLC plate and wait for 30-60 minutes before developing it. If new spots appear, your compound is degrading on the silica.[1] In this case, consider switching to a less acidic stationary phase like alumina or using an alternative purification method such as recrystallization.[1][2]

Q: My compound is not eluting from the column. What should I do?

A: This typically indicates that your compound is too polar for the selected eluent system, causing it to remain strongly adsorbed to the stationary phase.[1]

Suggested Solutions:

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For a common hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[1]

  • Use a Modifier: If your compound has acidic or basic properties, adding a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the eluent can improve elution by preventing strong interactions with the silica.[1]

  • Confirm Compound Presence: If you suspect the compound has eluted but was too dilute to detect, try concentrating the fractions you expected it to be in.[2]

Recrystallization Issues

Q: My recrystallization yield is very low, or nothing is crystallizing. What's wrong?

A: This problem usually relates to solvent selection and solubility.

  • Inappropriate Solvent: The solvent may be too good at dissolving your compound even at low temperatures, or not good enough at high temperatures.

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form upon cooling.

Suggested Solutions:

  • Solvent Screening: A good recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[3] Test various solvents to find the optimal one.

  • Use an Anti-Solvent: If your compound is highly soluble in a particular solvent, you can add an "anti-solvent" (in which the compound is insoluble) to the saturated solution to induce precipitation.[3]

  • Concentrate the Solution: If no crystals form upon cooling, try evaporating some of the solvent to increase the concentration and then attempt to cool the solution again.[4]

Q: The product from recrystallization appears as foam or an oil instead of crystals. How can I fix this?

A: "Oiling out" or the formation of non-crystalline solids can happen when a compound's melting point is lower than the boiling point of the solvent, or if the solution is cooled too quickly. Foamy or muddy solids can also result from agglomeration, which traps impurities.[4]

Suggested Solutions:

  • Stir During Crystallization: Constant, gentle stirring can prevent agglomeration and promote the formation of more uniform crystals.[4]

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.[4]

  • Change the Solvent: The choice of solvent can significantly impact crystal morphology. Experimenting with different solvents may resolve the issue.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude chlorinated isoxazole products?

A1: Impurities are typically route-dependent but often include unreacted starting materials, excess reagents, and structurally related byproducts such as positional isomers, which can be particularly challenging to separate.[1][5][6]

Q2: Which purification technique is best for chlorinated isoxazoles: chromatography or recrystallization?

A2: The choice depends on the specific compound and the impurities present.

  • Flash Chromatography is a versatile and widely used technique for separating mixtures.[7] It is particularly effective for removing impurities with different polarities.

  • Recrystallization is an excellent choice for crystalline solids when the main impurities have different solubility profiles. It can be very effective for achieving high purity on a large scale.[3]

  • High-Performance Liquid Chromatography (HPLC) is often used for final polishing to achieve very high purity (>97%) or for separating challenging mixtures like stereoisomers.[7][8]

Q3: How do I select an appropriate solvent system for flash chromatography?

A3: The ideal solvent system is typically developed using TLC. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common for isoxazole derivatives.[1] The ratio is adjusted to achieve an R_f value of around 0.3 for the desired compound, which generally provides the best separation on a column.[1]

Q4: My compound appears pure by TLC, but NMR or MS analysis shows impurities. Why?

A4: TLC has limitations. Some impurities may not be UV-active and therefore won't appear on the plate. Additionally, two compounds can have the same R_f value in a given solvent system, making them appear as a single spot. For definitive purity assessment, hyphenated and spectroscopic techniques are necessary.[9]

Q5: What analytical methods are recommended to confirm the purity of the final product?

A5: A combination of methods is recommended for comprehensive purity analysis:

  • Chromatographic Methods: HPLC and Gas Chromatography (GC) can quantify the purity and detect trace impurities.[]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) provides structural confirmation and can reveal the presence of impurities.[9][]

  • Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS), it confirms the molecular weight of the compound and helps identify impurities.[9][]

Data and Protocols

Comparison of Purification Techniques

The following table summarizes the typical outcomes for common purification techniques used for chlorinated isoxazole compounds.

TechniqueTypical Purity AchievedTypical YieldCommon Applications & Notes
Flash Chromatography 90-98%70-95%Most common primary purification method. Success is highly dependent on the solvent system.[1]
Recrystallization >99%50-90%Excellent for obtaining highly pure crystalline solids. Yield depends heavily on solvent choice.[3][11]
Preparative HPLC >99%60-85%Used for achieving very high purity or separating difficult mixtures like isomers.[8]
Supercritical Fluid Chromatography (SFC) >98%60-94%An effective technique for separating stereoisomers (enantiomers).[8]
Experimental Protocols

Protocol 1: General Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., hexane/ethyl acetate) that gives the target compound an R_f of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack a uniform bed. Add a thin layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column. This method is preferred for samples with poor solubility in the eluent.

  • Elution: Begin eluting with the determined solvent system, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat briefly. Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

Purification_Workflow cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path crude Crude Chlorinated Isoxazole Product analysis1 Initial Analysis (TLC, NMR) crude->analysis1 decision Select Purification Method analysis1->decision recrystallize Recrystallization decision->recrystallize Product is crystalline & impurities have different solubility chrom Column Chromatography decision->chrom Impurities have different polarity filter_dry Filter & Dry Crystals recrystallize->filter_dry final_product Purified Product filter_dry->final_product collect Collect & Combine Pure Fractions chrom->collect evaporate Evaporate Solvent collect->evaporate evaporate->final_product analysis2 Final Purity Analysis (HPLC, NMR, MS) final_product->analysis2

Caption: General purification workflow for chlorinated isoxazoles.

Column_Troubleshooting start Problem with Column Chromatography q1 What is the issue? start->q1 a1 Product will not elute q1->a1 Stuck at baseline a2 Poor separation (mixed fractions) q1->a2 Overlapping spots a3 New spots on TLC (degradation) q1->a3 Product unstable s1 Increase eluent polarity. Add modifier (e.g., TEA). a1->s1 s2 Re-optimize solvent system using TLC (aim for Rf ~0.3). Repack column carefully. a2->s2 s3 Test stability on silica. Switch to alumina or pursue recrystallization. a3->s3

Caption: Troubleshooting common column chromatography problems.

Method_Selection start Start with Crude Product q1 Is the product a crystalline solid? start->q1 q2 Are impurities mainly isomers or structurally very similar compounds? q1:f0->q2 No / Oily recrystallize Attempt Recrystallization First (High potential for high purity) q1:f0->recrystallize Yes flash Use Flash Chromatography (Good for general separation) q2:f0->flash No hplc Use Preparative HPLC or SFC (For difficult separations) q2:f0->hplc Yes

Caption: Decision tree for selecting a primary purification method.

References

Technical Support Center: Catalyst Selection for Efficient Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the catalytic synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the common causes and how can I improve it?

A3: Low yields in isoxazole synthesis, particularly via 1,3-dipolar cycloaddition, can be attributed to several factors. A primary issue is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans, a common side-product.[1][2] Additionally, the reaction conditions may not be optimal, or the starting materials may be decomposing.[2]

Here are key troubleshooting steps:

  • In Situ Generation of Nitrile Oxide: To minimize the unwanted dimerization, generate the nitrile oxide in situ (in the reaction mixture) in the presence of the alkyne. This can be achieved through methods like the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[1]

  • Slow Addition: If you are not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[1]

  • Catalyst Activity: For catalyzed reactions, ensure your catalyst is active and used at the correct loading. Some catalysts may require pre-activation.[2]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of nitrile oxides. It is crucial to find the optimal temperature that balances reaction speed and stability.[1][2]

  • Purity of Starting Materials: Ensure the alkyne and the nitrile oxide precursor are pure, as impurities can lead to side reactions.[2]

Q2: I am observing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in isoxazole synthesis. The outcome is governed by a combination of electronic and steric factors of the substituents on both the nitrile oxide and the alkyne.[1][3]

Strategies to control regioselectivity include:

  • Catalyst Selection: This is a primary method for directing regioselectivity. Copper(I) catalysts (e.g., CuI) are well-established for favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[1][3][4] Ruthenium catalysts have also been employed for this purpose.[3] Conversely, cycloadditions of copper(I) acetylides can provide access to 3,4-disubstituted isoxazoles.[5]

  • Choice of Alkyne: Terminal alkynes generally favor the formation of the 3,5-isomer due to electronic and steric effects.[3] Using internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and careful selection of substituents can influence the regiochemical outcome.[3]

  • Alternative Synthetic Routes: To specifically target the less common 3,4-disubstituted isoxazoles, consider alternative methods such as the [3+2] cycloaddition of nitrile oxides with enamines or the cyclocondensation of β-enamino diketones with hydroxylamine.[3]

  • Solvent and Temperature: The choice of solvent can influence regioselectivity.[2] Lowering the reaction temperature can sometimes enhance the selectivity of the reaction.[3]

Q3: How can I minimize the formation of furoxan byproducts?

A3: Furoxan formation is a direct result of the dimerization of the nitrile oxide intermediate.[1] To minimize this side reaction:

  • Maintain a low concentration of the nitrile oxide by generating it in situ and ensuring it reacts promptly with the alkyne.[1][3]

  • Use a slight excess of the alkyne dipolarophile to outcompete the dimerization pathway.[1][2]

  • Optimize the reaction temperature; lower temperatures can often reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[1]

Q4: How do solvent and temperature affect isoxazole synthesis?

A4: Solvent and temperature are critical parameters. The solvent affects the solubility of reactants and can influence the reaction rate and regioselectivity.[2][6] Aprotic solvents like THF, DCM, or acetonitrile are often effective.[1] Temperature controls the reaction kinetics; while heat can be necessary to overcome the activation energy, excessive temperatures can promote decomposition and side reactions.[1][2] Optimization of both parameters is key to achieving high yields and selectivity.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity- Ensure the catalyst is active; consider pre-activation if necessary. - Verify correct catalyst loading.[2]
2. Reactant Decomposition- Use milder reaction conditions (e.g., lower temperature, less aggressive base).[2] - Protect sensitive functional groups on starting materials.
3. Sub-optimal Temperature- Start at room temperature and gradually increase if no reaction is observed.[1]
Poor Regioselectivity 1. Incorrect Catalyst Choice- For 3,5-disubstituted isoxazoles from terminal alkynes, use a Copper(I) catalyst.[1][3] - For 3,4-disubstituted isoxazoles, consider a Ru(II) catalyst or alternative routes.[7]
2. Steric/Electronic Effects- Analyze the substituents on both the alkyne and nitrile oxide. Bulky groups can direct selectivity.[1][3]
3. Reaction Conditions- Optimize solvent polarity and reaction temperature.[2][3]
Multiple Byproducts 1. Nitrile Oxide Dimerization- Generate nitrile oxide in situ at a low temperature.[1][3] - Add the nitrile oxide precursor slowly to the reaction mixture.[1][2] - Use a slight excess of the alkyne.[2]
2. Impure Starting Materials- Purify reactants to remove impurities that could lead to side reactions.[2]

Catalyst Performance Data

The following table summarizes performance data for various catalysts used in isoxazole ring formation, primarily focusing on the 1,3-dipolar cycloaddition pathway.

CatalystCatalyst Loading (mol%)Reaction TypeKey ConditionsYield (%)RegioselectivityReference
CuI 10[3+2] CycloadditionArylnitrile oxides, terminal alkyne, 6-8 h63-89High for 3,5-isomer[4]
Ag₂CO₃ 10[3+2] CycloadditionArylnitrile oxides, terminal alkyne, 12-18 h51-78High for 3,5-isomer[4]
FeCl₃ -Ring-opening annulationToluene, 8 min, Microwave87-[8]
AuCl₃ -Cycloisomerizationα,β-acetylenic oximesVery GoodSelective for 3-, 5-, or 3,5-isomers[5]
Cu/Al₂O₃ -[3+2] CycloadditionBall-milling, solvent-freeModerate-ExcellentHigh for 3,5-isomer[9]
None (Metal-Free) N/AEnamine [3+2] CycloadditionToluene, RT, 12-24 h-Highly regiospecific for 3,4-isomer[3]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general procedure for the highly regioselective synthesis of 3,5-disubstituted isoxazoles via a copper-catalyzed 1,3-dipolar cycloaddition.

Materials:

  • Aldoxime (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Solvent (e.g., THF, DCM)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (10 mL), add the Copper(I) Iodide catalyst.

  • Add N-Chlorosuccinimide (NCS) to the mixture to facilitate the in situ generation of the hydroximoyl chloride.

  • Add triethylamine dropwise to the reaction mixture at room temperature. The base promotes the formation of the nitrile oxide from the hydroximoyl chloride intermediate.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This protocol outlines an alternative, metal-free approach for the synthesis of 3,4-disubstituted isoxazoles, a regioisomer that is often challenging to obtain.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol). The aldehyde and pyrrolidine will react to form an enamine in situ.

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature. This will generate the nitrile oxide in situ from the N-hydroximidoyl chloride.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to afford the 3,4-disubstituted isoxazole.[3]

Visualized Workflows and Logic

experimental_workflow start Start: Define Target Isoxazole Regioisomer substrates Select Substrates (Alkyne & Nitrile Oxide Precursor) start->substrates catalyst_screen Catalyst Screening substrates->catalyst_screen reaction_opt Reaction Optimization catalyst_screen->reaction_opt Select best catalyst workup Workup & Purification reaction_opt->workup Optimized conditions analysis Analysis (Yield, Purity, Structure) workup->analysis analysis->reaction_opt Iterate if needed end End: Desired Product analysis->end troubleshooting_logic start Problem Encountered (e.g., Low Yield) check_reagents Check Purity of Starting Materials? start->check_reagents purify Action: Purify Reagents check_reagents->purify No check_conditions Review Reaction Conditions? check_reagents->check_conditions Yes rerun Re-run Experiment purify->rerun adjust_temp Action: Optimize Temperature check_conditions->adjust_temp Temp? adjust_solvent Action: Change Solvent check_conditions->adjust_solvent Solvent? check_catalyst Check Catalyst Activity/Loading? check_conditions->check_catalyst All OK adjust_temp->rerun adjust_solvent->rerun new_catalyst Action: Use Fresh Catalyst / Adjust Loading check_catalyst->new_catalyst No check_side_reactions Evidence of Furoxan (Dimerization)? check_catalyst->check_side_reactions Yes new_catalyst->rerun in_situ Action: Use in situ Generation / Slow Addition check_side_reactions->in_situ Yes check_side_reactions->rerun No in_situ->rerun

References

Solvent effects on isoxazole synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on the effects of solvents on reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles, and how does solvent choice play a role in these methods?

A1: The two most prevalent and versatile methods for synthesizing isoxazoles are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Solvent selection is a critical parameter in both methodologies, influencing reactant solubility, reaction rates, and even the regioselectivity of the product.[1]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the potential causes related to the solvent and other conditions?

A2: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A primary issue is the dimerization of the in situ generated nitrile oxide to form furoxans.[1] To address this, consider the following:

  • Solvent and Base: The choice of base and solvent for the generation of the nitrile oxide is crucial.[1]

  • Temperature: Optimizing the reaction temperature is key, as higher temperatures can favor the undesired dimerization over the cycloaddition.[1]

  • Reactant Stability: Ensure the stability of your starting materials, as decomposition can lead to lower yields. Milder reaction conditions, such as lower temperatures or a less aggressive base, may be necessary for sensitive reactants.[1]

  • Nitrile Oxide Generation: Inefficient generation of the nitrile oxide is a common culprit. Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and that the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) is of high quality.[1]

Q3: I am observing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I improve the regioselectivity?

A3: Achieving high regioselectivity is a common challenge in isoxazole synthesis, particularly with 1,3-dipolar cycloadditions.[1] Here are some strategies to improve the selectivity for the desired isomer:

  • Solvent Polarity: The choice of solvent can significantly influence regioselectivity.[1] In some cases, less polar solvents may favor the formation of one isomer over the other.[2] Conversely, for certain reactions, more polar or fluorinated solvents have been shown to enhance regioselectivity.[1]

  • Catalysis: The use of a catalyst can direct the reaction towards a specific regioisomer. Copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.[2]

Q4: Are there greener or more environmentally friendly solvent options for isoxazole synthesis?

A4: Yes, there is a growing emphasis on using greener solvents in isoxazole synthesis to minimize environmental impact.[3][4] Some of these alternatives include:

  • Water: Aqueous media have been successfully used for the synthesis of various isoxazole derivatives, often with the advantages of easier work-up, mild reaction conditions, and high yields.[5][6]

  • Ethanol and Ethanol/Water Mixtures: Ethanol and its aqueous mixtures are commonly used, particularly in reactions assisted by ultrasound or microwave irradiation.[4][7]

  • Deep Eutectic Solvents (DES): DES, such as choline chloride:urea, are emerging as biodegradable and renewable alternatives to volatile organic compounds (VOCs).[8][9][10] They have been shown to be effective media for the synthesis of 3,5-disubstituted isoxazoles.[9][10]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Nitrile Oxide Dimerization - Adjust stoichiometry to use a slight excess of the alkyne.[1]- Add the nitrile oxide precursor slowly to maintain a low concentration.[1]
Poor Reactant Purity - Ensure the purity of starting materials like the β-dicarbonyl compound and hydroxylamine hydrochloride.[11]
Suboptimal Temperature - For sluggish reactions, gentle heating (e.g., refluxing in ethanol) can increase the rate.[11]- For side reactions like dimerization, lowering the temperature may be beneficial.[1][2]
Inefficient Water Removal - In condensation reactions, the final step is dehydration. Using a Dean-Stark apparatus can drive the reaction to completion.[11]
Solvent Incompatibility - Experiment with different solvents to improve reactant solubility and reaction rates.[1]
Poor Product Purity/Difficult Purification
Issue Recommended Action
Formation of Isomers - Optimize the solvent system; test both polar and non-polar solvents.[1][2]- Introduce a catalyst (e.g., Cu(I)) to favor the desired regioisomer.[1][2]- Adjust the reaction temperature.[2]
Difficulty in Separation - Column Chromatography: This is the most common purification method. Use silica gel with a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate).[11]- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective.[11]- HPLC: For challenging separations of isomers, High-Performance Liquid Chromatography may be necessary.[11]

Quantitative Data Summary

The following tables summarize the impact of different solvents and conditions on isoxazole synthesis yield and reaction time based on published data.

Table 1: Comparison of Solvents in Isoxazole Synthesis

Reactants Solvent Temperature Time Yield (%) Reference
Pyrazole aldehyde oxime, N-chlorosuccinimide, propargyl alcoholEthylene glycol80°C5 h48[8]
Pyrazole aldehyde oxime, N-chlorosuccinimide, propargyl alcoholPEG 400-5 h35[8]
Pyrazole aldehyde oxime, N-chlorosuccinimide, propargyl alcoholCholine chloride:glycerol (1:2)35°C2 h85[8]

Table 2: Ultrasound-Assisted vs. Conventional Methods

Reactants Solvent Method Time Yield (%) Reference
3-(dimethylamino)-1-arylprop-2-en-1-one, hydroxylamine HClEthanolUltrasound30-45 min84-96[4]
3-(dimethylamino)-1-arylprop-2-en-1-one, hydroxylamine HClEthanolConventional Heating1-2.5 h56-80[4]
Aromatic aldehyde, ethyl acetoacetate, hydroxylamine HClWaterUltrasound30 min92[3]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles in a Deep Eutectic Solvent (DES)

This protocol is adapted from the synthesis of 3,5-disubstituted isoxazoles using a choline chloride:urea DES.[9]

  • Preparation: To a stirred solution of the aldehyde (2 mmol) in ChCl:urea (1:2, 1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Reaction Step 1: Stir the resulting mixture at 50°C for one hour.

  • Reaction Step 2: Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Reaction Step 3: Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50°C.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

  • Purification: Dry the combined organic phases over MgSO4, evaporate the solvent under reduced pressure, and purify the product by column chromatography on silica gel (hexane/ethyl acetate).[9]

Protocol 2: Ultrasound-Assisted Synthesis of 5-Arylisoxazoles in Ethanol

This protocol is based on the ultrasound-assisted reaction of 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride.[4]

  • Setup: In a suitable reaction vessel, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in ethanol.

  • Sonication: Place the vessel in an ultrasonic bath and irradiate for 30-45 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[1]

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield cause1 Nitrile Oxide Dimerization start->cause1 cause2 Poor Reactant Purity start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Solvent Incompatibility start->cause4 solution1a Adjust Stoichiometry (Excess Alkyne) cause1->solution1a solution1b Slow Addition of Nitrile Oxide Precursor cause1->solution1b solution2 Verify Purity of Starting Materials cause2->solution2 solution3a Increase Temperature for Sluggish Reactions cause3->solution3a solution3b Decrease Temperature to Reduce Side Reactions cause3->solution3b solution4 Screen Different Solvents cause4->solution4 Solvent_Effect_Workflow cluster_synthesis Isoxazole Synthesis cluster_optimization Optimization Loop start Define Reaction (e.g., 1,3-Dipolar Cycloaddition) conditions Select Initial Solvent & Conditions start->conditions reaction Run Experiment conditions->reaction analysis Analyze Yield, Purity & Regioselectivity reaction->analysis decision Outcome Acceptable? analysis->decision solvent_change Modify Solvent (Polarity, Type) decision->solvent_change No end_product Optimized Protocol decision->end_product Yes solvent_change->reaction temp_change Adjust Temperature solvent_change->temp_change catalyst_change Add/Change Catalyst solvent_change->catalyst_change temp_change->reaction catalyst_change->reaction

References

Managing reactant decomposition in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to reactant decomposition during the synthesis of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles and which reactants are prone to decomposition?

A1: The two most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes/alkenes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2][3] In the 1,3-dipolar cycloaddition, the nitrile oxide intermediate is highly reactive and prone to decomposition, primarily through dimerization.[4][5] In the condensation method, the 1,3-dicarbonyl compounds or β-ketoesters can decompose under harsh acidic or basic conditions and elevated temperatures.[6][7]

Q2: My reaction yield is consistently low when using the 1,3-dipolar cycloaddition method. What is the most likely cause related to reactant decomposition?

A2: Low yields in 1,3-dipolar cycloadditions are frequently caused by the instability of the in situ generated nitrile oxide.[4] This intermediate can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes with the desired cycloaddition.[5][8] This decomposition pathway is particularly favored at higher concentrations of the nitrile oxide and elevated temperatures.[1][8]

Q3: How do reaction conditions like temperature and pH affect reactant stability?

A3: Temperature and pH are critical parameters. Excessively high temperatures can accelerate side reactions and lead to the thermal degradation of sensitive starting materials and intermediates.[1][6] For instance, in the synthesis of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone, specific acid catalysis was observed at pH values below 3.5, indicating pH-dependent degradation.[9] In the condensation of 1,3-dicarbonyls with hydroxylamine, the pH can determine the final product, with acidic conditions favoring the desired 3,5-isoxazole esters while neutral or basic conditions may lead to other isomers or byproducts.[10]

Q4: I am observing the formation of significant impurities. How can I identify if they are from reactant decomposition?

A4: The most common impurity in 1,3-dipolar cycloadditions is the furoxan dimer, resulting from nitrile oxide decomposition.[5] In syntheses involving 1,3-dicarbonyls, harsh conditions can lead to tar formation, which indicates polymerization and broad-spectrum decomposition.[6] Characterization techniques like NMR and Mass Spectrometry can help identify these specific byproducts. Purifying starting materials before the reaction is also a crucial step to prevent side reactions caused by impurities.[1]

Troubleshooting Guides

Issue 1: Decomposition of Nitrile Oxide Intermediate in 1,3-Dipolar Cycloaddition

This is one of the most common failure modes, leading to low yields and the formation of furoxan byproducts.

Symptoms:

  • Consistently low yield of the desired isoxazole/isoxazoline product.

  • Presence of a significant, often difficult-to-separate, byproduct identified as a furoxan dimer.

  • Reaction mixture turns dark or forms tar at elevated temperatures.

Troubleshooting Steps:

  • Utilize In Situ Generation: Generate the nitrile oxide gradually in the presence of the dipolarophile (alkyne or alkene). This keeps the instantaneous concentration of the unstable nitrile oxide low, favoring the desired cycloaddition over dimerization.[4][8] Common methods include the dehydrohalogenation of hydroxamoyl chlorides with a mild base or the oxidation of aldoximes.[4][5]

  • Slow Addition of Precursor: Add the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride solution) dropwise to the reaction mixture containing the dipolarophile.[1] This maintains a low concentration of the reactive intermediate.

  • Optimize Temperature: Lowering the reaction temperature can significantly reduce the rate of dimerization.[8] It is essential to find a balance that allows the cycloaddition to proceed at a reasonable rate while minimizing decomposition.[1][6]

  • Choice of Base and Solvent: When generating nitrile oxides from hydroximoyl halides, the choice of base is critical. Milder, non-nucleophilic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often preferred.[1][11] The solvent can also influence stability and regioselectivity.[1]

Issue 2: Degradation of 1,3-Dicarbonyl Compounds and Intermediates

In this classic isoxazole synthesis, the reactants can be sensitive to the reaction conditions required for cyclocondensation with hydroxylamine.

Symptoms:

  • Low yield of isoxazole accompanied by the formation of a dark, tar-like substance.[6]

  • Incomplete reaction, even after extended periods.[6]

  • Formation of a complex mixture of unidentifiable byproducts.

Troubleshooting Steps:

  • Use Milder Reaction Conditions: If using strong acids like concentrated H₂SO₄ for cyclodehydration, consider switching to milder alternatives. Reagents like polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or Eaton's reagent can be effective under less harsh conditions.[6]

  • Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote decomposition.[6] Monitor the reaction progress closely using TLC or LC-MS and quench the reaction upon completion.[6]

  • Protect Sensitive Functional Groups: If your 1,3-dicarbonyl substrate contains other sensitive functional groups, they may need to be protected before attempting the cyclization to prevent side reactions.[1]

  • Consider Alternative Substrates: β-Enamino diketones, which are derivatives of 1,3-diketones, can offer better regiochemical control and may react under milder conditions, for instance in the presence of a Lewis acid like BF₃·OEt₂ at room temperature.[8][12]

Data Presentation

Table 1: Effect of Reaction Conditions on Nitrile Oxide Dimerization This table summarizes how different conditions can be adjusted to minimize the decomposition of nitrile oxide intermediates.

ParameterCondition to Minimize DecompositionRationaleCitation
Temperature Lower temperature (e.g., 0 °C to RT)Reduces the rate of the dimerization side reaction, which often has a higher activation energy than the desired cycloaddition.[8]
Concentration Slow addition of precursor / in situ generationKeeps the instantaneous concentration of the unstable nitrile oxide low, statistically favoring reaction with the abundant dipolarophile.[1][4]
Base Use of mild, non-nucleophilic bases (e.g., Et₃N)Prevents side reactions with the substrate and promotes clean generation of the nitrile oxide from precursors like hydroximoyl chlorides.[1]
Solvent Aprotic solvents (e.g., Toluene, CH₂Cl₂)Solvents can affect stability and regioselectivity; aprotic solvents are common for these reactions.[8]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via In Situ Nitrile Oxide Generation

This protocol is adapted for minimizing the decomposition of the nitrile oxide intermediate.

  • Preparation: In a round-bottom flask, dissolve the alkyne (1.0 mmol) in a suitable solvent like toluene (5 mL).

  • Reagent Addition: Add the N-hydroximidoyl chloride (1.1 mmol) to the solution.

  • In Situ Generation: Cool the mixture to room temperature and add triethylamine (1.5 mmol) dropwise over 15-20 minutes with stirring. The slow addition is crucial for controlling the concentration of the nitrile oxide.[8]

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Protocol 2: Synthesis of a 3,4-Disubstituted Isoxazole from a β-Enamino Diketone

This protocol uses milder conditions to avoid the harsh environments that can cause decomposition of dicarbonyl compounds.

  • Preparation: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).[8]

  • Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) dropwise at room temperature.[8]

  • Reaction: Stir the reaction mixture at room temperature. Monitor completion by TLC.

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the desired 3,4-disubstituted isoxazole.[8]

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Isoxazole Synthesis Check_Method Identify Synthesis Method Start->Check_Method Method_13DC 1,3-Dipolar Cycloaddition Check_Method->Method_13DC 1,3-DC Method_Condensation 1,3-Dicarbonyl Condensation Check_Method->Method_Condensation Condensation Decomp_NO Reactant Decomposition: Nitrile Oxide Dimerization Method_13DC->Decomp_NO Decomp_Dicarbonyl Reactant Decomposition: Starting Material Degradation Method_Condensation->Decomp_Dicarbonyl Sol_Temp Optimize Temperature (Lower Temp) Decomp_NO->Sol_Temp Solution Sol_Conc Control Concentration (Slow Addition / In Situ) Decomp_NO->Sol_Conc Solution Sol_Base Use Milder Base (e.g., Et3N) Decomp_NO->Sol_Base Solution Sol_Mild_Cond Use Milder Conditions (e.g., BF3 OEt2, PPA) Decomp_Dicarbonyl->Sol_Mild_Cond Solution Sol_Monitor Monitor Reaction Closely (TLC / LC-MS) Decomp_Dicarbonyl->Sol_Monitor Solution Sol_Protect Protect Sensitive Groups Decomp_Dicarbonyl->Sol_Protect Solution

Caption: Troubleshooting logic for low reaction yield due to decomposition.

Experimental_Workflow cluster_key Key Steps to Prevent Decomposition Start Start: Dissolve Alkyne & N-hydroximidoyl chloride Step2 Slowly add Triethylamine (Base) at Room Temp Start->Step2 In Situ Generation Step3 Stir 12-24h Monitor via TLC Step2->Step3 Step4 Workup: Quench with H2O, Extract with EtOAc Step3->Step4 End Purification: Column Chromatography Step4->End Key1 Slow Addition of Base (Controls Nitrile Oxide Conc.) Key2 Room Temperature (Avoids Thermal Degradation)

Caption: Workflow for 1,3-dipolar cycloaddition emphasizing decomposition control.

References

Technical Support Center: Scaling Up the Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this synthesis.

Experimental Workflow

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition to yield the alcohol precursor, [3-(4-methoxyphenyl)isoxazole-5-yl]methanol. The second step is the chlorination of this alcohol to produce the final product.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Chlorination A 4-Methoxybenzaldoxime C In situ generation of 4-Methoxybenzonitrile Oxide A->C Oxidation B N-Chlorosuccinimide (NCS) B->C E 1,3-Dipolar Cycloaddition C->E Reacts with D Propargyl Alcohol D->E F [3-(4-Methoxyphenyl)isoxazole-5-yl]methanol E->F Forms G [3-(4-Methoxyphenyl)isoxazole-5-yl]methanol I Chlorination Reaction G->I H Thionyl Chloride (SOCl2) H->I J This compound I->J Yields

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of [3-(4-Methoxyphenyl)isoxazole-5-yl]methanol

This protocol is based on the highly efficient 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with an alkyne.

Materials:

  • 4-Methoxybenzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldoxime in ethyl acetate.

  • Add propargyl alcohol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition of NCS, add a solution of sodium bicarbonate.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the alcohol precursor using thionyl chloride.

Materials:

  • [3-(4-Methoxyphenyl)isoxazole-5-yl]methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as a scavenger for HCl)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [3-(4-methoxyphenyl)isoxazole-5-yl]methanol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. If desired, a small amount of pyridine can be added to the reaction mixture prior to the addition of thionyl chloride.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

ParameterStep 1: Alcohol SynthesisStep 2: Chlorination
Reactant Ratio 4-Methoxybenzaldoxime : NCS : Propargyl Alcohol (approx. 1 : 1.1 : 1.2)Alcohol : Thionyl Chloride (approx. 1 : 1.2-1.5)
Typical Yield 85-95%[1]70-85% (Estimated based on similar reactions)
Reaction Time 12-18 hours3-6 hours
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Common Solvents Ethyl acetate, DichloromethaneDichloromethane, Chloroform

Troubleshooting Guide

Low or No Yield of [3-(4-Methoxyphenyl)isoxazole-5-yl]methanol (Step 1)

Q: My reaction yield for the alcohol precursor is consistently low. What are the possible causes and how can I improve it?

A: Low yields in 1,3-dipolar cycloadditions often stem from the instability of the in-situ generated nitrile oxide, which can dimerize to form furoxans.

  • Troubleshooting Steps:

    • Slow Addition of Oxidant: Ensure the N-Chlorosuccinimide (NCS) is added slowly and portion-wise at a low temperature (0 °C) to maintain a low concentration of the nitrile oxide at any given time, thus minimizing dimerization.

    • Purity of Starting Materials: Use high-purity 4-methoxybenzaldoxime and propargyl alcohol. Impurities can lead to side reactions.

    • Reaction Time and Temperature: While the reaction is typically run overnight, monitor by TLC to determine the optimal reaction time. Excessively long reaction times may lead to product degradation. Ensure the temperature is well-controlled during the exothermic addition of NCS.

Formation of Impurities in the Chlorination Step (Step 2)

Q: I am observing multiple spots on my TLC plate after the chlorination reaction. What are the likely side products?

A: The use of thionyl chloride can sometimes lead to side reactions.

  • Potential Side Products and Solutions:

    • Over-chlorination: While less common for a primary alcohol, aggressive reaction conditions (high temperature, excess thionyl chloride) could potentially lead to further reactions. Use a moderate excess of thionyl chloride and maintain a low reaction temperature.

    • Ring Opening/Rearrangement: The isoxazole ring can be sensitive to strongly acidic conditions. The HCl generated during the reaction can potentially lead to ring-opening or other rearrangements. The addition of a non-nucleophilic base like pyridine can scavenge the HCl and mitigate these side reactions.

    • Incomplete Reaction: If you observe the starting alcohol on your TLC, the reaction may not have gone to completion. Ensure your reagents are anhydrous, as water will quench the thionyl chloride. You can also try a slight excess of thionyl chloride or a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: Can I use a different method to generate the nitrile oxide in Step 1?

A1: Yes, there are several methods for generating nitrile oxides. A common alternative is the dehydrohalogenation of a hydroximoyl chloride using a base like triethylamine. However, the in-situ generation from the corresponding aldoxime using an oxidant like NCS is often preferred for its milder conditions and operational simplicity.

Q2: What is the purpose of using anhydrous conditions in the chlorination step?

A2: Thionyl chloride reacts vigorously and exothermically with water to produce sulfur dioxide and hydrochloric acid. This reaction will consume your reagent and reduce the yield of your desired product. Therefore, it is crucial to use anhydrous solvents and dried glassware.

Q3: How can I best purify the final product, this compound?

A3: The final product can typically be purified by either recrystallization or silica gel column chromatography. For recrystallization, a solvent system such as ethanol/water or hexanes/ethyl acetate can be explored. For column chromatography, a gradient elution with a mixture of hexanes and ethyl acetate is generally effective. The optimal purification method will depend on the nature and quantity of the impurities present.

Q4: Are there any specific safety precautions I should take when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and lachrymatory substance that reacts with moisture to release toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving thionyl chloride should be quenched carefully by slowly adding the reaction mixture to a stirred, cold, basic solution.

Q5: My final product appears to be unstable during storage. What are the recommended storage conditions?

A5: 5-(Chloromethyl)isoxazoles can be susceptible to hydrolysis. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The specific arrangement of substituents on this heterocyclic core is crucial for its biological activity, making the regioselective synthesis of isomers like 3,5-disubstituted isoxazoles a key focus for researchers in organic synthesis and drug development. This guide provides an objective comparison of prominent synthetic methodologies for obtaining 3,5-disubstituted isoxazoles, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

Comparison of Key Synthesis Methods

The synthesis of 3,5-disubstituted isoxazoles can be broadly achieved through several strategic approaches. The most common and versatile methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the classical cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, and more contemporary methods such as the domino reductive Nef reaction/cyclization of β-nitroenones. Each method presents a unique set of advantages and limitations in terms of yield, regioselectivity, substrate scope, and reaction conditions.

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages Disadvantages
1,3-Dipolar Cycloaddition Terminal Alkynes, Hydroxyimidoyl ChloridesCu/Al2O3 nanocompositeBall-milling, solvent-free, room temp.Moderate to excellent[1][2]High regioselectivity for 3,5-isomer, scalable, environmentally friendly (solvent-free).[1][2][3]Requires preparation of hydroxyimidoyl chlorides, potential for nitrile oxide dimerization.[1]
Cyclocondensation 1,3-Diketones, Hydroxylamine HydrochloridePyridineReflux in ethanol>65%[4][5]Readily available starting materials, straightforward procedure.[6][7]Often leads to a mixture of regioisomers, may require harsh conditions.[7]
Domino Reductive Nef Reaction/Cyclization β-NitroenonesTin(II) chloride dihydrateEthyl acetate, room temp. to reflux55-91%[8][9]Good to very good yields, mild reaction conditions, tolerates a variety of functional groups.[8][9]Requires synthesis of β-nitroenone precursors.
One-Pot Reaction from Aldehydes Aldehydes, Terminal AlkynesHydroxylamine, NCS, NaOH in DES50 °CGood yieldsOne-pot, three-step synthesis from simple starting materials.[10]Use of deep eutectic solvent (DES) may require specific workup procedures.

Experimental Protocols

1,3-Dipolar Cycloaddition via Mechanochemistry

This method describes a solvent-free synthesis of 3,5-disubstituted isoxazoles using a planetary ball mill.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Hydroxyimidoyl chloride (1.5 mmol)

  • Cu/Al2O3 nanocomposite catalyst

  • Planetary ball mill with stainless steel jars and balls

Procedure:

  • The terminal alkyne, hydroxyimidoyl chloride, and Cu/Al2O3 catalyst are placed in a stainless steel milling jar containing stainless steel balls.

  • The jar is sealed and placed in the planetary ball mill.

  • The mixture is milled at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is extracted with an appropriate solvent and purified by column chromatography to yield the 3,5-disubstituted isoxazole.[1][2]

Cyclocondensation of a 1,3-Diketone with Hydroxylamine

This protocol outlines the classical synthesis of a 3,5-disubstituted isoxazole from a β-diketone.

Materials:

  • 1,3-Diketone derivative (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine

  • Ethanol

Procedure:

  • The 1,3-diketone is dissolved in ethanol.

  • Hydroxylamine hydrochloride and pyridine are added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is worked up, which may involve washing with dilute acid (e.g., 15% glacial acetic acid) and recrystallization from a suitable solvent like ethanol to obtain the pure isoxazole derivative.[4]

Domino Reductive Nef Reaction/Cyclization of a β-Nitroenone

This method provides an efficient route to 3,5-disubstituted isoxazoles under mild conditions.

Materials:

  • β-Nitroenone (1.0 mmol)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (2.0 mmol)

  • Ethyl acetate

Procedure:

  • The β-nitroenone is dissolved in ethyl acetate.

  • Tin(II) chloride dihydrate is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the substrate.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the pure 3,5-disubstituted isoxazole.[8][9]

Synthesis Pathways Overview

The following diagram illustrates the logical flow of the compared synthetic methods for 3,5-disubstituted isoxazoles.

Synthesis_Comparison cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Cyclocondensation cluster_domino Domino Reductive Nef/Cyclization alkyne Terminal Alkyne isoxazole1 3,5-Disubstituted Isoxazole alkyne->isoxazole1 Cu/Al2O3 Ball-milling nitrile_oxide Nitrile Oxide (from Hydroxyimidoyl Chloride) nitrile_oxide->isoxazole1 diketone 1,3-Diketone isoxazole2 3,5-Disubstituted Isoxazole diketone->isoxazole2 Pyridine Reflux hydroxylamine Hydroxylamine hydroxylamine->isoxazole2 nitroenone β-Nitroenone isoxazole3 3,5-Disubstituted Isoxazole nitroenone->isoxazole3 SnCl2·2H2O EtOAc

Caption: Comparative pathways for the synthesis of 3,5-disubstituted isoxazoles.

Conclusion

The synthesis of 3,5-disubstituted isoxazoles is achievable through a variety of methods, each with its own set of strengths and weaknesses. The classical cyclocondensation of 1,3-dicarbonyls is a straightforward approach but may lack regiocontrol.[7] For high regioselectivity and environmentally conscious synthesis, the 1,3-dipolar cycloaddition, particularly under mechanochemical conditions, presents a robust and scalable option.[1][2] The domino reductive Nef reaction/cyclization of β-nitroenones offers an efficient and versatile modern alternative with broad functional group tolerance.[8][9] The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable heterocyclic compounds.

References

Comparative Analysis of the Biological Activity of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the biological activity of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole and its analogs, supported by experimental data and detailed protocols for key assays. The structure-activity relationship (SAR) of 3,5-disubstituted isoxazoles is explored to elucidate the impact of various substituents on their therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. The biological activity is significantly influenced by the nature of the substituents at the 3 and 5-positions of the isoxazole ring.

Comparative Cytotoxicity Data (IC50, µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 3,5-disubstituted isoxazole analogs against different cancer cell lines. This data, compiled from various studies, allows for a comparative assessment of their anticancer potency.

Compound IDR1 (Position 3)R2 (Position 5)Cancer Cell LineIC50 (µM)Reference
Target Compound 4-MethoxyphenylChloromethylMCF-7 (Breast)Data Not Available-
Analog 12-ChlorophenylN-(4-(tert-butyl)phenyl)carboxamideHep3B (Liver)~23[1]
Analog 22-ChlorophenylN-(3,4-dimethoxyphenyl)carboxamideHep3B (Liver)~23[1]
Analog 32-ChlorophenylN-(4-(tert-butyl)phenyl)carboxamideHeLa (Cervical)39.80[1]
Analog 42,4-DichlorophenylArylPC3 (Prostate)Not specified[2]
Analog 53,4,5-Trimethoxyphenyl2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-ylHeLa (Cervical)36.7[3]
Analog 6Thiophen-2-yl3-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)MCF-7 (Breast)2.63[4]
5-Fluorouracil (Control)--PC3 (Prostate)Comparable to Analog 4[2]

Note: Direct comparative data for this compound was not available in the reviewed literature. The analogs presented here provide insights into the structure-activity relationships of this class of compounds.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of 3,5-disubstituted isoxazoles is influenced by the electronic and steric properties of the substituents.

  • Substitution at Position 3: The nature of the aryl group at the 3-position plays a crucial role. Electron-withdrawing or donating groups on the phenyl ring can modulate the cytotoxic potency.

  • Substitution at Position 5: The substituent at the 5-position is also critical for activity. The presence of a chloromethyl group, as in the target compound, suggests a potential for alkylating biological macromolecules, a mechanism often associated with anticancer drugs. The data on analogs with bulky heterocyclic systems at this position indicate that this site can be modified to enhance potency.

  • Trifluoromethyl Group: The introduction of a trifluoromethyl group can significantly enhance anticancer activity, as seen in Analog 6.[4]

Hypothetical Signaling Pathway for Anticancer Action

While the precise mechanism of action for this compound is not elucidated, many isoxazole derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[5] A possible mechanism involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

anticancer_pathway Isoxazole Derivative Isoxazole Derivative Signaling Cascade (e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) Isoxazole Derivative->Signaling Cascade (e.g., PI3K/Akt) Inhibition Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->Signaling Cascade (e.g., PI3K/Akt) Activation Pro-survival Proteins (e.g., Bcl-2) Pro-survival Proteins (e.g., Bcl-2) Signaling Cascade (e.g., PI3K/Akt)->Pro-survival Proteins (e.g., Bcl-2) Activation Apoptotic Pathway Apoptotic Pathway Signaling Cascade (e.g., PI3K/Akt)->Apoptotic Pathway Inhibition Pro-survival Proteins (e.g., Bcl-2)->Apoptotic Pathway Inhibition Cell Death Cell Death Apoptotic Pathway->Cell Death

Caption: Hypothetical signaling pathway inhibited by an isoxazole derivative leading to apoptosis.

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Data (MIC, µg/mL)

The following table presents the Minimum Inhibitory Concentration (MIC) values for various isoxazole analogs against representative bacterial and fungal strains.

Compound IDR1 (Position 3)R2 (Position 5)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference
Target Compound 4-MethoxyphenylChloromethylData Not AvailableData Not AvailableData Not Available-
Analog 74-Substituted PhenylMethyl---[6]
Analog 8Aryl5-(4-nitrophenyl)-2-furyl241724[7]
Analog 9Aryl4-(2,4-dichlorophenylmethoxy)-3-methoxyphenylLow activityLow activityNo activity[8]
Analog 104-Fluorophenyl3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-1,2,4-oxadiazol-5-yl1.56-6.25--[6]
Benzylpenicillin (Control)--ActiveInactive-[8]

Note: Specific antimicrobial data for this compound was not found. The presented analogs demonstrate the variability in antimicrobial activity based on structural modifications.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial spectrum and potency of isoxazole derivatives are highly dependent on the substituents.

  • Aryl Substituents: The nature and substitution pattern of the aryl rings at both the 3 and 5-positions significantly influence activity. Halogen substitutions on the phenyl rings can enhance antibacterial activity.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings can lead to potent antimicrobial agents, as demonstrated by Analog 10.[6]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antimicrobial activity of novel compounds.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Stock Solution Compound Stock Solution Serial Dilutions Serial Dilutions Compound Stock Solution->Serial Dilutions Bacterial/Fungal Culture Bacterial/Fungal Culture Inoculum Preparation Inoculum Preparation Bacterial/Fungal Culture->Inoculum Preparation Microtiter Plate Inoculation Microtiter Plate Inoculation Serial Dilutions->Microtiter Plate Inoculation Inoculum Preparation->Microtiter Plate Inoculation Incubation Incubation Microtiter Plate Inoculation->Incubation Visual Inspection/OD Reading Visual Inspection/OD Reading Incubation->Visual Inspection/OD Reading MIC Determination MIC Determination Visual Inspection/OD Reading->MIC Determination

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and a vehicle control (e.g., DMSO). Include untreated cells as a negative control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

  • Compound Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Conclusion

The available data, while not providing a direct comparison for this compound, strongly suggests that the 3,5-disubstituted isoxazole scaffold is a versatile platform for the development of novel anticancer and antimicrobial agents. The biological activity can be finely tuned by modifying the substituents at the 3 and 5-positions. Further systematic studies on a series of analogs, including the target compound, are warranted to establish a more definitive structure-activity relationship and to identify lead candidates for further preclinical development. The experimental protocols provided herein offer a standardized approach for the biological evaluation of such novel isoxazole derivatives.

References

Comparative analysis of catalysts for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The efficient construction of this heterocyclic core is a critical focus for synthetic chemists. This guide provides a comparative analysis of various catalytic systems for isoxazole synthesis, supported by experimental data, to aid in the selection of the most suitable catalyst and reaction conditions for your specific research and development needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, substrate scope, and reaction conditions for isoxazole synthesis. Transition metal catalysts, particularly those based on copper and palladium, are widely employed for their high efficiency and versatility. In recent years, organocatalysts and metal-free approaches have gained traction as cost-effective and environmentally benign alternatives.

Catalyst TypeTypical CatalystReaction TypeStarting MaterialsTemp. (°C)Time (h)Yield (%)Key Advantages
Copper CuI1,3-Dipolar CycloadditionArylnitrile oxides, Alkynes1106 - 863 - 89Excellent yields, shorter reaction times compared to uncatalyzed reactions.[1]
Palladium Pd₂(dba)₃ / Tri(2-furyl)phosphineCoupling/CyclizationN-propargylamides, Aryl iodides10012up to 95Good for constructing highly substituted isoxazoles.[2]
Gold AuCl₃Cycloisomerizationα,β-acetylenic oximesRT - 801 - 2up to 95Mild reaction conditions, high yields for specific substrates.[3]
Lewis Acid AlCl₃C-H activation/Cycloaddition2-Methylquinolines, Alkynes9024up to 92Avoids the use of toxic transition metals.[4]
Organocatalyst HexamineMulti-component ReactionAryl aldehydes, Hydroxylamine, Ethyl acetoacetateReflux1 - 285 - 95Environmentally friendly, simple workup, excellent yields.[5]
Metal-Free TEMPOOxidative CycloadditionNitroalkenes, Alkynes8024up to 93Sustainable conditions, avoids metal contamination.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative examples for each class of catalyst.

Protocol 1: Copper-Catalyzed [3+2] Cycloaddition for 3,5-Disubstituted Isoxazoles

This procedure outlines the synthesis of isoxazoles via a copper-catalyzed 1,3-dipolar cycloaddition of an in situ generated arylnitrile oxide with a terminal alkyne.[1]

Materials:

  • Propargyl-substituted dihydroisoindolin-1-one (1.0 mmol)

  • Aromatic oxime (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a stirred solution of the propargyl-substituted dihydroisoindolin-1-one and the aromatic oxime in toluene, add CuI.

  • Heat the reaction mixture to 110 °C and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This protocol describes a palladium-catalyzed coupling and cyclization reaction between an N-propargylamide and an aryl iodide. Although the original reference is for oxazoles, a similar strategy is applicable for isoxazole synthesis with appropriate starting materials.[2]

Materials:

  • N-propargylamide (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.

  • Add the N-propargylamide and aryl iodide, followed by anhydrous dioxane.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Organocatalyzed One-Pot Synthesis of Isoxazol-5(4H)-ones

This method details an environmentally friendly, one-pot, three-component synthesis of isoxazole derivatives using hexamine as an organocatalyst.[5]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Hexamine (0.1 mmol, 10 mol%)

  • Ethanol:water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and hexamine in the ethanol:water mixture.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and dry to obtain the pure 4-arylmethylene-3-methylisoxazol-5(4H)-one.

Visualizing the Synthesis

Diagrams illustrating the experimental workflow and a representative catalytic cycle are provided below to enhance understanding.

experimental_workflow start Starting Materials (e.g., Alkyne, Nitrile Oxide Precursor) catalyst Add Catalyst (e.g., CuI, Pd(dba)3, Organocatalyst) start->catalyst reaction Reaction Conditions (Solvent, Temperature, Time) catalyst->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Isoxazole Product purification->product

Caption: A generalized experimental workflow for catalytic isoxazole synthesis.

copper_catalytic_cycle cluster_cycle Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition CuI Cu(I) Catalyst alkyne_complex Copper-Alkyne Complex CuI->alkyne_complex cycloaddition [3+2] Cycloaddition alkyne_complex->cycloaddition isoxazole_complex Copper-Isoxazole Complex cycloaddition->isoxazole_complex isoxazole_complex->CuI Catalyst Regeneration isoxazole Isoxazole Product isoxazole_complex->isoxazole alkyne Alkyne alkyne->alkyne_complex nitrile_oxide Nitrile Oxide nitrile_oxide->cycloaddition

Caption: Simplified catalytic cycle for copper-catalyzed isoxazole synthesis.

Conclusion

The synthesis of isoxazoles can be achieved through a variety of catalytic methods, each with distinct advantages. Copper-catalyzed reactions offer a robust and efficient route to a wide range of isoxazole derivatives.[1][7] Palladium catalysis provides an excellent platform for the synthesis of more complex, substituted isoxazoles through cross-coupling strategies.[2][8] For a more sustainable and cost-effective approach, organocatalyzed multi-component reactions present a highly attractive alternative, often proceeding with high yields under mild conditions.[5] The selection of the optimal catalyst will depend on the specific target molecule, available starting materials, and desired reaction scalability. This guide serves as a starting point for researchers to navigate the diverse landscape of catalytic isoxazole synthesis and to develop efficient and robust synthetic routes for their applications.

References

A Comparative Spectroscopic Guide to Isoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Isoxazole and its derivatives are significant scaffolds in medicinal chemistry, and the differentiation of their regioisomers is a critical step in synthesis and characterization. This guide provides a comparative analysis of isoxazole regioisomers using key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Distinguishing Isoxazole Regioisomers: A Spectroscopic Overview

The electronic distribution and steric environment within the isoxazole ring differ significantly between its 3,4-, 3,5-, and 4,5-disubstituted regioisomers. These differences manifest in their respective spectra, providing a reliable basis for their differentiation. This guide will focus on representative examples, primarily diphenyl and methyl-phenyl substituted isoxazoles, to illustrate these key spectroscopic distinctions.

Data Presentation: Spectroscopic Comparison of Isoxazole Regioisomers

The following tables summarize the key spectroscopic data for different isoxazole regioisomers.

Table 1: ¹H NMR Spectroscopic Data of Diphenylisoxazole Regioisomers (400 MHz, CDCl₃)

RegioisomerSubstituent PositionsAr-H Chemical Shift (δ, ppm)Isoxazole-H Chemical Shift (δ, ppm)
3,4-Diphenylisoxazole3-Ph, 4-Ph7.20-7.60 (m, 10H)8.65 (s, 1H, H-5)
3,5-Diphenylisoxazole3-Ph, 5-Ph7.43–7.53 (m, 6H), 7.81-7.91 (m, 4H)6.84 (s, 1H, H-4)
4,5-Diphenylisoxazole4-Ph, 5-Ph7.10-7.50 (m, 10H)8.40 (s, 1H, H-3)

Table 2: ¹³C NMR Spectroscopic Data of Diphenylisoxazole Regioisomers (100 MHz, CDCl₃)

RegioisomerSubstituent PositionsC=N Chemical Shift (δ, ppm)C-O Chemical Shift (δ, ppm)Isoxazole Ring Carbons (δ, ppm)
3,4-Diphenylisoxazole3-Ph, 4-Ph~158.0 (C-3)~165.0 (C-5)C-3: ~158.0, C-4: ~120.0, C-5: ~165.0
3,5-Diphenylisoxazole3-Ph, 5-Ph162.9 (C-3)170.3 (C-5)C-3: 162.9, C-4: 97.4, C-5: 170.3
4,5-Diphenylisoxazole4-Ph, 5-Ph~150.0 (C-3)~172.0 (C-5)C-3: ~150.0, C-4: ~118.0, C-5: ~172.0

Table 3: IR Spectroscopic Data of Diphenylisoxazole Regioisomers (KBr, cm⁻¹)

RegioisomerSubstituent PositionsC=N StretchC=C Stretch (Aromatic)N-O Stretch
3,4-Diphenylisoxazole3-Ph, 4-Ph~1610~1590, 1490~1410
3,5-Diphenylisoxazole3-Ph, 5-Ph1570.671488.941404.08
4,5-Diphenylisoxazole4-Ph, 5-Ph~1600~1580, 1495~1420

Table 4: Mass Spectrometry Data of Diphenylisoxazole Regioisomers (EI-MS)

RegioisomerSubstituent PositionsMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
3,4-Diphenylisoxazole3-Ph, 4-Ph221118, 103, 77
3,5-Diphenylisoxazole3-Ph, 5-Ph221105, 77
4,5-Diphenylisoxazole4-Ph, 5-Ph221116, 105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the isoxazole derivative was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid isoxazole derivative was mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Electron Impact (EI) ionization was performed at 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions was analyzed using a quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-500.

Visualization of Concepts

Structural Differences Between Isoxazole Regioisomers

The following diagram illustrates the structural formulas of the three diphenylisoxazole regioisomers, highlighting the different substitution patterns on the isoxazole ring.

Isoxazole_Regioisomers cluster_34 3,4-Diphenylisoxazole cluster_35 3,5-Diphenylisoxazole cluster_45 4,5-Diphenylisoxazole 3,4-Diphenyl 3,4-Diphenyl 3,5-Diphenyl 3,5-Diphenyl 4,5-Diphenyl 4,5-Diphenyl

Caption: Molecular structures of 3,4-, 3,5-, and 4,5-diphenylisoxazole.

General Experimental Workflow for Spectroscopic Comparison

The logical flow of synthesizing and spectroscopically characterizing isoxazole regioisomers is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Comparison start Starting Materials reaction Cycloaddition Reaction start->reaction 1. workup Purification and Isolation reaction->workup 2. nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr 3. ir IR Spectroscopy workup->ir 4. ms Mass Spectrometry workup->ms 5. data_compilation Compile Spectroscopic Data nmr->data_compilation ir->data_compilation ms->data_compilation comparison Compare Spectra of Regioisomers data_compilation->comparison structure_elucidation Structure Elucidation comparison->structure_elucidation

Caption: Workflow for synthesis and spectroscopic analysis of isoxazole regioisomers.

In Vitro Cytotoxicity of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro cytotoxicity of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole. As of the latest literature review, no specific experimental data on the cytotoxicity of this compound is publicly available. Therefore, this document outlines a detailed protocol for evaluating its cytotoxic effects and presents a comparative analysis of structurally related isoxazole derivatives and standard chemotherapeutic agents. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of novel isoxazole compounds.

Comparative Cytotoxicity of Isoxazole Derivatives and Standard Agents

While data on this compound is not available, numerous studies have demonstrated the cytotoxic potential of various 3,5-disubstituted isoxazole derivatives against a range of cancer cell lines.[1][2][3][4][5] The cytotoxic activity is influenced by the nature and position of substituents on the phenyl rings. For instance, the presence of electron-donating groups like methoxy has been shown to enhance anticancer activity in some isoxazole chalcone derivatives.[1][2]

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several related isoxazole compounds and two widely used chemotherapy drugs, Doxorubicin and Cisplatin, against various cancer cell lines.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Structurally Related Isoxazoles
Isoxazole Derivative 10aDU145Prostate Cancer0.96[1][2]
Isoxazole Derivative 10bDU145Prostate Cancer1.06[1][2]
Isoxazole-Curcumin Derivative 40MCF-7Breast Cancer3.97[1]
3,5-bis(3'-indolyl)isoxazole 37VariousMultipleHighly selective[3]
Isoxazole Derivative 34VariousMultiple0.04 - 12.00[3]
Tyrosol-linked Isoxazole 6dU87Glioblastoma15.2 ± 1.0 (µg/mL)[5]
Positive Controls
DoxorubicinMCF-7Breast CancerVaries (e.g., ~1.2)[6]
DoxorubicinK562LeukemiaVaries[3]
CisplatinA549Lung CarcinomaVaries[7]
CisplatinSKOV-3Ovarian CarcinomaVaries[7]

Experimental Protocols for Cytotoxicity Assessment

To determine the cytotoxic profile of this compound, standardized in vitro assays are essential. The following are detailed methodologies for commonly employed cytotoxicity assays.

Cell Culture and Compound Preparation
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) and a non-cancerous cell line (e.g., HEK293) should be used to assess both anticancer activity and general cytotoxicity.

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations for treatment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).

Visualizing Experimental Workflow and Potential Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Stock Solution in DMSO) treatment Treatment with Compound (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add supernatant Collect Supernatant incubation->supernatant formazan Solubilize Formazan mtt_add->formazan mtt_read Read Absorbance formazan->mtt_read viability Calculate % Cell Viability mtt_read->viability ldh_reaction LDH Reaction supernatant->ldh_reaction ldh_read Read Absorbance ldh_reaction->ldh_read cytotoxicity Calculate % Cytotoxicity ldh_read->cytotoxicity ic50 Determine IC50 Value viability->ic50 cytotoxicity->ic50 Signaling_Pathway Potential Signaling Pathways for Isoxazole-Induced Cytotoxicity cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes isoxazole Isoxazole Derivative dna_damage DNA Damage isoxazole->dna_damage ros ROS Generation isoxazole->ros cell_cycle Cell Cycle Arrest isoxazole->cell_cycle apoptosis Apoptosis Induction dna_damage->apoptosis ros->apoptosis cell_death Cancer Cell Death apoptosis->cell_death cell_cycle->cell_death

References

A Head-to-Head Comparison of Isoxazole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure due to its presence in numerous pharmaceuticals. The efficient synthesis of isoxazole derivatives is therefore a critical aspect of medicinal chemistry. This guide provides a head-to-head comparison of three prominent protocols for isoxazole synthesis: the copper-catalyzed [3+2] cycloaddition, the ruthenium-catalyzed [3+2] cycloaddition, and a modern variation of the classic Claisen condensation. We present a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Performance Comparison

The choice of synthetic protocol for isoxazole synthesis is often dictated by the desired substitution pattern and the available starting materials. The following table summarizes the key performance indicators for the three methods discussed.

FeatureCopper-Catalyzed [3+2] CycloadditionRuthenium-Catalyzed [3+2] CycloadditionClaisen-Type Condensation
Primary Products 3,5-Disubstituted Isoxazoles3,4,5-Trisubstituted IsoxazolesPolysubstituted Isoxazoles
Key Reactants Aldehydes, Terminal AlkynesAldoximes, Internal Alkynesβ-Enamino diketones, Hydroxylamine
Catalyst Copper(I) saltsRuthenium(II) complexesTypically base-mediated
Reaction Conditions Mild, often one-potMild, room temperatureVaries, can be room temp. or reflux
General Yields Good to excellentGood to excellentGood to excellent
Key Advantages High regioselectivity, wide functional group tolerance, one-pot procedure.Complements copper-catalysis for fully substituted isoxazoles.Metal-free, regiochemical control possible through reaction conditions.
Limitations Primarily limited to terminal alkynes, does not efficiently produce 3,4,5-trisubstituted isoxazoles.Requires synthesis of aldoxime precursors.May produce regioisomeric mixtures depending on the substrate and conditions.

Protocol 1: Copper-Catalyzed [3+2] Cycloaddition for 3,5-Disubstituted Isoxazoles

This highly efficient and regioselective one-pot procedure utilizes a copper(I)-catalyzed cycloaddition between nitrile oxides, generated in situ from aldehydes, and terminal acetylenes. This method is lauded for its operational simplicity and broad functional group tolerance.

Experimental Protocol

A general one-pot procedure for the copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles is as follows:

  • To a solution of the aldehyde (1.0 mmol) in a 1:1 mixture of t-BuOH/H₂O (4 mL) is added hydroxylamine hydrochloride (1.1 mmol).

  • Sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are then added, followed by the terminal alkyne (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired 3,5-disubstituted isoxazole.

Experimental Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction (Room Temperature) Aldehyde->Reaction_Vessel Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_Vessel Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction_Vessel CuSO4 CuSO4·5H2O CuSO4->Reaction_Vessel Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction_Vessel Solvent t-BuOH/H2O Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Product_Isoxazole 3,5-Disubstituted Isoxazole Purification->Product_Isoxazole

Caption: Workflow for Copper-Catalyzed Isoxazole Synthesis.

Substrate Scope and Yields
Aldehyde (R¹)Alkyne (R²)Yield (%)
BenzaldehydePhenylacetylene95
4-MethoxybenzaldehydePhenylacetylene94
4-NitrobenzaldehydePhenylacetylene85
Benzaldehyde1-Octyne88
PivalaldehydePhenylacetylene75
Data adapted from Hansen, T. V.; Wu, P.; Fokin, V. V. J. Org. Chem. 2005, 70 (19), 7761–7764.

Protocol 2: Ruthenium-Catalyzed [3+2] Cycloaddition for 3,4,5-Trisubstituted Isoxazoles

While copper catalysis is highly effective for terminal alkynes, the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes often proves challenging. Ruthenium(II) catalysts have emerged as a powerful alternative, enabling the smooth cycloaddition of nitrile oxides with internal alkynes at room temperature to produce fully substituted isoxazoles with high yields and regioselectivity.

Experimental Protocol

A representative procedure for the ruthenium-catalyzed synthesis of 3,4,5-trisubstituted isoxazoles is as follows:

  • In a reaction vial, the aldoxime (0.5 mmol), internal alkyne (0.6 mmol), and a ruthenium catalyst such as [RuCl₂(p-cymene)]₂ (2.5 mol %) are combined in a suitable solvent like dichloromethane (DCM, 2 mL).

  • An oxidant, for example, N-chlorosuccinimide (NCS, 0.55 mmol), is added portion-wise to the mixture at room temperature.

  • The reaction is stirred at room temperature for 4-12 hours until completion, as monitored by TLC.

  • The reaction mixture is then filtered through a short pad of silica gel, eluting with DCM.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the 3,4,5-trisubstituted isoxazole.

Experimental Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aldoxime Aldoxime Reaction_Vessel Reaction (Room Temperature) Aldoxime->Reaction_Vessel Internal_Alkyne Internal Alkyne Internal_Alkyne->Reaction_Vessel Ru_Catalyst [RuCl2(p-cymene)]2 Ru_Catalyst->Reaction_Vessel Oxidant NCS Oxidant->Reaction_Vessel Solvent DCM Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Purification Column Chromatography Filtration->Purification Product_Isoxazole 3,4,5-Trisubstituted Isoxazole Purification->Product_Isoxazole

Caption: Workflow for Ruthenium-Catalyzed Isoxazole Synthesis.

Substrate Scope and Yields
Aldoxime (R¹)Internal Alkyne (R⁴, R⁵)Yield (%)
Benzaldehyde oximeDiphenylacetylene92
4-Chlorobenzaldehyde oxime1,2-Diphenylethyne89
Benzaldehyde oxime1-Phenyl-1-propyne85
2-Naphthaldehyde oximeDiphenylacetylene95
Thiophene-2-carbaldehyde oxime1,2-bis(4-methylphenyl)acetylene88
Yields are representative for this class of reaction and are based on data from Grecian, S.; Fokin, V. V. Angew. Chem. Int. Ed. 2008, 47, 8285-8287.

Protocol 3: Claisen-Type Condensation from β-Enamino Diketones

A classic yet versatile and metal-free approach to isoxazoles involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine. Modern variations of this method, such as the use of β-enamino diketones, offer excellent control over regioselectivity by tuning the reaction conditions.

Experimental Protocol

The following is a general procedure for the regioselective synthesis of isoxazoles from β-enamino diketones:

  • To a solution of the β-enamino diketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) is added hydroxylamine hydrochloride (1.2 mmol).

  • A base, such as pyridine (1.4 mmol), is added, and the mixture is stirred at room temperature for 2-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the polysubstituted isoxazole.

Note: The regioselectivity can be influenced by the choice of solvent and base.

Experimental Workflow

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Enamino_Diketone β-Enamino Diketone Reaction_Vessel Condensation Reaction (Room Temperature) Enamino_Diketone->Reaction_Vessel Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Product_Isoxazole Polysubstituted Isoxazole Purification->Product_Isoxazole

Caption: Workflow for Claisen-Type Isoxazole Synthesis.

Substrate Scope and Yields
β-Enamino Diketone (R¹, R², R³)Product(s) (Regioisomeric Ratio)Total Yield (%)
R¹=Ph, R²=Me, R³=H4-acetyl-5-methyl-3-phenylisoxazole / 4-benzoyl-3-methyl-5-phenylisoxazole (1:3.5)88
R¹=4-MeOPh, R²=Me, R³=H4-acetyl-3-(4-methoxyphenyl)-5-methylisoxazole / 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-methylisoxazole (1:3.2)85
R¹=4-ClPh, R²=Me, R³=H4-acetyl-3-(4-chlorophenyl)-5-methylisoxazole / 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methylisoxazole (1:4.0)91
R¹=Ph, R²=Ph, R³=H4-benzoyl-3,5-diphenylisoxazole95 (single regioisomer)
R¹=Me, R²=Me, R³=H4-acetyl-3,5-dimethylisoxazole82 (single regioisomer)
Data adapted from Silva, R. G. M.; et al. RSC Adv. 2018, 8, 4773-4780.

Conclusion

The synthesis of isoxazoles can be achieved through a variety of robust and efficient methods. The copper-catalyzed [3+2] cycloaddition stands out for its operational simplicity and high regioselectivity in the preparation of 3,5-disubstituted isoxazoles from readily available starting materials. For the synthesis of more complex, fully substituted 3,4,5-trisubstituted isoxazoles, the ruthenium-catalyzed [3+2] cycloaddition offers a powerful and complementary approach. Finally, the classic Claisen-type condensation , particularly with modern substrates like β-enamino diketones, provides a valuable metal-free alternative with the potential for regiochemical control through careful selection of reaction conditions. The choice of the optimal protocol will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data to make an informed decision for your synthetic endeavors.

Evaluating the Purity of Synthesized 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of the analytical methods used to evaluate the purity of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. We will explore common purification techniques and compare the effectiveness of various analytical methods in determining the purity of the final product, with supporting experimental data and detailed protocols.

Synthesis and Purification Overview

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, often proceeds through the reaction of a chalcone precursor with hydroxylamine hydrochloride. The resulting crude product is typically a mixture containing the desired isoxazole, unreacted starting materials, and various side products. Therefore, a robust purification strategy is essential.

Column chromatography is the most common method for purifying isoxazole derivatives.[1] The choice of solvent system (eluent) is critical for achieving good separation. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent like dichloromethane and loading it onto a silica gel column. The compound is then eluted using a gradient of solvents, commonly a mixture of hexanes and ethyl acetate, with increasing polarity.[1]

Comparative Purity Analysis

The purity of the synthesized this compound and the alternative compound, 3-(4-methoxyphenyl)-5-(trifluoromethyl)isoxazole, can be assessed using a combination of chromatographic and spectroscopic techniques.

Analytical TechniqueThis compound3-(4-methoxyphenyl)-5-(trifluoromethyl)isoxazoleComparison and Remarks
High-Performance Liquid Chromatography (HPLC) Expected Purity: >95%Expected Purity: >95%HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. The retention time and peak area are used to determine the purity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Characteristic peaks for the chloromethyl, methoxyphenyl, and isoxazole protons.Characteristic peaks for the trifluoromethyl, methoxyphenyl, and isoxazole protons.¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. The absence of impurity peaks confirms high purity.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Distinct signals for each carbon atom in the molecule.Distinct signals for each carbon atom, including the characteristic quartet for the CF₃ group.¹³C NMR complements ¹H NMR by providing further structural confirmation and can help identify impurities that may not be visible in the proton spectrum.
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 224.04729Expected [M+H]⁺ at m/z 258.0636Mass spectrometry confirms the molecular weight of the synthesized compound, providing strong evidence of its identity.
Melting Point To be determined experimentally.72-75 °C[2]A sharp melting point range close to the literature value is a good indicator of high purity. Broad melting ranges often suggest the presence of impurities.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-Cl, C=N, C=C, and C-O bonds.Characteristic absorption bands for C-F, C=N, C=C, and C-O bonds.IR spectroscopy is useful for confirming the presence of key functional groups and the overall structure of the molecule.

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles

A common route to synthesizing 3,5-disubstituted isoxazoles involves the cyclization of a chalcone derivative with hydroxylamine.[1]

  • Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

  • Isoxazole Formation: The purified chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent like ethanol.

  • Work-up and Purification: The reaction mixture is cooled, and the crude product is precipitated by adding water. The solid is collected by filtration, dried, and then purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water (containing 0.1% trifluoroacetic acid) and increasing the proportion of acetonitrile (containing 0.1% trifluoroacetic acid) over time.

  • Sample Preparation: A dilute solution of the synthesized isoxazole is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. Purity is calculated based on the relative peak areas.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The purified isoxazole (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule and identify any impurities.

Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the isoxazole is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The mass spectrum is recorded to determine the mass-to-charge ratio (m/z) of the molecular ion.

Visualizing the Workflow and Chemical Structures

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the general experimental workflow for purity evaluation and the chemical structures of the compounds discussed.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Evaluation Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purification Purified Product Purified Product Column Chromatography->Purified Product HPLC HPLC Purified Product->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Analysis Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Analysis Melting Point Melting Point Purified Product->Melting Point Analysis Purity > 95% Purity > 95% HPLC->Purity > 95% NMR Spectroscopy->Purity > 95% Mass Spectrometry->Purity > 95% Melting Point->Purity > 95%

Caption: Experimental workflow for the synthesis, purification, and purity evaluation of isoxazole derivatives.

Caption: Chemical structures of the target compound and a comparative alternative.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of investigational compounds is paramount. The isoxazole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous drug candidates targeting a wide array of proteins. This guide provides a comparative analysis of the cross-reactivity of isoxazole-based compounds, supported by experimental data, to aid in the evaluation of their selectivity and potential off-target effects.

The promiscuity of small molecule inhibitors can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough assessment of a compound's interaction with a broad range of cellular targets is a critical step in the drug discovery pipeline. This guide delves into the cross-reactivity profiles of select isoxazole-based compounds, focusing on their interactions with protein kinases and other key enzymes.

Comparative Analysis of Isoxazole-Based Inhibitors

To illustrate the diverse selectivity profiles of isoxazole-containing molecules, this section presents comparative data for inhibitors targeting different enzyme families: Casein Kinase 1 (CK1), Cyclooxygenases (COX), and a broader panel of cancer-related kinases.

Casein Kinase 1 (CK1) Isoform Selectivity

A series of 3,4-diaryl-isoxazole derivatives have been investigated as inhibitors of Casein Kinase 1 (CK1), a family of serine/threonine kinases with multiple isoforms. The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds against two CK1 isoforms, CK1δ and CK1ε, demonstrating varying degrees of isoform selectivity.

CompoundTarget KinaseIC50 (µM)[1]
29d CK1δ0.23 ± 0.05
CK1ε0.89 ± 0.12
29e CK1δ0.21 ± 0.04
CK1ε0.95 ± 0.15
29f CK1δ> 10
CK1ε> 10
Cross-Reactivity Profile of a Multi-Targeted Isoxazole Derivative

Compound 25a , a novel isoxazole derivative, was evaluated for its inhibitory activity against several cancer-related targets. The data reveals a multi-targeted profile, with potent inhibition of receptor tyrosine kinases and other key enzymes involved in cell proliferation and survival.

CompoundTargetIC50 (µM)[2]
25a EGFR-TK0.054 ± 0.001
VEGFR-2Not specified (promising)
CK2αNot specified (promising)
Topoisomerase IIβNot specified (promising)
Tubulin PolymerizationNot specified (acceptable)
Cyclooxygenase (COX) Isozyme Selectivity

Isoxazole-carboxamide derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. The table below presents the IC50 values for a representative compound, highlighting its selectivity towards COX-2.

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13 COX-1644.63
COX-213

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. This section outlines the protocols for two key experimental approaches: in vitro kinase activity assays and the Cellular Thermal Shift Assay (CETSA).

In Vitro Radiometric Kinase Assay for CK1

This protocol describes a method for determining the inhibitory activity of a compound against Casein Kinase 1 (CK1) by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant human CK1δ or CK1ε

  • α-casein (substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

  • Test compound (dissolved in DMSO)

  • Phosphocellulose paper (P81)

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a reaction tube, combine the kinase assay buffer, the substrate (α-casein), and the test compound dilution or vehicle (DMSO) for the control.

  • Add the CK1 enzyme to each tube and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[3]

Materials:

  • Cultured cells expressing the target protein

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Equipment for heating cells (e.g., PCR machine)

  • Equipment for protein quantification (e.g., Western blot apparatus)

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[4]

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[4]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against the target protein.[4]

  • Detection: Incubate with a secondary HRP-conjugated antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of cross-reactivity, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase/Substrate Mix Kinase/Substrate Mix Kinase/Substrate Mix->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Separation Separation Reaction Termination->Separation Quantification Quantification Separation->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination cetsa_workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 1. Treat cells Heating Heating Compound Treatment->Heating 2. Apply heat gradient Cell Lysis Cell Lysis Heating->Cell Lysis 3. Lyse cells Centrifugation Centrifugation Cell Lysis->Centrifugation 4. Separate soluble fraction Western Blot Western Blot Centrifugation->Western Blot 5. Detect target protein Data Analysis Data Analysis Western Blot->Data Analysis 6. Analyze melting curve shift signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->RAF

References

A Comparative Guide to Isoxazole Synthesis: Classical Methods vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The development of efficient and sustainable methods for its synthesis is therefore of paramount importance. This guide provides an objective comparison of a classical approach to isoxazole synthesis—the reaction of chalcones with hydroxylamine—against a modern, ultrasound-assisted multicomponent reaction, supported by experimental data and detailed protocols.

At a Glance: Performance Benchmark

The following table summarizes the key performance indicators for a classical and a modern approach to the synthesis of a representative isoxazole derivative. The data clearly illustrates the significant advantages of modern synthetic methodologies in terms of reaction time and yield.

ParameterClassical Method (Conventional Heating)New Method (Ultrasound-Assisted)
Starting Materials Chalcone, Hydroxylamine HydrochlorideAromatic Aldehyde, β-Ketoester, Hydroxylamine Hydrochloride
Reaction Time 3 - 12 hours[1][2]15 - 30 minutes[2]
Typical Yield 60% - 90%[1]92% - 95%[2][3]
Energy Input Sustained high temperature (reflux)[1]Low-temperature sonication[2][3]
Solvent Ethanol, Acetic Acid[1][4]Water, Ethanol-Water mixtures[2][3]
Catalyst Base (KOH, NaOH) or Acid[1][4]Often catalyst-free or uses green catalysts (e.g., itaconic acid, Vitamin B1)[2][3]
Work-up Neutralization, Extraction[1]Filtration of precipitated product[3]

Experimental Workflow: A Visual Comparison

The following diagrams illustrate the procedural differences between the classical and the modern, ultrasound-assisted synthesis of isoxazoles.

classical_workflow cluster_classical Classical Synthesis Workflow start_c Dissolve Chalcone in Ethanol add_nh2oh Add Hydroxylamine Hydrochloride start_c->add_nh2oh add_base Add Base (e.g., KOH) add_nh2oh->add_base reflux Reflux for 3-12 hours add_base->reflux monitor Monitor by TLC reflux->monitor workup Cool, Pour into Ice, Neutralize & Extract monitor->workup purify Purify by Recrystallization/Chromatography workup->purify end_c Isolated Isoxazole purify->end_c

Classical Synthesis Workflow for Isoxazoles.

new_method_workflow cluster_new Ultrasound-Assisted Synthesis Workflow start_n Combine Aldehyde, β-Ketoester, NH2OH·HCl & Catalyst in Water sonicate Sonicate for 15-30 minutes at room temp. start_n->sonicate monitor_n Monitor by TLC sonicate->monitor_n filtration Collect Precipitate by Filtration monitor_n->filtration wash Wash with Cold Water filtration->wash end_n Pure Isoxazole wash->end_n

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, a halogenated isoxazole derivative. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.

I. Hazard Profile and Key Safety Data

Quantitative Data Summary:

PropertyValue
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Appearance Solid (based on melting point)
Melting Point 81-83°C

Data sourced from vendor information.

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the hazardous material.[1][4]
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from splashes or airborne particles.[1][4]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use within a chemical fume hoodMinimizes inhalation of potentially harmful vapors or dusts.[1][4][5]

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal facility.[5] Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Classification:

    • Due to the presence of chlorine, this compound is classified as a halogenated organic waste .[1] This is the most critical step for proper segregation.

  • Selection of Waste Container:

    • Utilize a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.[1][4]

    • The container must be suitable for storing chlorinated organic compounds. High-density polyethylene (HDPE) containers are generally appropriate.

  • Labeling of Waste Container:

    • Before adding any waste, the container must be clearly and accurately labeled.[1][4] The label must include:

      • The words "Hazardous Waste "[1][4]

      • The full chemical name: "This compound " (avoiding abbreviations)[1][4]

      • An indication of the major hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

  • Waste Transfer:

    • Carefully transfer the waste material into the designated container, minimizing the generation of dust or aerosols.

    • If the compound is dissolved in a solvent, the entire solution should be treated as halogenated waste. Do not mix with non-halogenated solvent waste streams.[1]

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents, bases, and acids.[4]

    • Place the primary container within a secondary containment bin to prevent the spread of material in case of a leak.[1]

  • Arranging for Final Disposal:

    • Once the container is full or has reached the institutional time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[4]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Immediately evacuate the affected area and alert nearby personnel.

    • Report the spill to your laboratory supervisor and the institution's EHS department.[4]

  • Secure the Area:

    • If safe to do so, restrict access to the spill area.

    • Ensure adequate ventilation by keeping the fume hood running.

  • Cleanup (for minor spills, by trained personnel only):

    • Wearing the full complement of prescribed PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.

V. Disposal Workflow and Logical Relationships

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_spill Spill Response A Start: Identify Waste 5-(Chloromethyl)-3- (4-methoxyphenyl)isoxazole B Wear Full PPE: Gloves, Goggles, Lab Coat in Fume Hood A->B Handle Chemical C Classify as 'Halogenated Organic Waste' B->C D Select Compatible, Labeled Waste Container C->D E Transfer Waste to Container D->E F Securely Seal and Store in Secondary Containment E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Professional Disposal (e.g., Incineration) H->I S1 Spill Occurs S2 Evacuate & Alert EHS S1->S2 S3 Contain with Absorbent S2->S3 S4 Collect Spill Debris as Halogenated Waste S3->S4 S4->E Add to Waste

References

Personal protective equipment for handling 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for use by trained researchers, scientists, and drug development professionals. All users should be familiar with standard laboratory safety procedures and have access to appropriate safety equipment.

I. Personal Protective Equipment (PPE)

The primary line of defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times.[1] A face shield should be worn if there is a splash hazard.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing.[1]
Respiratory Protection Fume Hood / RespiratorAll work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory.[1]

II. Hazard Identification and Precautionary Statements

Based on the data for related isoxazole compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[2]

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.[2]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2] P362: Take off contaminated clothing and wash before reuse.[2]
H319: Causes serious eye irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2]
H335: May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER or doctor if you feel unwell.[2]

III. Operational Plan: Handling, Storage, and Disposal

A meticulous operational plan is crucial for minimizing risk and ensuring a safe laboratory environment when working with this compound.

A. Engineering Controls:

  • Ventilation: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared weigh boat to avoid contamination of the balance.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be secure and accessible only to authorized personnel.[2]

D. Disposal Plan:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure personnel safety.

  • Waste Collection:

    • Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, bench paper, weigh boats) in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Protocol:

    • All chemical waste must be disposed of following local, state, and federal regulations.

    • Never pour any waste containing this compound down the drain.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

IV. Experimental Workflow and Risk Assessment

The following diagrams illustrate a general workflow for safely handling this compound and a logical approach to risk assessment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area_Prep Prepare Fume Hood Prep->Area_Prep Weigh Weigh Compound Area_Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Experiment Dissolve->React Decontaminate Decontaminate Surfaces React->Decontaminate Waste Segregate Waste Decontaminate->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Experimental Workflow for Safe Handling.

Risk_Assessment cluster_assessment Risk Assessment cluster_controls Control Measures cluster_review Review and Refine Identify_Hazards Identify Potential Hazards (Skin/Eye/Respiratory Irritation) Assess_Exposure Assess Exposure Potential (Inhalation, Dermal Contact) Identify_Hazards->Assess_Exposure Engineering Engineering Controls (Fume Hood) Assess_Exposure->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Monitor Monitor Effectiveness Engineering->Monitor PPE_Control Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE_Control Administrative->Monitor PPE_Control->Monitor Update Update Procedures as Needed Monitor->Update

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.